2,3',5-Tribromobiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromo-2-(3-bromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12(11)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYRZFKOZZOCNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(C=CC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074766 | |
| Record name | PBB 026 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59080-35-2 | |
| Record name | 2,3',5-Tribromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PBB 026 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',5-TRIBROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF42BG6Z4K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,3',5-Tribromobiphenyl: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Foreword
Polybrominated biphenyls (PBBs) represent a class of synthetic halogenated organic compounds that have garnered significant scientific and regulatory attention due to their persistence in the environment, potential for bioaccumulation, and associated toxicological concerns. Initially developed as effective flame retardants, their widespread use has led to their ubiquitous presence in various environmental matrices and biological systems. This technical guide provides a comprehensive overview of a specific congener, 2,3',5-Tribromobiphenyl, also known as PBB-23. As a Senior Application Scientist, the aim of this document is to synthesize the available technical data with practical insights, offering a valuable resource for researchers in environmental science, toxicology, and drug development who may encounter or study this particular compound. We will delve into its chemical and physical properties, explore its molecular structure, discuss methodologies for its synthesis and analysis, and touch upon its environmental fate and toxicological profile based on the broader understanding of PBBs.
Chemical Identity and Physical Properties
This compound is an aromatic compound characterized by a biphenyl skeleton substituted with three bromine atoms. The precise positioning of these bromine atoms on the biphenyl rings dictates its chemical and physical behavior, as well as its toxicological properties.
Nomenclature and Identification
-
Systematic IUPAC Name : 1,2,5-tribromo-3-phenylbenzene
-
Common Name : this compound
-
PBB Congener Number : PBB-23
-
CAS Number : The primary and most reliably sourced CAS number for this compound is 59080-35-2 .[1][2][3][4][5] It is important to note that the CAS number 2181002-38-8 is also associated with this compound in some databases like PubChem and Wikipedia, which may lead to confusion.[6][7][8][9] However, for procurement of analytical standards and in regulatory contexts, 59080-35-2 is the more consistently cited identifier.
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its environmental transport, fate, and bioaccumulation potential.
| Property | Value | Source |
| Physical State | Solid at room temperature. | [1] |
| Melting Point | 135 °C | [4] |
| Boiling Point | 369 °C | [4] |
| Flash Point | > 100 °C (> 212 °F) | [4] |
| Water Solubility | PBBs are generally poorly soluble in water, with solubility decreasing as the degree of bromination increases.[10] | |
| Log Kₒw (Octanol-Water Partition Coefficient) | 5.6 (estimated) | [6] |
| Vapor Pressure | Data not available | |
| Henry's Law Constant | Data not available |
The high Log Kₒw value indicates a strong tendency for this compound to partition from water into organic phases, such as lipids in living organisms, which is a key factor in its bioaccumulation.[10]
Molecular Structure and Spectroscopic Profile
The three-dimensional arrangement of the bromine atoms on the biphenyl rings influences the molecule's planarity and, consequently, its interaction with biological receptors.
2D and 3D Structure
The structure of this compound consists of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with bromine atoms at the 2 and 5 positions, and the other ring is substituted with a bromine atom at the 3' position.
Caption: 2D structure of this compound.
The presence of a bromine atom at the ortho position (position 2) relative to the inter-ring bond can create steric hindrance, leading to a non-planar conformation where the two phenyl rings are twisted relative to each other. This torsional angle is a critical determinant of the molecule's biological activity.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR: The spectrum would exhibit a complex pattern of signals in the aromatic region (typically 7.0-8.0 ppm). The exact chemical shifts and coupling constants would depend on the specific electronic environment of each proton, influenced by the neighboring bromine atoms.
-
¹³C NMR: The spectrum would show 12 distinct signals for the carbon atoms of the biphenyl core, with the carbons bonded to bromine atoms appearing at characteristic chemical shifts.
-
-
Mass Spectrometry (MS) :
-
Electron Ionization (EI-MS) would show a prominent molecular ion peak (M⁺) at m/z 388, 390, 392, and 394, corresponding to the isotopic distribution of the three bromine atoms. The fragmentation pattern would likely involve the sequential loss of bromine atoms and potentially the cleavage of the biphenyl bond.
-
-
Infrared (IR) Spectroscopy :
-
The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching within the aromatic rings (around 1400-1600 cm⁻¹), and C-Br stretching (typically in the fingerprint region below 1000 cm⁻¹).
-
Synthesis and Manufacturing
The synthesis of specific PBB congeners like this compound is typically achieved through cross-coupling reactions. While a specific, detailed protocol for this isomer is not widely published, the general principles of Suzuki and Ullmann couplings are applicable.
Synthetic Approaches
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds. The synthesis of this compound via a Suzuki coupling would likely involve the reaction of a dibromophenylboronic acid with a bromobenzene, or a bromophenylboronic acid with a dibromobenzene, in the presence of a palladium catalyst and a base.
Caption: General Suzuki coupling pathway for PBB synthesis.
Ullmann Coupling: This classic reaction involves the copper-catalyzed coupling of two aryl halides. To synthesize an unsymmetrical biphenyl like this compound, a modified Ullmann reaction or a related coupling strategy would be necessary, often requiring more stringent reaction conditions than Suzuki couplings.
Example Synthetic Protocol (Hypothetical Suzuki Coupling)
The following is a generalized, hypothetical protocol for the synthesis of this compound based on the principles of the Suzuki reaction. This protocol is for illustrative purposes and would require optimization and validation.
Materials:
-
2,5-Dibromophenylboronic acid
-
1-Bromo-3-iodobenzene (or 1,3-dibromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dibromophenylboronic acid (1.0 eq), 1-bromo-3-iodobenzene (1.1 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Solvent and Base Addition: Add a 2:1 mixture of toluene and ethanol, followed by an aqueous solution of potassium carbonate (2 M, 2.0 eq).
-
Reaction: Purge the flask with an inert gas (e.g., nitrogen or argon) and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the product using NMR, MS, and IR spectroscopy.
Analytical Methodologies
The detection and quantification of this compound, particularly in complex environmental and biological matrices, require sensitive and selective analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method.[11][12][13][14]
Sample Preparation
Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest.
Workflow for Sample Preparation:
Caption: General workflow for PBB sample preparation.
Detailed Protocol for Solid-Phase Extraction (SPE) Cleanup:
-
Sample Extraction: Extract the sample (e.g., soil, sediment, tissue homogenate) with a suitable organic solvent mixture, such as hexane:dichloromethane.
-
SPE Cartridge Conditioning: Condition a silica gel or Florisil SPE cartridge with hexane.
-
Sample Loading: Load the concentrated sample extract onto the conditioned SPE cartridge.
-
Interference Elution: Wash the cartridge with a non-polar solvent like hexane to remove non-polar interferences.
-
Analyte Elution: Elute the PBBs from the cartridge using a solvent of moderate polarity, such as a mixture of hexane and dichloromethane.
-
Final Concentration: Evaporate the eluate to a small volume and reconstitute in a solvent suitable for GC-MS injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides both the separation of different PBB congeners and their unambiguous identification based on their mass-to-charge ratio.[11]
Typical GC-MS Parameters:
| Parameter | Setting | Rationale |
| GC Column | DB-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column that provides good separation of PBB congeners based on their boiling points. |
| Injector | Splitless, 250-280 °C | Ensures efficient transfer of the analyte onto the column. |
| Oven Program | Initial temp: 100 °C, hold 2 min; Ramp 1: 15 °C/min to 200 °C; Ramp 2: 5 °C/min to 300 °C, hold 10 min | A temperature program designed to separate a wide range of PBB congeners. |
| Carrier Gas | Helium, constant flow | Inert carrier gas for GC. |
| MS Ionization | Electron Ionization (EI), 70 eV | Standard ionization technique for GC-MS. |
| MS Detection | Selected Ion Monitoring (SIM) or Full Scan | SIM mode offers higher sensitivity and selectivity for target analytes by monitoring specific ions. |
Expected Retention Time and Mass Fragments:
While the exact retention time for this compound will depend on the specific chromatographic conditions, it would elute among other tribromobiphenyl isomers. In SIM mode, the characteristic isotopic cluster of the molecular ion (m/z 388, 390, 392, 394) would be monitored for quantification and confirmation.
Environmental Fate and Toxicology
The environmental persistence and toxicological effects of PBBs are of significant concern. While specific data for this compound is limited, the general behavior of PBBs provides a strong indication of its potential impact.
Environmental Persistence and Bioaccumulation
PBBs are highly resistant to environmental degradation through microbial action or hydrolysis.[15] Photodegradation by UV radiation can occur, leading to the formation of lower-brominated biphenyls.[15] Due to their lipophilic nature, PBBs strongly adsorb to soil and sediment and are not readily leached into groundwater.[16]
The primary concern with PBBs is their potential for bioaccumulation and biomagnification in the food chain.[10][15] Organisms at higher trophic levels tend to accumulate higher concentrations of these compounds in their fatty tissues.[17]
Toxicological Profile
The toxicity of PBBs is highly dependent on the specific congener, with the substitution pattern on the biphenyl rings playing a crucial role.[18] Some PBB congeners, particularly those with a planar structure (coplanar PBBs), exhibit "dioxin-like" toxicity by binding to the aryl hydrocarbon (Ah) receptor.[18] Other congeners may exert their toxic effects through different mechanisms.
Given the lack of specific toxicological studies on this compound, its toxicity can only be inferred from the broader class of PBBs. General health effects associated with PBB exposure in animals include:
-
Hepatotoxicity (liver damage)
-
Immunotoxicity
-
Endocrine disruption
-
Developmental and reproductive effects
The U.S. Department of Health and Human Services has classified PBBs as "reasonably anticipated to be human carcinogens".[16]
Applications and Regulatory Status
The commercial production and use of PBBs have been largely phased out in many countries due to their environmental and health risks.
Historical Applications
PBBs were primarily used as additive flame retardants in a variety of materials, including:
-
ABS (acrylonitrile-butadiene-styrene) plastics used in electronics and automotive parts
-
Polyurethane foams for upholstery
-
Coatings and lacquers[15]
There is no evidence to suggest that this compound was used as a specific commercial product; rather, it would have been a component of technical PBB mixtures.
Regulatory Status
PBBs are listed as persistent organic pollutants (POPs) under the Stockholm Convention, an international treaty aimed at eliminating or restricting the production and use of these hazardous chemicals. Their use is also heavily restricted under regulations such as the European Union's Restriction of Hazardous Substances (RoHS) Directive.[7]
Conclusion
This compound (PBB-23) is a specific congener of the broader class of polybrominated biphenyls. While detailed experimental data for this particular isomer is scarce, its chemical and physical properties, along with the well-documented behavior of PBBs as a group, indicate that it is a persistent, bioaccumulative, and potentially toxic compound. This technical guide has provided a consolidated overview of its identity, structure, synthesis, and analysis, drawing upon the available scientific literature. Further research is needed to fully characterize the toxicological profile and environmental behavior of this compound to better assess its potential risks to human health and the environment.
References
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Polybrominated biphenyls (PBBs) (HSG 83, 1993). Inchem.org. Available from: [Link]
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Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts. PMC - NIH. Available from: [Link]
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Polychlorinated biphenyl - Wikipedia. Available from: [Link]
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Polybrominated Biphenyls (PBBs) | ToxFAQs™ | ATSDR. CDC. Available from: [Link]
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Persistent, bioaccumulative and toxic substances - Wikipedia. Available from: [Link]
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Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). US EPA. Available from: [Link]
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Analysis of Polybrominated Biphenyl (PBBs) using GCMS-QP2010. Shimadzu. Available from: [Link]
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RBF-086S | Agilent. Available from: [Link]
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Toxicological Profile for Polybrominated Biphenyls. ATSDR. Available from: [Link]
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2,3,5-Tribromobiphenyl | C12H7Br3 | CID 12291232 - PubChem. NIH. Available from: [Link]
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Health Effects from PBB Exposure - State of Michigan. Available from: [Link]
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59080-35-2 / 4-18 - NITE. Available from: [Link]
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ATSDR Polybrominated Biphenyls (PBBs) Tox Profile. (2004). Available from: [Link]
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Polybrominated biphenyl - Wikipedia. Available from: [Link]
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Toxicity of 3,3',4,4'- and 2,2',5,5'-tetrabromobiphenyl: correlation of activity with aryl hydrocarbon hydroxylase induction and lack of protection by antioxidants - PubMed. Available from: [Link]
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Toxicity of 3,4,5,3',4',5'-hexabrominated Biphenyl and 3,4,3',4'-tetrabrominated Biphenyl. Available from: [Link]
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Supplementary Information - The Royal Society of Chemistry. Available from: [Link]
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Analysis of pesticides and PCB congeners in serum by GC/MS with SPE sample cleanup. PubMed. Available from: [Link]
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Congener-specific analysis of polychlorinated biphenyls by GC/ECD and GC/MS: Characterization of aroclor mixture - SCCWRP FTP. Available from: [Link]
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Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry - PMC - NIH. Available from: [Link]
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Brominated Organic Compounds - Pharos. Available from: [Link]
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Congener specific analysis of polychlorinated biphenyls (PCBs) in serum using GC/MSD. PubMed. Available from: [Link]
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1-(2-Chloro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan ... - CAS号查询. Available from: [Link]
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2,3,6-Tribromobiphenyl | C12H7Br3 | CID 14452535 - PubChem. NIH. Available from: [Link]
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Toxicological Profile for Polybrominated Biphenyls - Agency for Toxic Substances and Disease Registry | ATSDR. Available from: [Link]
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2,4',6-Tribromobiphenyl | C12H7Br3 | CID 154389 - PubChem. Available from: [Link]
-
A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Available from: [Link]
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2,3,4-TRIBROMOBIPHENYL - gsrs. Available from: [Link]
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Technical Fact Sheet – Polybrominated Biphenyls (PBBs). US EPA. Available from: [Link]
-
In vitro metabolism of the brominated flame retardants 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) and bis(2-ethylhexyl) 2,3,4,5-tetrabromophthalate (TBPH) in human and rat tissues - PubMed. Available from: [Link]
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“Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides - The Royal Society of Chemistry. Available from: [Link]
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fficial release - BIR. Available from: [Link]
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Memorandum Circular No. 2023-1. DBM. Available from: [Link]
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Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of - The Royal Society of Chemistry. Available from: [Link]
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DEPARTMENT-ORDER-NO-31-S-2023.pdf - DBM. Available from: [Link]
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An In-Depth Technical Guide to the Synthesis of 2,3',5-Tribromobiphenyl for Research Applications
This guide provides a comprehensive overview of the synthesis of 2,3',5-tribromobiphenyl, a polybrominated biphenyl (PBB) of interest for toxicological and environmental research. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed examination of a feasible synthetic pathway, including a discussion of the underlying chemistry, a step-by-step experimental protocol, and essential safety considerations.
Introduction: The Significance of this compound
Polybrominated biphenyls are a class of synthetic organobromine compounds that have been used as flame retardants. Due to their environmental persistence and potential toxicity, specific congeners like this compound are crucial reference standards for analytical and toxicological studies. The asymmetric nature of this particular isomer makes its synthesis a targeted endeavor, requiring a strategic approach to ensure the desired connectivity of the phenyl rings and the specific placement of the bromine atoms.
Strategic Approach to Synthesis: The Suzuki-Miyaura Coupling
The synthesis of unsymmetrical biaryls is effectively achieved through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling stands out due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[1][2] This methodology is the chosen route for the synthesis of this compound.
The core of this strategy involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, the logical disconnection points to two primary starting materials: a tribrominated benzene derivative and a monobrominated phenylboronic acid.
Retrosynthetic Analysis:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method for the Suzuki-Miyaura coupling of 1,3,5-tribromobenzene with (3-bromophenyl)boronic acid. Optimization may be required to achieve the highest yields.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 1,3,5-Tribromobenzene | C₆H₃Br₃ | 314.80 | 626-39-1 |
| (3-Bromophenyl)boronic acid | C₆H₆BBrO₂ | 200.83 | 89598-96-9 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 14221-01-3 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 |
| Toluene | C₇H₈ | 92.14 | 108-88-3 |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 |
| Water | H₂O | 18.02 | 7732-18-5 |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 |
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3,5-tribromobenzene (1.0 mmol), (3-bromophenyl)boronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Solvent Addition: Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the organic layer under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound. [3]9. Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water. [3] Visual Workflow:
Caption: Experimental workflow for the synthesis and purification of this compound.
Characterization of this compound
The successful synthesis of this compound must be confirmed by spectroscopic analysis.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region, corresponding to the seven protons on the biphenyl core. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the carbon atoms of the biphenyl skeleton, with the carbon atoms attached to bromine atoms showing characteristic shifts.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (390.90 g/mol ). [4]The isotopic pattern of the molecular ion will be characteristic of a compound containing three bromine atoms.
Safety and Handling
The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.
-
1,3,5-Tribromobenzene: This compound is an irritant to the skin, eyes, and respiratory system. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
(3-Bromophenyl)boronic acid: Boronic acids are generally considered to be of low toxicity, but they can be irritating. Standard laboratory safety precautions should be followed.
-
Tetrakis(triphenylphosphine)palladium(0): Palladium catalysts can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Solvents: Toluene and ethanol are flammable. All heating should be conducted using a heating mantle and in a well-ventilated area, away from open flames.
-
Polybrominated Biphenyls (PBBs): PBBs are persistent organic pollutants and are considered to be potentially carcinogenic. Handle the final product with extreme care, using appropriate PPE, and dispose of all waste in accordance with institutional and regulatory guidelines.
Conclusion
The Suzuki-Miyaura coupling provides a robust and reliable method for the synthesis of this compound. This guide outlines a feasible synthetic strategy and a detailed experimental protocol to facilitate the preparation of this important research chemical. Researchers are reminded to adhere to all safety precautions and to validate the identity and purity of the final product through rigorous spectroscopic analysis.
References
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An In-depth Technical Guide to 2,3',5-Tribromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction: Defining 2,3',5-Tribromobiphenyl
This compound is a specific congener of the polybrominated biphenyls (PBBs), a class of synthetic organobromine compounds. PBBs were historically used as flame retardants in a variety of consumer and industrial products.[1] Structurally, this compound consists of a biphenyl core with three bromine atoms attached at the 2, 5, and 3' positions of the phenyl rings. The precise arrangement of these bromine atoms dictates its chemical properties, environmental behavior, and toxicological profile.
There are 209 possible PBB congeners, each differing in the number and position of bromine atoms.[1][2][3] this compound is designated as PBB congener number 23.[4] Understanding the characteristics of individual congeners is critical for assessing their environmental impact and potential health risks.
Core Identifiers and Chemical Properties
Accurate identification of this compound is fundamental for regulatory compliance, scientific research, and safety protocols. A notable point of clarification is the existence of multiple CAS numbers associated with this compound. The CAS number 59080-35-2 is frequently cited by commercial suppliers of certified reference standards.[5] Concurrently, the CAS number 2181002-38-8 is utilized in databases such as PubChem and the EPA's DSSTox.[4][6] It is advisable for researchers to be aware of both identifiers when conducting literature and database searches.
Synonyms and Alternative Names:
Physicochemical Data Summary:
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental measurements, other values are computationally predicted.
| Property | Value | Source |
| Molecular Formula | C₁₂H₇Br₃ | [4] |
| Molecular Weight | 390.90 g/mol | [4] |
| Melting Point | 135 °C | [5] |
| Boiling Point | 369 °C | [5] |
| Flash Point | > 100 °C | [5] |
| XLogP3 | 5.6 | [4] |
The high LogP value indicates a strong lipophilic character, suggesting a tendency for bioaccumulation in fatty tissues.[7]
Caption: Chemical structure of this compound (PBB 23).
Synthesis and Manufacturing
The synthesis of specific PBB congeners like this compound is typically achieved through laboratory-scale chemical reactions rather than large-scale industrial processes, especially given the restrictions on PBB production. A plausible and widely utilized method for the synthesis of unsymmetrical biaryls is the Suzuki-Miyaura cross-coupling reaction.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. For the synthesis of this compound, this could involve the reaction of 3-bromophenylboronic acid with 1,2,4-tribromobenzene.
Reaction Scheme:
(3-bromophenyl)boronic acid + 1,2,4-tribromobenzene --(Pd catalyst, Base)--> this compound
The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1,2,4-tribromobenzene (1.0 eq), 3-bromophenylboronic acid (1.1 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 ratio of toluene and water.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methodologies
The detection and quantification of this compound, particularly in environmental and biological matrices, necessitate sensitive and specific analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of PBBs.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique separates the components of a mixture in the gas phase followed by detection and identification based on their mass-to-charge ratio.
Caption: General workflow for the analysis of this compound by GC-MS.
Detailed Analytical Protocol
-
Sample Preparation:
-
Extraction: For solid samples (e.g., soil, sediment, tissue), use Soxhlet extraction or pressurized liquid extraction with a suitable solvent such as a hexane/acetone mixture. For liquid samples (e.g., water), use liquid-liquid extraction with a nonpolar solvent.
-
Cleanup: The crude extract often contains interfering compounds. Use techniques like gel permeation chromatography (GPC) to remove lipids and adsorption chromatography on silica or Florisil to remove polar interferences.
-
-
GC-MS Analysis:
-
Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer is required.[8]
-
GC Column: A low-polarity capillary column, such as a DB-5ms (or equivalent), is typically used for the separation of PBB congeners.[9]
-
Injection: Use a splitless injection mode to maximize sensitivity for trace-level analysis.[9]
-
Oven Temperature Program: A programmed temperature ramp is essential to achieve good separation of the various PBB congeners. A typical program might start at a lower temperature (e.g., 100-140 °C), ramp up to a higher temperature (e.g., 300-320 °C), and hold for a period.[9]
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is preferred for its higher sensitivity and selectivity.[9] Monitor characteristic ions for this compound, including the molecular ion cluster.
-
-
Quantification:
-
Use an internal standard method with a labeled PBB congener (e.g., ¹³C-labeled) to correct for variations in extraction efficiency and instrument response.
-
Prepare a calibration curve using certified reference standards of this compound.
-
Toxicology and Safety
The toxicological properties of PBBs as a class are well-documented, with concerns centered on their persistence, bioaccumulation, and potential for adverse health effects. However, specific toxicological data for this compound is limited. Therefore, a precautionary approach based on the known hazards of PBBs is warranted.
General PBB Toxicology:
-
Persistence and Bioaccumulation: PBBs are environmentally persistent and can bioaccumulate in the food chain due to their lipophilic nature.[7]
-
Endocrine Disruption: Some PBB congeners are known to be endocrine disruptors.
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified polybrominated biphenyls as "possibly carcinogenic to humans" (Group 2B).
-
Hepatotoxicity: Animal studies have shown that exposure to PBB mixtures can cause liver damage.
Handling and Safety Precautions:
Due to the potential hazards, this compound should be handled with appropriate safety measures in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for hazardous waste.
Conclusion
This compound (PBB 23) is a specific congener of a class of persistent organic pollutants. While its use has been curtailed, its presence in the environment and in legacy products remains a concern. This guide provides a comprehensive overview of its identification, properties, synthesis, analysis, and safety considerations. For researchers and professionals in drug development and environmental science, a thorough understanding of this compound is essential for accurate risk assessment and the development of effective remediation and analytical strategies. Further research is needed to fully elucidate the specific toxicological profile of this particular isomer.
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An In-depth Technical Guide to the Environmental Sources and Fate of 2,3',5-Tribromobiphenyl
Introduction
Polybrominated biphenyls (PBBs) are a class of synthetic halogenated hydrocarbons that were historically used as flame retardants in a variety of commercial and consumer products.[1] Comprising 209 distinct congeners, these compounds are characterized by their chemical stability, persistence in the environment, and lipophilicity, which drives their bioaccumulation in fatty tissues.[1][2] This guide focuses specifically on the environmental sources and fate of the congener 2,3',5-tribromobiphenyl, also known as PBB-26. While not one of the most abundant congeners in the original commercial mixtures, its environmental presence is a result of both direct release and the degradation of more highly brominated PBBs. Understanding the environmental dynamics of PBB-26 is critical for assessing its potential risks to ecosystems and human health.
Primary Environmental Sources
The primary route of entry for this compound into the environment has been through the manufacture and use of commercial PBB mixtures.[3] Although production in the United States ceased in the late 1970s, the legacy of their use continues to be a source of environmental contamination.[4]
Commercial PBB Mixtures
The most significant commercial PBB products were hexabromobiphenyl mixtures, notably FireMaster BP-6 and FireMaster FF-1.[4] These formulations were not composed of a single congener but were complex mixtures of various PBBs, including di- through octabrominated homologues.[4] Detailed analysis of FireMaster BP-6 has revealed the presence of tribromobiphenyls, making these commercial products a direct source of PBB-26 to the environment.[5]
The Michigan Contamination Incident
A pivotal event in the environmental history of PBBs was the accidental contamination of livestock feed with FireMaster BP-6 in Michigan in 1973.[6] This incident led to the widespread distribution of PBBs throughout the state's agricultural system, contaminating meat, dairy products, and eggs.[6] The disposal of contaminated animal carcasses and agricultural products further contributed to the environmental burden of PBBs, including this compound.[6]
Secondary Environmental Sources: Formation from Higher Brominated Congeners
A significant environmental source of this compound is the degradation of more highly brominated PBB congeners that were more abundant in the original FireMaster mixtures.[7] This occurs through two primary mechanisms: photodegradation and microbial degradation.
Photodegradation
PBBs are susceptible to photolytic debromination when exposed to ultraviolet (UV) light, including natural sunlight.[8][9] This process involves the cleavage of carbon-bromine bonds, leading to the formation of lower brominated congeners.[8] For instance, studies on the photolytic transformation of decabromobiphenyl (PBB-209) have shown that it degrades into a series of lower brominated congeners, including hexa- to nonabromobiphenyls.[9]
A study on the photodegradation of 2,4,5-tribromobiphenyl (PBB-29), a compound structurally similar to PBB-26, revealed that the para-bromine substituent is preferentially removed.[7][8] The debromination sequence was found to be para, followed by ortho, and then meta.[7] This preferential removal is attributed to factors such as a longer C-Br bond length in the excited state and lower bond dissociation energy at the para position.[7] It is plausible that this compound is also formed through similar photolytic degradation of higher PBBs.
Caption: Microbial reductive debromination of higher PBBs in anaerobic environments.
Environmental Fate and Transport
Once released into the environment, this compound, like other PBBs, is subject to various transport and partitioning processes. Due to their hydrophobic nature, PBBs have low water solubility and a strong tendency to adsorb to soil and sediment particles. [10]This limits their mobility in aquatic systems but makes them persistent in solid matrices. Atmospheric transport can occur when PBBs are adsorbed to particulate matter. [10] Table 1: Physicochemical Properties of Tribromobiphenyl (PBB-26)
| Property | Value | Source |
| Molecular Formula | C₁₂H₇Br₃ | |
| Molecular Weight | 390.90 g/mol | |
| LogP (octanol-water partition coefficient) | Estimated > 5 | General PBB properties [2] |
| Water Solubility | Very Low | General PBB properties [2] |
| Vapor Pressure | Low | General PBB properties [11] |
Bioaccumulation
The lipophilic nature of this compound facilitates its bioaccumulation in organisms, with concentrations increasing at higher trophic levels of the food chain. [2]Lower brominated congeners of PBBs tend to bioaccumulate more than higher brominated ones. [12]PBBs are readily absorbed through the gastrointestinal tract and are stored in adipose tissue. [13]The biological half-life of some PBB congeners in humans is estimated to be several years, indicating a high potential for long-term accumulation. [13]While a specific bioaccumulation factor (BAF) for PBB-26 is not readily available, the general trend for PBBs suggests it is a bioaccumulative substance. [2]
Toxicity of Lower-Brominated PBBs
The toxicity of PBBs can vary depending on the specific congener. [14]Lower-brominated PBBs may have different toxicological profiles compared to their more highly brominated counterparts. [15]Exposure to PBBs has been associated with a range of adverse health effects in animals, including impacts on the liver, thyroid, and nervous system. [12]Some PBBs are considered probable human carcinogens. [12]A study evaluating the biotoxicity of various PBBs and their transformation products suggested that PBB-29 (2,4,5-tribromobiphenyl) exhibited no potential biotoxicity in their model. [16]However, the same study indicated that other PBBs and their degradation products could pose carcinogenic risks. [16]Further research is needed to fully characterize the toxicological profile of this compound.
Analytical Methodologies
The detection and quantification of this compound in environmental matrices typically involve the following steps:
Sample Extraction and Purification
-
Extraction: Soxhlet extraction or pressurized liquid extraction with organic solvents such as hexane or dichloromethane is commonly used to extract PBBs from solid matrices like soil and sediment.
-
Cleanup: The extract is then subjected to a cleanup procedure to remove interfering compounds. This often involves column chromatography using materials like silica gel or alumina.
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary analytical technique for the identification and quantification of PBB congeners. The use of high-resolution capillary columns allows for the separation of individual congeners, and the mass spectrometer provides definitive identification based on the mass-to-charge ratio of the molecule and its fragments.
Conclusion
This compound (PBB-26) is an environmentally relevant congener of the polybrominated biphenyl family. Its presence in the environment stems from its inclusion in historical commercial flame retardant mixtures and, significantly, from the environmental degradation of more highly brominated PBBs through photolytic and microbial processes. Due to its persistence and lipophilicity, PBB-26 is subject to bioaccumulation in food webs. While the toxicological profile of this specific congener requires further investigation, the known hazards of the PBB class as a whole warrant continued monitoring and research into the fate and effects of these persistent organic pollutants.
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An In-Depth Technical Guide to the Toxicological Profile of 2,3',5-Tribromobiphenyl
Foreword: Navigating the Data Gap for a Specific Polybrominated Biphenyl Congener
Polybrominated biphenyls (PBBs) represent a class of 209 distinct chemical entities, or congeners, that have garnered significant toxicological interest due to their persistence, bioaccumulation, and adverse health effects.[1] While extensive research has been conducted on commercial PBB mixtures, such as FireMaster BP-6, and certain individual congeners, a comprehensive toxicological profile for every specific congener is not always available in the public domain. This guide focuses on 2,3',5-tribromobiphenyl (PBB-23), a specific tribrominated congener for which dedicated toxicological studies are limited.
Therefore, this document adopts a scientifically rigorous approach to construct a probable toxicological profile for this compound. This is achieved by integrating the foundational principles of PBB toxicology with data from structurally related congeners. The insights provided herein are intended to guide researchers, scientists, and drug development professionals in understanding the potential hazards of this compound and to provide a framework for designing future toxicological evaluations.
Physicochemical Characteristics and Environmental Fate
Understanding the fundamental physicochemical properties of this compound is paramount to predicting its environmental behavior and toxicokinetic profile.
| Property | Predicted/Estimated Value | Source |
| Molecular Formula | C₁₂H₇Br₃ | PubChem |
| Molecular Weight | 390.90 g/mol | PubChem |
| LogP (Octanol-Water Partition Coefficient) | 5.6 | PubChem |
| Water Solubility | Low | Inferred from high LogP |
| Vapor Pressure | Low | Inferred from high molecular weight |
Note: The values for LogP, water solubility, and vapor pressure are computed estimates from PubChem, as experimental data for this specific congener is scarce.
The high octanol-water partition coefficient (LogP) indicates that this compound is highly lipophilic, meaning it has a strong affinity for fatty tissues. This property drives its bioaccumulation in organisms and biomagnification through the food chain. Its low water solubility and vapor pressure suggest that it will persist in soil and sediment, with limited volatilization into the atmosphere.
Toxicokinetics: The Journey Through a Biological System
The toxicokinetics of PBBs—their absorption, distribution, metabolism, and excretion (ADME)—are heavily influenced by the degree and position of bromine substitution.
Absorption
PBBs can be absorbed through oral, dermal, and inhalation routes of exposure. Due to their lipophilicity, absorption across biological membranes is generally efficient.
Distribution
Following absorption, this compound is expected to be transported in the blood, likely bound to lipoproteins, and subsequently distribute to and accumulate in lipid-rich tissues such as adipose tissue, liver, skin, and breast milk. The persistence of PBBs in the body is directly related to their lipophilicity and resistance to metabolic breakdown.
Metabolism: A Double-Edged Sword
The metabolism of PBBs is a critical determinant of their toxicity and rate of elimination. It primarily occurs in the liver, catalyzed by the cytochrome P450 (CYP) monooxygenase system.
The primary metabolic pathway for less-brominated PBBs is hydroxylation, which increases their water solubility and facilitates excretion. However, the formation of certain hydroxylated metabolites can also lead to the production of reactive intermediates that are more toxic than the parent compound. For some PBB congeners, metabolism can also proceed through the formation of methylsulfonyl metabolites, which have been shown to be potent inducers of CYP enzymes.[2]
Given its structure as a tribrominated biphenyl, this compound is likely to undergo metabolism, albeit at a slower rate than mono- or di-brominated congeners. The presence of unsubstituted carbon atoms makes it susceptible to enzymatic attack and subsequent hydroxylation.
Experimental Protocol: In Vitro Metabolism of this compound
This protocol outlines a standard approach to investigate the metabolism of this compound using liver microsomes.
Objective: To identify potential metabolites of this compound and to determine the primary cytochrome P450 enzymes involved in its metabolism.
Materials:
-
This compound
-
Human or rat liver microsomes
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Methodology:
-
Incubation:
-
Prepare a reaction mixture containing liver microsomes, phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration being less than 1%).
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Include negative controls (without NADPH or without microsomes) to account for non-enzymatic degradation.
-
-
Reaction Termination and Extraction:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of potential metabolites.
-
Use precursor ion scanning and neutral loss scanning to identify potential hydroxylated and other conjugated metabolites.
-
-
Data Analysis:
-
Compare the chromatograms of the reaction samples with the negative controls to identify peaks corresponding to metabolites.
-
Characterize the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Excretion
The excretion of PBBs is generally slow. Parent compounds are primarily eliminated in the feces. Hydroxylated metabolites, being more water-soluble, can be excreted in both urine and feces, often after conjugation with glucuronic acid or sulfate.
Toxicodynamics: Mechanisms of Adverse Effects
The toxicity of PBBs is complex and congener-specific. The three-dimensional structure of the molecule, particularly the degree of coplanarity, plays a crucial role in its interaction with biological receptors.
Aryl Hydrocarbon Receptor (AhR) Activation: A Key Initiating Event
Many of the toxic effects of PBBs are mediated through their binding to and activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[3][4] AhR activation is typically associated with "dioxin-like" toxicity.
The binding affinity of a PBB congener to the AhR is influenced by its ability to adopt a planar or coplanar configuration. Congeners without ortho-substituted bromines (non-ortho PBBs) can more easily assume a planar structure and generally exhibit higher affinity for the AhR. This compound has one ortho-substituted bromine, which will hinder free rotation around the biphenyl bond, resulting in a non-coplanar structure. This suggests that its affinity for the AhR may be lower than that of non-ortho substituted PBBs. However, it may still be capable of inducing AhR-mediated responses, albeit at higher concentrations.
Signaling Pathway: AhR-Mediated Gene Expression
Caption: Figure 1. Simplified Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Non-Dioxin-Like Mechanisms
PBBs that are weak AhR agonists can still exert toxicity through other mechanisms, including:
-
Induction of Phenobarbital-like CYP Enzymes: Some non-coplanar PBBs are potent inducers of CYP2B and CYP3A enzymes, which can alter the metabolism of endogenous compounds (e.g., steroid hormones) and other xenobiotics.
-
Oxidative Stress: The metabolism of PBBs can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components like lipids, proteins, and DNA.
-
Endocrine Disruption: PBBs can interfere with the synthesis, transport, and metabolism of thyroid hormones and sex steroids.
-
Neurotoxicity: Developmental exposure to PBBs has been associated with neurobehavioral deficits.[5]
Potential Health Effects of this compound
Based on the toxicology of the PBB class, exposure to this compound could potentially lead to a range of adverse health effects.
Acute Toxicity
High-dose acute exposure to some PBBs can cause a "wasting syndrome" characterized by rapid weight loss, as well as liver damage.
Chronic Toxicity
Long-term exposure to PBBs is associated with a broader spectrum of effects:
-
Hepatotoxicity: Liver enlargement, fatty changes, and necrosis are common findings in animal studies with PBBs.
-
Thyroid Disruption: PBBs can lower circulating levels of thyroid hormones.
-
Immunotoxicity: Suppression of the immune system has been observed.
-
Dermal Effects: Chloracne and other skin disorders can occur with high-level exposure.
Carcinogenicity
Commercial PBB mixtures are classified as "reasonably anticipated to be human carcinogens" based on evidence of liver tumors in experimental animals.
Genotoxicity
The genotoxic potential of PBBs is not fully elucidated and may be congener-specific. Some studies suggest that certain PBBs or their metabolites can cause DNA damage.
Reproductive and Developmental Toxicity
This is a significant area of concern for PBBs. Exposure during critical developmental windows can lead to:
-
Reduced fertility
-
Adverse pregnancy outcomes (e.g., miscarriages, stillbirths)
-
Low birth weight
-
Developmental neurotoxicity, leading to behavioral and cognitive deficits in offspring.[5]
Experimental Workflow: Developmental and Reproductive Toxicity (DART) Study
A comprehensive DART study is essential to evaluate the potential risks of this compound to reproduction and development.
Caption: Figure 2. Overview of a Two-Generation Reproductive Toxicity Study.
Analytical Methodology for Detection and Quantification
Accurate assessment of exposure and toxicokinetics requires sensitive and specific analytical methods for the detection of this compound in various matrices.
Biological Samples (Blood, Tissue, Milk):
-
Extraction: Lipid extraction using methods like liquid-liquid extraction (LLE) with organic solvents (e.g., hexane, dichloromethane) or solid-phase extraction (SPE).
-
Cleanup: Removal of interfering lipids and other co-extractives using techniques such as gel permeation chromatography (GPC) or silica gel chromatography.
-
Analysis: High-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) is the gold standard for the analysis of PBBs. Electron capture detection (GC-ECD) can also be used as a sensitive, but less specific, alternative.
Environmental Samples (Soil, Sediment, Water):
-
Extraction: Soxhlet extraction for solid samples and LLE for water samples.
-
Cleanup: Similar cleanup steps as for biological samples are required.
-
Analysis: HRGC-MS is the preferred analytical technique.
Conclusion and Future Directions
While a definitive toxicological profile of this compound is constrained by a lack of specific data, a strong inference can be drawn from the broader understanding of PBB toxicology. It is a persistent, bioaccumulative compound that likely exerts toxicity through multiple mechanisms, including potential interaction with the AhR and disruption of endocrine function. Developmental and reproductive endpoints are of particular concern.
Future research should prioritize in vitro and in vivo studies to definitively characterize the toxicokinetics and toxicodynamics of this compound. Such studies would include:
-
Determination of its AhR binding affinity and ability to induce CYP1A1.
-
Assessment of its potential to induce other CYP enzyme families (e.g., CYP2B).
-
In vitro metabolism studies to identify key metabolites.
-
A comprehensive two-generation reproductive toxicity study in a rodent model.
-
Genotoxicity assays to evaluate its mutagenic and clastogenic potential.
By systematically addressing these data gaps, a more complete and authoritative toxicological profile of this compound can be established, enabling more accurate risk assessments for human health and the environment.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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- Wang, Y., et al. (2020). Biotransformation of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans.
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metabolism and biotransformation of tribromobiphenyl congeners
An In-Depth Technical Guide to the Metabolism and Biotransformation of Tribromobiphenyl Congeners
Foreword: The Environmental and Toxicological Imperative
Polybrominated biphenyls (PBBs), a class of industrial chemicals once widely used as flame retardants, persist in the environment and bioaccumulate in living organisms.[1] Their chemical stability and lipophilic nature lead to long-term retention in fatty tissues, posing significant toxicological risks.[1][2] The commercial mixture FireMaster BP-6, notably involved in a major contamination incident in Michigan in the 1970s, was primarily composed of hexabromobiphenyls, but tribromobiphenyl congeners are relevant components and metabolic breakdown products of higher brominated PBBs.[3] Understanding the biotransformation of these compounds is paramount, as metabolism dictates their toxicokinetics, persistence, and potential for generating more or less toxic byproducts.[4] This guide provides a detailed exploration of the metabolic fate of tribromobiphenyl congeners, grounded in established biochemical principles and analytical methodologies.
The Foundational Pathways of Xenobiotic Biotransformation
The metabolic processing of foreign compounds (xenobiotics) like tribromobiphenyls is a multi-phase enzymatic process primarily occurring in the liver.[5] The overarching goal is to convert lipophilic, persistent compounds into more polar, water-soluble derivatives that can be efficiently excreted.[5][6]
-
Phase I Metabolism: These are functionalization reactions that introduce or expose polar functional groups (e.g., hydroxyl, -OH) on the parent molecule. This step is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes and includes oxidation, reduction, and hydrolysis.[5][6]
-
Phase II Metabolism: These are conjugation reactions where an endogenous, hydrophilic molecule (e.g., glucuronic acid, sulfate) is attached to the functional group introduced in Phase I.[5] This significantly increases water solubility and facilitates elimination.[5]
-
Phase III Metabolism: This involves the transport of conjugated metabolites out of cells and into excretory pathways, mediated by transporters like the ATP-binding cassette (ABC) superfamily.[5]
Phase I Biotransformation: The Critical Role of Cytochrome P450
The initial and rate-limiting step in the metabolism of tribromobiphenyls is oxidative metabolism catalyzed by cytochrome P450 (CYP) enzymes.[7][8] These heme-containing proteins, located in the endoplasmic reticulum of hepatocytes, are the primary drivers of Phase I reactions.[5][6]
Mechanism of Hydroxylation
The central mechanism for the CYP-mediated metabolism of aromatic compounds like PBBs involves the formation of a highly reactive arene oxide intermediate.[4][9] This epoxide can then undergo several transformations, but the most significant for PBBs is a spontaneous rearrangement, known as the NIH shift, to yield a stable hydroxylated metabolite (OH-PBB).[9]
The susceptibility of a tribromobiphenyl congener to this metabolic attack is highly dependent on its structure. Key structural requirements include:
-
Availability of Unsubstituted Carbons: Metabolism is favored at positions on the biphenyl rings that are not substituted with bromine.
-
Positional Influence: The presence of a bromine-free para position appears to be a critical factor for metabolism to occur.[7] Congeners lacking such a site are significantly more resistant to degradation.[7]
The result of this process is the formation of mono- and dihydroxylated tribromobiphenyls.[9] These hydroxylated metabolites are often the most abundant Phase I products detected in experimental systems.[10][11]
Caption: Phase I hydroxylation of a tribromobiphenyl congener via a cytochrome P450-mediated arene oxide intermediate.
Cytochrome P450 Isozyme Induction
Exposure to PBBs can induce the expression of specific CYP isozymes.[12] Different congeners can act as inducers of either phenobarbital-type (e.g., CYP2B family) or 3-methylcholanthrene-type (e.g., CYP1A family) enzymes.[12] This induction is a critical consideration, as it can accelerate the metabolism of the PBBs themselves and alter the metabolic clearance of other co-administered drugs or xenobiotics, leading to complex drug-drug interactions.[6][13]
Phase II Biotransformation: Conjugation and Excretion
The hydroxylated metabolites formed in Phase I serve as substrates for Phase II conjugation enzymes.[5] These reactions further increase the polarity of the metabolites, preparing them for excretion.
| Reaction Type | Enzyme Family | Endogenous Substrate | Resulting Metabolite |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid | TBB-O-glucuronide |
| Sulfation | Sulfotransferases (SULTs) | PAPS (3'-phosphoadenosine-5'-phosphosulfate) | TBB-O-sulfate |
| Methylation | Catechol-O-methyltransferase (COMT) | S-adenosyl methionine (SAM) | Methoxy-TBB |
Table 1: Key Phase II conjugation reactions for hydroxylated tribromobiphenyls. The primary pathways are glucuronidation and sulfation, which create highly water-soluble anionic products.[4][5]
The interconversion between hydroxylated, sulfated, and even methoxylated metabolites has been demonstrated for related compounds like PCBs in plant systems, suggesting a dynamic metabolic network.[14] The formation of sulfated metabolites is often a predominant pathway over hydrolysis of the sulfate conjugate.[14]
Experimental Workflow for In Vitro Metabolism Studies
In vitro models are indispensable tools for elucidating metabolic pathways without the complexity of a whole organism.[15] Liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes, are the most common system for studying Phase I metabolism.[7][16][17]
Standard Protocol: Incubation with Liver Microsomes
-
Preparation: Obtain or prepare liver microsomes from a relevant species (e.g., human, rat, mouse). Determine the protein concentration for standardization.
-
Incubation Mixture: In a microcentrifuge tube, combine a buffered solution (e.g., phosphate buffer, pH 7.4), the tribromobiphenyl congener (dissolved in a minimal amount of organic solvent like DMSO), and the liver microsomes.
-
Pre-incubation: Gently mix and pre-incubate the mixture at 37°C for approximately 5 minutes to allow the substrate to partition into the microsomal membranes.
-
Initiation of Reaction: Start the metabolic reaction by adding a solution of the critical cofactor, NADPH.[7] A control incubation without NADPH should always be run in parallel to confirm that metabolism is enzyme- and cofactor-dependent.
-
Incubation: Incubate at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60 minutes) to assess the rate of metabolism.
-
Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, often containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.
-
Sample Processing: Centrifuge the mixture to pellet the precipitated protein. Collect the supernatant, which contains the parent compound and its metabolites.
-
Analysis: Analyze the supernatant using appropriate analytical techniques, primarily LC-MS.[18]
Caption: A standardized experimental workflow for studying tribromobiphenyl metabolism using liver microsomes.
Analytical Techniques for Metabolite Identification and Characterization
Identifying and quantifying metabolites within a complex biological matrix requires powerful analytical instrumentation. The choice of technique depends on the specific goals of the study, from initial screening to definitive structural elucidation.[19][20]
| Technique | Principle | Strengths | Limitations |
| LC-MS/MS | Separates compounds by liquid chromatography, followed by detection and fragmentation by tandem mass spectrometry.[21] | High sensitivity and selectivity; excellent for detecting and quantifying known metabolites and screening for unknown ones.[18] | May not distinguish between isomers without chromatographic separation; structural elucidation can be challenging.[21] |
| High-Resolution MS (HRMS) | Measures mass-to-charge ratios with very high accuracy, allowing for the determination of elemental formulas.[19] | Provides high confidence in the identification of unknown metabolites by predicting their chemical formula. | Does not provide structural information on its own; often coupled with LC and MS/MS. |
| GC-MS | Separates volatile compounds by gas chromatography before mass analysis. | High chromatographic resolution; extensive compound libraries for identification. | Requires derivatization of polar metabolites (e.g., OH-TBBs) to make them volatile, adding a sample preparation step.[10] |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural information.[19] | The gold standard for unambiguous structure elucidation of novel metabolites and distinguishing between isomers.[21] | Relatively low sensitivity, requiring larger quantities of purified metabolite; not suitable for initial screening.[21] |
Table 2: Comparison of primary analytical techniques for the study of tribromobiphenyl metabolism.
In modern drug discovery and toxicology, a combination of Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (LC-HR-MS/MS) is the most powerful and widely used approach for comprehensive metabolite profiling.[18][21]
Conclusion and Future Directions
The biotransformation of tribromobiphenyl congeners is a complex process initiated by CYP450-mediated hydroxylation, followed by Phase II conjugation reactions to facilitate excretion. The specific congener structure, particularly the presence of unsubstituted carbon atoms, is a primary determinant of metabolic susceptibility.[7] While significant progress has been made, further research is needed to:
-
Characterize Congener-Specific Pathways: Elucidate the complete metabolic pathways for a wider range of environmentally relevant tribromobiphenyl congeners.
-
Identify Specific CYP Isozymes: Pinpoint the exact human CYP isozymes responsible for the metabolism of different TBBs to better predict human variability and drug-drug interactions.
-
Assess Metabolite Toxicity: Determine the toxicological profiles of the hydroxylated and other metabolites, as biotransformation does not always result in detoxification and can sometimes lead to the formation of more reactive or toxic species.[4][11]
By integrating advanced in vitro methodologies with high-resolution analytical techniques, the scientific community can continue to build a comprehensive understanding of the fate and effects of these persistent environmental contaminants.
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Zeng, Z., Peng, P., Yin, H., Tang, C., Liu, C., & Dang, Z. (2019). Identification of novel pathways for biotransformation of tetrabromobisphenol A by Phanerochaete chrysosporium, combined with mechanism analysis at proteome level. Science of The Total Environment, 670, 93-102. [Link]
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Bearr, J. S., Uding, N., Jàk, Z., & Stapleton, H. M. (2012). In vitro metabolism of the brominated flame retardants 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) and bis(2-ethylhexyl) 2,3,4,5-tetrabromophthalate (TBPH) in human and rat tissues. Chemical research in toxicology, 25(8), 1637-1645. [Link]
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Lu, Z., Ma, J., Wang, J., Liu, A., & Wang, Y. (2011). Identification of hydroxylated metabolites of 3,3',4,4'-tetrachlorobiphenyl and metabolic pathway in whole poplar plants. Chemosphere, 82(4), 581-587. [Link]
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Mercado-Feliciano, M., & Bigsby, R. M. (2008). Hydroxylated metabolites of the polybrominated diphenyl ether mixture DE-71 are weak estrogen receptor-alpha ligands. Environmental health perspectives, 116(10), 1315-1321. [Link]
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Parkinson, A., Cockerline, R., & Safe, S. (1980). Polychlorinated biphenyl isomers and congeners as inducers of both 3-methylcholanthrene- and phenobarbitone-type microsomal enzyme activity. Chemical-biological interactions, 29(3), 277-289. [Link]
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Markley, J. L., Brüschweiler, R., Edison, A. S., Eghbalnia, H. R., Powers, R., Raftery, D., & Wishart, D. S. (2019). Analytical techniques for metabolomic studies: a review. Bioanalysis, 11(24), 2297-2318. [Link]
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Unraveling the Fates of Polybrominated Biphenyls: An In-Depth Technical Guide to Photodegradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Persistent Challenge of Polybrominated Biphenyls
Polybrominated biphenyls (PBBs) are a class of brominated flame retardants that were widely used in various consumer products, from plastics in electronic devices to textiles.[1] Despite their effectiveness in preventing fires, their chemical stability has led to their persistence in the environment, bioaccumulation in food chains, and potential adverse health effects in humans and wildlife.[2] The U.S. Department of Health and Human Services has classified PBBs as reasonably anticipated to be human carcinogens.[3] Understanding the environmental fate of these persistent organic pollutants is paramount for risk assessment and the development of remediation strategies. Photodegradation, the breakdown of molecules by light, represents a significant natural attenuation pathway for PBBs in the environment.[4] This in-depth technical guide provides a comprehensive exploration of the photodegradation pathways of PBBs, delving into the core mechanisms, influencing factors, experimental methodologies for their study, and the toxicological implications of their degradation products.
Core Mechanisms of PBB Photodegradation
The primary mechanism for the photodegradation of PBBs is reductive debromination , a process driven by the absorption of ultraviolet (UV) light.[4] This process involves the cleavage of a carbon-bromine (C-Br) bond, leading to the stepwise removal of bromine atoms and the formation of lower-brominated biphenyl congeners.[5]
Direct Photolysis: The Role of Light Energy
Direct photolysis occurs when a PBB molecule directly absorbs a photon of light with sufficient energy to break a C-Br bond. The energy barrier for this bond cleavage is a critical factor determining the rate and pathway of degradation.[4] The position of the bromine atom on the biphenyl rings significantly influences the ease of its removal. For less-brominated congeners like 2,4,5-tribromobiphenyl (PBB-29), the para-bromine is preferentially removed, followed by the ortho- and then the meta-bromine.[4] However, for more heavily brominated PBBs, such as hexa- or heptabrominated congeners, the debromination sequence shifts to favor the removal of ortho-bromine atoms first, followed by meta- and then para-bromines.[4] This shift is attributed to steric hindrance and the electronic effects of multiple bromine substituents on the biphenyl structure.[4]
The photolysis of 2,4,5,2',4',5'-hexabromobiphenyl (PBB-153), a major component of commercial PBB mixtures, demonstrates this stepwise degradation.[5] The initial debromination can occur at the para, ortho, or meta positions, leading to the formation of various pentabromobiphenyls.[5] These, in turn, can undergo further photolysis to form tetrabromobiphenyls and other lower-brominated congeners.[5]
Diagram: Direct Photolysis Pathway of a Polybrominated Biphenyl
Caption: Mechanism of TiO₂ photocatalysis for PBB degradation.
Dissolved organic matter (DOM) in natural waters can also act as a photosensitizer. Upon absorbing sunlight, DOM can form an excited triplet state (³DOM*), which can then transfer its energy to a PBB molecule, promoting its degradation. This is a form of triplet-sensitized photolysis. Other organic molecules, such as acetone, can also act as triplet sensitizers in laboratory settings, facilitating the study of these degradation pathways.
Factors Influencing Photodegradation Pathways
The efficiency and pathways of PBB photodegradation are highly dependent on the surrounding environmental conditions.
| Factor | Influence on Photodegradation | Causality |
| Solvent | In hydrogen-donating solvents like methanol, reductive debromination is the dominant pathway. In aqueous environments, oxidation by hydroxyl radicals can become significant, especially in the presence of photocatalysts like TiO₂. [6] | The solvent can act as a proton source for the debrominated carbon atom, stabilizing the product of reductive debromination. Water can be oxidized to form highly reactive hydroxyl radicals. |
| Wavelength of Light | PBBs primarily absorb UV light. The specific wavelength affects the energy of the absorbed photon and can influence which C-Br bonds are most likely to break. | Higher energy photons (shorter wavelengths) can lead to faster degradation rates. |
| Presence of Oxygen | In some sensitized reactions, oxygen can inhibit reductive debromination by scavenging electrons. However, it is essential for the formation of reactive oxygen species like superoxide and hydroxyl radicals in oxidative pathways. [6] | Oxygen's role is context-dependent on the dominant degradation mechanism. |
| pH | The pH of the medium can affect the surface charge of photocatalysts like TiO₂ and the speciation of intermediates, thereby influencing the degradation rate. | Changes in pH can alter the adsorption of PBBs onto catalyst surfaces and the generation of reactive oxygen species. |
Experimental Methodologies for Studying PBB Photodegradation
A thorough investigation of PBB photodegradation requires a combination of carefully designed experiments and sophisticated analytical techniques.
Experimental Protocol 1: Photodegradation Kinetics Study
Objective: To determine the rate of degradation of a specific PBB congener under controlled UV irradiation.
Materials:
-
PBB standard (e.g., 2,2',4,4',5,5'-hexabromobiphenyl)
-
High-purity solvent (e.g., hexane or methanol)
-
Quartz reaction vessel
-
UV lamp with a specific wavelength output (e.g., 254 nm or 300 nm)
-
Magnetic stirrer
-
Gas chromatograph with a mass spectrometer (GC-MS)
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the PBB congener in the chosen solvent at a known concentration (e.g., 10 mg/L).
-
Reaction Setup: Transfer a specific volume of the PBB solution to the quartz reaction vessel. Place the vessel in a photoreactor equipped with the UV lamp and a magnetic stirrer. Ensure the temperature is controlled.
-
Irradiation and Sampling: Start the UV lamp and the stirrer. At predetermined time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot of the reaction mixture.
-
Sample Analysis: Analyze the withdrawn samples using GC-MS to determine the concentration of the parent PBB congener remaining.
-
Data Analysis: Plot the concentration of the PBB congener as a function of time. Determine the reaction kinetics (e.g., pseudo-first-order) and calculate the rate constant.
Diagram: Experimental Workflow for Photodegradation Kinetics
Caption: Workflow for a PBB photodegradation kinetics experiment.
Experimental Protocol 2: Product Identification and Pathway Elucidation
Objective: To identify the major degradation products and propose a degradation pathway.
Materials:
-
Same as Protocol 1
-
Reference standards for potential degradation products (lower brominated PBBs)
Procedure:
-
Extended Irradiation: Conduct a photodegradation experiment as in Protocol 1, but for a longer duration to allow for the accumulation of degradation products.
-
GC-MS Analysis with Full Scan: Analyze the samples using GC-MS in full scan mode to detect all volatile and semi-volatile compounds.
-
Mass Spectra Interpretation: Compare the mass spectra of the detected peaks with a mass spectral library and with the mass spectra of the reference standards to identify the degradation products.
-
Pathway Construction: Based on the identified products and their appearance over time, construct a plausible degradation pathway, showing the stepwise debromination of the parent PBB.
Experimental Protocol 3: Quantum Yield Determination
Objective: To quantify the efficiency of the photodegradation process. The quantum yield (Φ) is the number of moles of a substance that react per mole of photons absorbed. [7] Materials:
-
Same as Protocol 1
-
A chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., ferrioxalate)
-
UV-Vis spectrophotometer
Procedure:
-
Actinometry: Irradiate the actinometer solution under the same experimental conditions as the PBB sample. Measure the change in absorbance of the actinometer to determine the photon flux of the light source.
-
PBB Photolysis: Conduct the photodegradation of the PBB sample as in Protocol 1, measuring the initial rate of degradation.
-
Quantum Yield Calculation: Use the determined photon flux and the initial rate of PBB degradation to calculate the quantum yield using the appropriate formula. For a closely related compound, decabromodiphenyl ether (BDE-209), a wavelength-averaged quantum yield of 0.47 has been reported for solar irradiation in hexane. [8]
Toxicity of Photodegradation Products
A critical aspect of studying the environmental fate of PBBs is understanding the toxicity of their degradation products. While photodegradation can reduce the overall mass of the parent PBB, the resulting lower-brominated congeners and hydroxylated byproducts may still pose a significant toxicological risk.
-
Lower Brominated Biphenyls: Studies have shown that some lower brominated biphenyls can be more toxic than the parent compounds. [9]For example, 3,3',4,4'-tetrabromobiphenyl, a minor component of some PBB mixtures, is a potent inducer of aryl hydrocarbon hydroxylase (AHH) and can cause significant toxic effects in rats, including reduced growth rate and liver and thymus damage. [9]* Hydroxylated PBBs (HO-PBBs): In aqueous environments, the reaction of PBBs with hydroxyl radicals can lead to the formation of hydroxylated PBBs. Studies on the analogous hydroxylated polychlorinated biphenyls (HO-PCBs) have shown that these metabolites can be more toxic than their parent compounds. [1][6]They can act as endocrine disruptors and have been shown to have neurotoxic potential. [1]All tested HO-PCBs exhibited higher toxicity than their parent PCBs in the Microtox® assay, with some 4-hydroxylated derivatives of di-chlorinated biphenyls showing the highest toxicity. [1]The toxicity of HO-PCBs generally decreases with an increasing degree of chlorination. [10] The formation of these potentially more toxic byproducts underscores the importance of a complete understanding of the entire degradation pathway and the environmental conditions that favor complete mineralization to harmless products like carbon dioxide, water, and bromide ions.
Conclusion and Future Perspectives
The photodegradation of polybrominated biphenyls is a complex process governed by a variety of factors, including the structure of the PBB congener, the presence of photosensitizers, and the nature of the environmental matrix. Reductive debromination is the primary degradation pathway, leading to the formation of a cascade of lower-brominated biphenyls. While this process can reduce the persistence of the parent compounds, the formation of potentially more toxic intermediates highlights the need for a thorough risk assessment of PBB-contaminated sites.
Future research should focus on several key areas:
-
Quantitative Structure-Activity Relationships (QSAR): Developing models to predict the photodegradation rates and pathways of different PBB congeners based on their molecular structure.
-
Field Studies: Conducting more studies in real-world environmental settings to validate laboratory findings and better understand the interplay of various environmental factors.
-
Advanced Oxidation Processes: Investigating the efficacy of engineered photocatalytic systems for the complete mineralization of PBBs in contaminated water and soil.
-
Toxicological Assessment of Mixtures: Evaluating the combined toxicity of the complex mixtures of PBBs and their degradation products found in the environment.
By continuing to unravel the intricate pathways of PBB photodegradation, the scientific community can develop more effective strategies to manage and mitigate the risks posed by these persistent environmental pollutants.
References
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Darnerud, P. O., et al. (1986). Toxicity of 3,3',4,4'- and 2,2',5,5'-tetrabromobiphenyl: correlation of activity with aryl hydrocarbon hydroxylase induction and lack of protection by antioxidants. Toxicology, 40(2), 151-160. [Link]
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Damstra, T., et al. (1982). Toxicity of polybrominated biphenyls (PBBs) in Domestic and laboratory animals. Environmental Health Perspectives, 44, 175-188. [Link]
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Letz, G. (2010). Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities. Critical Reviews in Environmental Science and Technology, 40(3), 183-221. [Link]
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Wang, R., et al. (2019). Photocatalytic degradation of polybrominated biphenyls (PBBs) on metal doped TiO2 nanocomposites in aqueous environments: mechanisms and solution effects. Environmental Science: Nano, 6(4), 1111-1120. [Link]
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Li, H., et al. (2023). Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts. International Journal of Molecular Sciences, 24(3), 2345. [Link]
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ATSDR. (2004). Toxicological Profile for Polybrominated Biphenyls (PBBs). Agency for Toxic Substances and Disease Registry. [Link]
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Szymanski, L., et al. (2016). The Properties and Activity of TiO2/beta-SiC Nanocomposites in Organic Dyes Photodegradation. Materials, 9(12), 996. [Link]
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Assadi, A. A., et al. (2018). Different methods in TiO2 photodegradation mechanism studies: gaseous and TiO2-adsorbed phases. Journal of Hazardous Materials, 154(1-3), 963-969. [Link]
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Wikipedia contributors. (2023). Quantum yield. Wikipedia, The Free Encyclopedia. [Link]
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Arbeláez, P., et al. (2015). Toxicity of hydroxylated polychlorinated biphenyls (HO-PCBs) using the bioluminescent assay Microtox®. Ecotoxicology and Environmental Safety, 122, 27-33. [Link]
-
Millis, C. D., et al. (1985). Characterization of the photolysis of 2,4,5,2',4',5'-hexabromobiphenyl. Journal of Toxicology and Environmental Health, 16(3-4), 383-391. [Link]
-
U.S. Environmental Protection Agency. (2014). Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). EPA. [Link]
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Kumar, R., et al. (2021). Schematic of the photodegradation experimental setup. ResearchGate. [Link]
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How Photocatalysis works with TiO2. (2020). YouTube. [Link]
-
ATSDR. (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). Agency for Toxic Substances and Disease Registry. [Link]
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Al-Hamdi, A. M., et al. (2016). TiO2 Photocatalysis for the Transformation of Aromatic Water Pollutants into Fuels. Molecules, 21(9), 1143. [Link]
-
Reddy, D. A., et al. (2023). Sunlight-Driven Synthesis of TiO2/(MA)2SnCl4 Nanocomposite Films for Enhanced Photocatalytic Degradation of Organic Pollutants. Catalysts, 13(7), 1083. [Link]
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Ahn, M. Y., et al. (2006). Solar photodecomposition of decabromodiphenyl ether: products and quantum yield. Environmental Science & Technology, 40(1), 215-220. [Link]
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Part I: PBB Congener 18 (2,2',5-Tribromobiphenyl)
An In-Depth Technical Guide to PBB 18: Physicochemical Characteristics and Scientific Applications
This technical guide provides a comprehensive overview of the physical and chemical characteristics of two distinct molecules referred to as "PBB 18": the polybrominated biphenyl congener, 2,2',5-Tribromobiphenyl, and the synthetic cosmetic ingredient, Pentapeptide-18. Recognizing the distinct scientific contexts in which these compounds are studied, this guide is structured into two parts to cater to researchers in environmental science and toxicology, as well as professionals in drug development and cosmetic science.
Introduction
Polybrominated biphenyls (PBBs) are a class of synthetic halogenated hydrocarbons, analogous to polychlorinated biphenyls (PCBs), that were historically used as flame retardants in plastics and electronic devices.[1][2] The family of PBBs comprises 209 distinct congeners, each with a unique number and arrangement of bromine atoms on the biphenyl scaffold.[2][3] PBB Congener 18 (PBB-18) is identified as 2,2',5-Tribromobiphenyl.[1][4] Due to their environmental persistence, lipophilicity, and potential for bioaccumulation, PBBs are recognized as hazardous substances with significant health concerns, including potential carcinogenicity.[1][5] Consequently, their production and use have been largely phased out, but they remain a subject of interest for environmental monitoring and toxicological research.[2][6]
Physical and Chemical Characteristics
The physicochemical properties of PBBs are largely determined by the number and position of bromine atoms.[3] Generally, PBBs are characterized by low water solubility, which decreases with increased bromination, and high solubility in organic solvents and fats.[3] Pure PBB compounds are typically colorless or slightly yellowish solids.[3]
Table 1: Physicochemical Properties of PBB Congener 18 (2,2',5-Tribromobiphenyl)
| Property | Value | Source |
| IUPAC Name | 2,2',5-Tribromo-1,1'-biphenyl | |
| Synonyms | PBB 18, 2,5,2'-Tribromobiphenyl | |
| CAS Number | 59080-34-1 | [7][8] |
| Molecular Formula | C₁₂H₇Br₃ | |
| Molecular Weight | 390.90 g/mol | |
| Appearance | Likely a colorless to yellowish solid | [3] |
| Water Solubility | Low; PBB solubility decreases with increasing bromination. | [3] |
| LogP (Octanol/Water) | High (Lipophilic) | [1] |
| Persistence | Highly persistent in the environment and biological tissues. | [3] |
Toxicological Significance and Research Applications
The primary application of PBB-18 in a research context is as an analytical standard for environmental and biological sample testing.[1] Given the historical contamination events, such as the one in Michigan in the 1970s, there is an ongoing need to monitor PBB levels in soil, water, and biological tissues.[3][9]
The toxicity of PBBs is linked to their ability to interact with various biological receptors. The planarity of the biphenyl rings, which is influenced by the number of bromine atoms in the ortho positions (2, 2', 6, and 6'), plays a crucial role in their toxicological profile.[4] PBB-18, having two ortho-bromine atoms, is forced into a non-planar configuration, which influences its biological activity.[4] Research applications for PBB-18 include:
-
Environmental Monitoring: Serving as a certified reference material for the quantification of PBBs in environmental matrices.
-
Toxicology Studies: Investigating the metabolism, bioaccumulation, and potential endocrine-disrupting or carcinogenic effects of specific PBB congeners.
-
Analytical Method Development: Used to validate and optimize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for the detection of PBBs.[9]
Experimental Protocols: Environmental Sample Analysis
The analysis of PBB-18 in environmental samples typically involves extraction, cleanup, and instrumental analysis. The choice of methodology is critical for achieving the low detection limits required for regulatory compliance.
Protocol 1: Extraction and Analysis of PBB-18 from Soil Samples via GC-MS
-
Sample Preparation: A known mass of soil is dried, sieved, and homogenized. A surrogate standard is added to monitor extraction efficiency.
-
Extraction: The soil is extracted with an organic solvent (e.g., a hexane/acetone mixture) using a technique like Soxhlet extraction or accelerated solvent extraction (ASE). This step is crucial for efficiently removing the lipophilic PBBs from the soil matrix.
-
Cleanup: The extract is concentrated and subjected to a cleanup procedure to remove interfering compounds. This often involves column chromatography with adsorbents like silica gel or alumina. The goal is to isolate the PBB fraction.
-
Instrumental Analysis: The cleaned extract is analyzed by high-resolution gas chromatography coupled with a mass spectrometer (HRGC-MS). The use of a specific capillary column allows for the separation of different PBB congeners.
-
Quantification: The concentration of PBB-18 is determined by comparing its peak area to that of a calibration curve generated from certified reference standards of PBB-18.
Caption: Workflow for the analysis of PBB-18 in soil samples.
Part II: Pentapeptide-18
Introduction
Pentapeptide-18 is a synthetic peptide composed of five amino acids.[10] In the context of cosmetic science and dermatology, it is classified as a "neuropeptide" or a neurotransmitter-inhibiting peptide.[11] Its primary application is in anti-aging skincare formulations, where it is purported to reduce the appearance of expression lines and wrinkles by modulating muscle contraction.[12][13] It is often used in conjunction with other peptides, such as Argireline (Acetyl Hexapeptide-8), to achieve a synergistic effect.[14]
Physical and Chemical Characteristics
As a peptide, the properties of Pentapeptide-18 are dictated by its amino acid sequence and overall structure. It is typically supplied as a white to yellowish powder or as an aqueous solution for formulation into cosmetic products.[11]
Table 2: Physicochemical Properties of Pentapeptide-18
| Property | Value | Source |
| Description | A synthetic peptide of five amino acids. | [14] |
| Appearance | White to yellowish powder (raw material). | [11] |
| Application | Anti-aging, reduction of expression wrinkles. | [12] |
| Mechanism of Action | Neurotransmitter inhibition, muscle relaxation. | [12] |
| Solubility | Typically formulated in aqueous solutions for cosmetic use. | [11] |
| Recommended Use Level | 0.025% to 10%, depending on the supplier and formulation goals. | [11] |
Mechanism of Action
Pentapeptide-18 is designed to mimic the action of natural proteins that downregulate neuronal excitability.[10] The proposed mechanism involves the inhibition of neurotransmitter release at the neuromuscular junction. By reducing the signaling that causes facial muscles to contract, Pentapeptide-18 helps to relax the muscles, thereby smoothing the overlying skin and reducing the depth of wrinkles formed by repetitive facial expressions.[12] This mechanism is conceptually similar to the effects of botulinum toxin, though it acts through a different pathway and with a much milder, non-invasive effect.[14]
Caption: Proposed mechanism of action for Pentapeptide-18.
Experimental Protocols: In Vitro Efficacy Assessment
To validate the efficacy of Pentapeptide-18, in vitro models that simulate neuromuscular communication can be employed.
Protocol 2: In Vitro Neuronal Inhibition Assay
-
Cell Culture: Co-culture of motor neurons and myotubes (muscle cells) is established to create a functional neuromuscular junction model.
-
Treatment: The co-culture is treated with varying concentrations of Pentapeptide-18 for a specified period. A vehicle control (without the peptide) is also included.
-
Stimulation: The motor neurons are electrically or chemically stimulated to induce the release of acetylcholine and subsequent muscle contraction.
-
Contraction Measurement: Muscle cell contraction is quantified using techniques such as video microscopy to measure changes in myotube length or by measuring the release of a reporter enzyme like creatine kinase.
-
Data Analysis: The degree of muscle contraction in the Pentapeptide-18 treated groups is compared to the control group. A dose-dependent inhibition of contraction would support the peptide's proposed mechanism of action.
Conclusion
The designation "PBB 18" can refer to two chemically and functionally disparate molecules. PBB Congener 18 (2,2',5-Tribromobiphenyl) is a persistent organic pollutant of toxicological concern, primarily used in research as an analytical standard. In contrast, Pentapeptide-18 is a bioactive synthetic peptide valued in the cosmetic industry for its anti-aging properties, working to reduce the appearance of expression wrinkles. This guide provides the foundational technical information for researchers and professionals working with either of these compounds, highlighting their unique characteristics and applications.
References
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Paula's Choice EU. (n.d.). What is Pentapeptide-18? Retrieved from [Link]
-
Mobelbio. (2024, January 30). Pentapeptide-18: An Insight Into Its Benefits, Uses, And Side Effects. Retrieved from [Link]
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CP-Analitika. (n.d.). Polybrominated Biphenyl Standards (PBBs). Retrieved from [Link]
-
Uniproma. (n.d.). Pentapeptide-18 an application in the field of skin care. Retrieved from [Link]
-
INCIDecoder. (n.d.). Pentapeptide-18 (Explained + Products). Retrieved from [Link]
-
AZRA Botanical Simplicity. (2023, November 29). Pentapeptide-18 in Skincare Products. Retrieved from [Link]
-
IARC Exposome-Explorer. (n.d.). PCB-18 (Compound). Retrieved from [Link]
-
INCHEM. (1994). Polybrominated biphenyls (EHC 152, 1994). Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Exposure Data - Polychlorinated Biphenyls and Polybrominated Biphenyls. Retrieved from [Link]
-
Woo, S., & Shenvi, R. A. (2022). Synthesis and target annotation of the alkaloid GB18. Nature, 606(7916), 917–922. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of structure and synthesis a, GB alkaloids are classified by... Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Table 4-1, Chemical Identity of Polybrominated Biphenyl (PBB) Congeners. Retrieved from [Link]
-
Wikipedia. (n.d.). Polybrominated biphenyl. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2017). Technical Fact Sheet – Polybrominated Biphenyls (PBBs). Retrieved from [Link]
-
ContaminantDB. (n.d.). 2,2',5-Tribromobiphenyl (CHEM001711). Retrieved from [Link]
-
MASSLAB. (n.d.). PBB Determination. Retrieved from [Link]
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2,3',5-Tribromobiphenyl material safety data sheet (MSDS)
An In-Depth Technical Guide to the Material Safety of 2,3',5-Tribromobiphenyl
Introduction
This compound, a specific congener of the Polybrominated Biphenyl (PBB) family, represents a class of compounds that have garnered significant scientific and regulatory attention. While commercially produced PBB mixtures were primarily used as flame retardants, individual congeners like this compound are now crucial in research and development, particularly as analytical standards for environmental and toxicological monitoring.[1] The notoriety of the PBB class stems from its environmental persistence, bioaccumulative potential, and significant toxicity.[2][3] Therefore, a comprehensive understanding of the safety profile of any PBB congener is paramount for researchers, scientists, and drug development professionals.
This guide provides an in-depth analysis of the material safety data for this compound. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes available data with established principles of toxicology and chemical safety. It is structured to provide not only the necessary safety protocols but also the scientific rationale behind them, empowering laboratory professionals to conduct their work with the highest degree of safety and integrity. We will delve into the toxicological landscape of the PBB family to build a robust risk assessment framework for this specific congener, detail rigorous handling and disposal protocols, and provide the necessary data for emergency preparedness.
Section 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical properties is the foundation of safe handling. These parameters dictate its behavior under various laboratory conditions, from storage and dissolution to potential environmental fate.
Chemical Identifiers
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| IUPAC Name | 1,2,5-tribromo-3-phenylbenzene | [4] |
| Synonyms | PBB 23, PBB Congener #26 | [4] |
| CAS Number | 59080-35-2 | [5][6] |
| Molecular Formula | C₁₂H₇Br₃ | [4][6] |
| Molecular Weight | 390.90 g/mol | [4][6] |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)Br)Br | [4] |
Physicochemical Data
The physicochemical properties of this compound are critical for predicting its solubility, environmental partitioning, and potential for bioaccumulation. Its high octanol-water partition coefficient (LogP) immediately signals a strong affinity for fatty tissues and a low solubility in aqueous media.
| Property | Value | Source(s) |
| Physical State | Solid (inferred from PBB class) | [7] |
| Melting Point | 135 °C | [6] |
| Boiling Point | 369 °C | [6] |
| Flash Point | > 100 °C (> 212 °F) | [6] |
| Computed LogP | 5.6 | [4] |
Chemical Structure
Caption: Chemical structure of this compound.
Section 2: The Toxicological Landscape of PBBs and Risk Assessment
Direct toxicological data for the this compound congener is limited. Therefore, a scientifically rigorous risk assessment necessitates an evaluation based on the well-documented hazards of the PBB class as a whole. This approach is mandated by the structural similarities and the shared mechanisms of toxicity.
Mechanism of Toxicity
The toxicity of PBBs is complex and congener-specific, largely dependent on the number and position of bromine atoms.[8] The arrangement of bromine atoms determines the molecule's three-dimensional shape, particularly its ability to adopt a planar or non-planar configuration.[9]
-
Aryl Hydrocarbon Receptor (AhR) Agonism: Certain PBB congeners that can assume a "coplanar" structure (similar to dioxins) are potent agonists of the Aryl Hydrocarbon Receptor (AhR). This binding initiates a cascade of downstream events leading to changes in gene expression that are linked to many of the toxic effects observed, including carcinogenicity and endocrine disruption.
-
Neurotoxicity and Endocrine Disruption: PBBs have been shown to interfere with thyroid hormone function and neurodevelopment in animal studies.[2] This is a critical consideration for researchers, as even low-level, chronic exposure could have subtle but significant biological effects.
Key Health Hazards of the PBB Class
The International Agency for Research on Cancer (IARC) and the U.S. National Toxicology Program (NTP) have classified the PBB class based on extensive animal data.[2]
-
Carcinogenicity: PBBs as a group are classified as possibly carcinogenic to humans (Group 2B) by IARC.[2] This is based on sufficient evidence of carcinogenicity in animals, primarily liver cancer.[2] All work with this compound must proceed with the assumption of carcinogenic potential.
-
Systemic Toxicity: Oral exposure studies in animals have demonstrated a range of systemic effects, including significant body weight loss and hepatotoxicity (liver damage).[2]
-
Reproductive and Developmental Harm: PBBs are known reproductive and developmental toxicants in laboratory animals.[10] Their lipophilic nature allows them to cross the placental barrier and accumulate in breast milk.
-
Persistence and Bioaccumulation: A defining characteristic of PBBs is their extreme resistance to metabolic degradation.[3] This, combined with their high lipophilicity, leads to very long biological half-lives. Once absorbed, they are stored principally in fat, leading to a cumulative body burden with repeated exposure.[7]
Section 3: Hazard Identification and First Aid Measures
Based on the toxicological profile of the PBB class, this compound must be treated as a hazardous substance. The following hazard classifications are inferred and represent a conservative, safety-first approach.
GHS Hazard Classification (Inferred)
-
Health Hazards:
-
Carcinogenicity - Category 2 (Suspected of causing cancer)
-
Reproductive Toxicity - Category 2 (Suspected of damaging fertility or the unborn child)
-
Specific Target Organ Toxicity (Repeated Exposure) - Category 1 (Causes damage to organs, particularly the liver and thyroid system, through prolonged or repeated exposure)
-
-
Environmental Hazards:
-
Acute Aquatic Toxicity - Category 1 (Very toxic to aquatic life)
-
Chronic Aquatic Toxicity - Category 1 (Very toxic to aquatic life with long-lasting effects)
-
First Aid Protocols
Immediate and appropriate first aid is critical to minimizing exposure. The primary goal is to remove the individual from the source of exposure and then to decontaminate safely.
| Exposure Route | Protocol | Rationale |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11] | To remove the individual from the contaminated atmosphere and support respiration. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[12][13] | To mechanically remove the substance from the skin surface and reduce dermal absorption. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[12] | To dilute and flush the chemical from the eyes, preventing further irritation or damage. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention and show the container or label to the medical professional.[12] | To avoid aspiration of the chemical into the lungs, which can cause further damage. |
Section 4: Exposure Control and Safe Handling Protocols
Given the carcinogenic potential and systemic toxicity of PBBs, stringent exposure controls are not merely recommended; they are mandatory. The "As Low As Reasonably Achievable" (ALARA) principle must be strictly enforced.
Engineering Controls: The Primary Barrier
The primary method for controlling exposure is to physically contain the chemical.
-
Certified Chemical Fume Hood: All handling of solid this compound and its solutions must be performed inside a certified chemical fume hood to prevent the inhalation of aerosols or dust.
-
Glove Box: For procedures with a high potential for aerosolization or when handling larger quantities, a glove box provides an even higher level of containment.
-
Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE): The Secondary Barrier
PPE is the last line of defense and must be selected carefully.
-
Hand Protection: Wear nitrile gloves. Always double-glove when handling the pure compound or concentrated solutions. Check the manufacturer's recommendations for chemical resistance, although specific breakthrough data for this congener may not be available. Discard gloves immediately if contamination is suspected.[14]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn over the goggles when there is a risk of splashing.[14]
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is required. Consider using disposable sleeves for added protection during weighing and transfer operations.[14]
-
Respiratory Protection: Respiratory protection is generally not required if work is conducted within a certified fume hood. If a situation arises where the fume hood is not available or fails, a NIOSH/MSHA-approved air-purifying respirator with appropriate cartridges should be used.[6]
Workflow: Safe Handling of Solid this compound
Caption: A stepwise workflow for the safe handling of solid this compound.
Detailed Handling Protocol
-
Preparation: Cordon off a specific area within the fume hood for the procedure. Cover the work surface with absorbent, plastic-backed paper.
-
Weighing: Use an analytical balance inside the fume hood if possible. If not, tare a vial with a cap, add the approximate amount of solid in the hood, cap the vial, and then weigh it outside the hood. Return the vial to the hood before uncapping. This minimizes contamination of the balance.
-
Solubilization: Add the desired solvent directly to the weighing vessel or vial containing the solid. Do not transfer the dry powder.
-
Decontamination: Thoroughly rinse any tools (spatulas, etc.) that have come into contact with the solid with a suitable solvent, collecting the rinsate in a designated hazardous waste container.
-
Waste Disposal: All materials that have come into contact with this compound, including gloves, weigh paper, pipette tips, and contaminated absorbent paper, must be disposed of as hazardous chemical waste according to institutional and local regulations.[12]
Section 5: Fire, Explosion, and Reactivity
While PBBs are themselves flame retardants, they present significant hazards in a fire.[3]
Fire and Explosion Data
| Parameter | Information | Source(s) |
| Flammability | Not flammable; used as a flame retardant. | [3] |
| Fire Hazards | In a fire, will decompose to produce highly toxic and corrosive fumes, including hydrogen bromide (HBr) and potentially polybrominated dibenzofurans. | [3] |
| Suitable Extinguishing Media | Use extinguishing media appropriate for the surrounding fire, such as alcohol-resistant foam, carbon dioxide, or dry powder. | [3] |
| Fire-Fighting Instructions | Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA). Confine the use of water spray to cooling unaffected containers to prevent environmental contamination from runoff.[3] |
Reactivity and Stability
-
Stability: Stable under recommended storage conditions (cool, dry, well-ventilated, away from light).[12]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[14]
-
Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen bromide.[15]
Section 6: Environmental Fate and Ecological Impact
The release of this compound into the environment must be strictly avoided due to its severe ecological hazard profile.
-
Persistence: PBBs are exceptionally resistant to environmental degradation, whether by abiotic or biotic processes. They are classified as persistent organic pollutants (POPs).[1][3]
-
Bioaccumulation: With a high LogP value, this compound will readily partition from water into the fatty tissues of organisms. This leads to bioconcentration in aquatic life and biomagnification up the food chain.[3][16]
-
Ecotoxicity: PBBs are known to be very toxic to aquatic organisms. Due to their persistence and bioaccumulative nature, even a small release can cause long-term damage to an ecosystem.
Disposal Mandate: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. All waste streams must be collected, clearly labeled, and disposed of through a licensed hazardous waste handler.[12]
Conclusion
This compound is a compound that demands the highest level of respect and caution in a laboratory setting. While specific toxicological data for this congener is sparse, its identity as a member of the PBB family provides a clear and unambiguous mandate for treating it as a suspected carcinogen, a reproductive toxin, and a persistent environmental pollutant. Effective risk management hinges on a multi-layered safety approach: prioritizing engineering controls like fume hoods, utilizing appropriate and well-maintained personal protective equipment, and adhering to strict, documented handling and disposal protocols. By understanding the scientific basis of the hazards associated with PBBs, researchers can implement these measures not just as rules to be followed, but as integral components of sound scientific practice.
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2,3,5-Tribromobiphenyl | C12H7Br3 | CID 12291232 - PubChem. National Center for Biotechnology Information.
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This compound | 59080-35-2 - ChemicalBook. ChemicalBook.
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CAS No. 59080-35-2 - this compound - AccuStandard. AccuStandard.
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Toxicological Profile for Polybrominated Biphenyls. Agency for Toxic Substances and Disease Registry (ATSDR).
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SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
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Pbb 153 | C12H4Br6 | CID 42948 - PubChem. National Center for Biotechnology Information.
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Elevated Concentrations of 4-Bromobiphenyl and 1,3,5-Tribromobenzene Found in Deep Water of Lake Geneva Based on GC×GC-ENCI-TOFMS and GC×GC-μECD - PMC. PubMed Central.
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Table: Toxic Flame Retardants in Everyday Products. Environmental Working Group.
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Toxicological Profile for Polybrominated Biphenyls. Agency for Toxic Substances and Disease Registry (ATSDR).
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SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
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MATERIAL SAFETY DATA SHEET - Oxford Lab Fine Chem LLP. Oxford Lab Fine Chem LLP.
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CAS No. 59080-36-3 - 2,4',5-Tribromobiphenyl - AccuStandard. AccuStandard.
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CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf. National Center for Biotechnology Information.
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SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
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2,2',3,3',4,4',5,6,6'-Nonabromobiphenyl - PubChem. National Center for Biotechnology Information.
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ATSDR Polybrominated Biphenyls (PBBs) Tox Profile. Agency for Toxic Substances and Disease Registry (ATSDR).
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US5254776A - Synthesis of bromobiphenyls - Google Patents. Google Patents.
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Polybrominated biphenyls (PBBs) (HSG 83, 1993) - Inchem.org. International Programme on Chemical Safety.
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Methodological & Application
Introduction: The Strategic Importance of Polychlorinated Biphenyl (PCB) Analogs
As a Senior Application Scientist, it is my pleasure to present this in-depth technical guide on the Suzuki-Miyaura coupling of 2,3',5-Tribromobiphenyl. This document is designed for researchers, scientists, and professionals in drug development who require a nuanced understanding of this powerful cross-coupling reaction for the synthesis of complex biphenyl derivatives. We will move beyond a simple recitation of steps to explore the underlying principles that govern success, ensuring that each protocol is a self-validating system grounded in established chemical logic.
The Suzuki-Miyaura reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon bonds.[1][2][3][4][5] Its application to polyhalogenated substrates like this compound is of particular interest for creating analogs of polychlorinated biphenyls (PCBs). The synthesis of such compounds is crucial for toxicological studies and for developing functional materials.[6][7]
However, the coupling of polyhalogenated arenes presents a significant challenge: achieving regioselectivity. The three bromine atoms on this compound possess distinct electronic and steric environments, making it possible to target specific positions for coupling. This guide will focus on the principles and a practical protocol for achieving selective monocoupling, a critical step in the controlled synthesis of complex molecular architectures.
The Catalytic Heart: Unpacking the Suzuki-Miyaura Mechanism
A foundational understanding of the reaction mechanism is paramount for troubleshooting and optimization. The palladium-catalyzed cycle is a well-orchestrated sequence of three primary steps.[1][8][9][10]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of the this compound. This forms a Pd(II) intermediate. The rate of this step is highly dependent on the electronic nature and steric hindrance of the C-Br bond.
-
Transmetalation: This is the key bond-forming step where the organic moiety is transferred from the organoboron reagent to the palladium center. Crucially, this step requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily undergoes transmetalation.[3][8][11][12][13]
-
Reductive Elimination: The final step involves the two organic groups on the Pd(II) center coupling to form the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
The entire process is a delicate interplay of catalyst, substrate, base, and solvent, as visualized in the catalytic cycle below.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Causality Behind Experimental Choices: A Scientist's Perspective
Success in a Suzuki-Miyaura coupling, especially with a complex substrate, hinges on the rational selection of each reaction component. The choice is not arbitrary but is dictated by the need to balance reactivity and selectivity while minimizing side reactions.
| Parameter | Choice & Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃: These are common, air-stable Pd(II) and Pd(0) sources, respectively. They are reduced in situ to the active Pd(0) species. Using a precatalyst simplifies handling compared to using highly air-sensitive Pd(0) complexes directly.[4] |
| Ligand | Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos): For challenging substrates that are sterically hindered or electron-rich, these ligands are essential. They promote the crucial oxidative addition step, stabilize the palladium center to prevent the formation of inactive palladium black, and accelerate the final reductive elimination step.[13][14][15] |
| Base | K₃PO₄ or K₂CO₃: The choice of base is critical. It must be strong enough to form the reactive boronate species but not so strong as to cause degradation of the substrates or promote side reactions. K₃PO₄ is a moderately strong base often effective in these couplings.[8] |
| Solvent System | Dioxane/H₂O or Toluene/H₂O: A biphasic solvent system is often employed. The organic solvent (dioxane or toluene) solubilizes the aryl halide and the catalyst complex, while the aqueous phase dissolves the inorganic base and facilitates the formation of the boronate.[2] |
| Temperature | Elevated Temperature (80-100 °C): Heat is typically required to overcome the activation energy for the oxidative addition and reductive elimination steps, especially with less reactive aryl bromides. However, excessive temperature can lead to catalyst decomposition and an increase in side products.[2] |
| Atmosphere | Inert (Argon or Nitrogen): The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, rendering it inactive. Therefore, rigorous exclusion of air by working under an inert atmosphere is non-negotiable for achieving good yields and reproducibility.[16] |
Protocol for Selective Monocoupling of this compound
This protocol is designed to favor the selective monocoupling of an arylboronic acid with this compound. Regioselectivity is directed by both steric and electronic factors; typically, the less sterically hindered positions (3' and 5) are more reactive than the highly hindered 2-position. By carefully controlling the stoichiometry (using the tribromobiphenyl as the limiting reagent), we can minimize the formation of di- and tri-substituted products.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.
Reagents and Quantities
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | 392.80 | 1.0 | 393 mg | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 146 mg | 1.2 |
| Pd(OAc)₂ | 224.50 | 0.02 | 4.5 mg | 0.02 (2 mol%) |
| SPhos | 410.53 | 0.04 | 16.4 mg | 0.04 (4 mol%) |
| K₃PO₄ | 212.27 | 3.0 | 637 mg | 3.0 |
| 1,4-Dioxane | - | - | 8.0 mL | - |
| Water | - | - | 2.0 mL | - |
Step-by-Step Methodology
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 393 mg), Phenylboronic Acid (1.2 mmol, 146 mg), and K₃PO₄ (3.0 mmol, 637 mg).
-
Catalyst Addition: In a separate vial, weigh Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Add these solids to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (8.0 mL) and degassed water (2.0 mL) to the flask via syringe. The mixture should be stirred to ensure good mixing.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for the duration of the reaction (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS to observe the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired monocoupled product.
Anticipating Challenges: Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A proactive understanding of potential pitfalls is key to efficient problem-solving.
-
Low or No Conversion: This is often due to an inactive catalyst. Ensure the reaction was performed under strictly anaerobic conditions. Check the quality and age of the palladium precatalyst and ligands. Consider screening alternative ligands or a different palladium source.[15][17]
-
Formation of Multiple Products: If significant amounts of di- or tri-substituted products are observed, it indicates a loss of selectivity. The primary remedy is to adjust the stoichiometry, ensuring the this compound is the limiting reagent. Reducing the reaction time or temperature may also favor the monocoupled product.
-
Protodeboronation: The loss of the boronic acid group to a proton is a common side reaction.[18] This can be exacerbated by excessive heat or a base that is too strong. If protodeboronation of the starting boronic acid is significant, consider using a milder base (e.g., K₂CO₃) or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).
-
Homocoupling: The formation of a biaryl product from the boronic acid coupling with itself can compete with the desired cross-coupling.[6][7] This is often minimized by ensuring a highly active catalyst system and maintaining a truly inert atmosphere.
By understanding the mechanistic underpinnings and the rationale for each experimental parameter, researchers can confidently apply and adapt this Suzuki-Miyaura coupling protocol to achieve their synthetic goals.
References
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole - Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
- Mechanism of the homogeneous Suzuki–Miyaura reaction.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- Suzuki Coupling - YouTube.
- Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Suzuki Coupling: Mechanism & Examples | NROChemistry.
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki reaction - Wikipedia.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling | Request PDF.
- Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity - ResearchG
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Bulky ligands promote palladium-catalyzed protodeboronation - The M
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora.
- Struggling with Suzuki Reaction : r/Chempros - Reddit.
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Ullmann reaction conditions for unsymmetrical biphenyl synthesis
Application Note & Protocol
Mastering the Modern Ullmann Reaction: A Guide to Ligand-Accelerated Synthesis of Unsymmetrical Biphenyls
Abstract The construction of the aryl-aryl bond is a cornerstone of modern organic synthesis, with unsymmetrical biphenyls representing a privileged scaffold in pharmaceuticals, agrochemicals, and materials science.[1][2] The Ullmann reaction, first reported in 1901, provides a direct, copper-catalyzed route to these structures.[1][3] However, its classical form was plagued by harsh conditions—stoichiometric copper and temperatures often exceeding 200°C—which limited its scope and practicality.[4][5] This guide moves beyond the historical limitations to provide researchers and drug development professionals with a detailed framework for executing the modern, ligand-accelerated Ullmann reaction. We will explore the mechanistic underpinnings of the catalytic cycle, dissect the critical roles of ligands, bases, and solvents, and provide a robust, field-proven protocol for the selective synthesis of unsymmetrical biphenyls under significantly milder conditions.
The Evolution from Stoichiometric Past to Catalytic Present
The journey of the Ullmann reaction is a story of transformation. Initially, the condensation of two aryl halides required a stoichiometric equivalent of copper powder or a copper-bronze alloy at very high temperatures.[4][6] This process, while groundbreaking, suffered from poor functional group tolerance and often produced erratic yields, making it a tool of last resort.[1]
The renaissance of the Ullmann coupling began in the early 2000s with the discovery that catalytic amounts of copper could be highly effective when paired with an appropriate ligand.[7] This breakthrough, pioneered by researchers like Dawei Ma, led to the development of what is now often termed the "Ullmann-Ma" reaction.[7] The introduction of ligands, particularly bidentate N- and O-donor systems, dramatically lowered the energy barrier of the reaction, enabling couplings to proceed efficiently at temperatures often below 100°C.[7][8] This evolution has repositioned the Ullmann reaction as a powerful and practical alternative to palladium-catalyzed methods for aryl-aryl bond formation.[1][9]
Mechanistic Insights: The Role of Copper and Ligands
While the precise mechanism has been a subject of extensive study, a consensus has emerged that ligand-assisted Ullmann reactions do not proceed through a simple radical pathway.[1] The most widely accepted mechanism for modern conditions involves a Cu(I)/Cu(III) catalytic cycle, which explains the dramatic rate enhancement and milder conditions observed with the use of ligands.[10][11]
The catalytic cycle can be summarized in three key steps:
-
Oxidative Addition: The active catalyst, a ligated Cu(I) complex, undergoes oxidative addition with the more reactive aryl halide (typically an aryl iodide or bromide) to form a Cu(III) intermediate. This is often the rate-determining step.[11]
-
Transmetalation/Coupling: The second aryl group is introduced. This step is complex and can be viewed as a form of transmetalation or a second oxidative addition/reductive elimination sequence, leading to a diaryl-Cu(III) species.
-
Reductive Elimination: The newly formed aryl-aryl bond is cleaved from the copper center, yielding the desired biphenyl product and regenerating the active L-Cu(I) catalyst, thus closing the catalytic loop.[12]
Optimizing Reaction Conditions: A Component-by-Component Analysis
Success in unsymmetrical Ullmann coupling hinges on the careful selection and optimization of several key parameters.
While classical reactions used copper powder, modern protocols almost exclusively use well-defined Cu(I) salts like Copper(I) iodide (CuI), Copper(I) bromide (CuBr), or Copper(I) oxide (Cu₂O).[3] CuI is the most common choice due to its stability and reliability. The catalyst loading is typically low, ranging from 1 to 10 mol%.
The ligand is arguably the most critical component in a modern Ullmann reaction. Its function is to stabilize the copper catalyst, increase its solubility, and facilitate the key steps of the catalytic cycle.[8] The development of bidentate ligands that chelate the copper center was a major breakthrough.[1][11]
| Ligand Class | Examples | Key Features & Applications |
| Diamines | N,N'-Dimethylethylenediamine (DMEDA), 1,10-Phenanthroline | Highly effective, versatile, and commercially available. Promote coupling of a wide range of aryl halides.[11][13] |
| Amino Acids | L-Proline, N,N-Dimethylglycine | Inexpensive, environmentally benign, and particularly effective for C-N and C-O couplings, with applications in C-C coupling.[6] |
| Oxalic Diamides | (Ma's Ligands) | Second-generation ligands that enable the coupling of notoriously unreactive aryl chlorides at low catalyst loadings.[6] |
| Phosphines | (Generally less common for Ullmann) | While central to palladium catalysis, phosphorus-based ligands are generally less effective in copper-catalyzed Ullmann reactions.[8] |
The base plays a crucial role, though its exact function can be complex. It is believed to participate in the regeneration of the active catalyst and may be involved in the coupling step with the second aryl partner. Common choices are inorganic bases, with their strength and properties influencing reaction efficiency.
-
K₂CO₃ (Potassium Carbonate): A versatile and common choice for a wide range of substrates.[13]
-
K₃PO₄ (Potassium Phosphate): A stronger base, often used for more challenging couplings, including those involving aryl chlorides.[10]
-
Cs₂CO₃ (Cesium Carbonate): A highly effective but more expensive base, often providing superior yields in difficult transformations.[5]
High-boiling point, polar aprotic solvents are typically used to ensure substrate solubility and to reach the required reaction temperatures.
-
DMF (Dimethylformamide), DMSO (Dimethyl Sulfoxide), Toluene, Dioxane: Common choices for reactions in the 80-120°C range.[6][14]
-
Temperature: Modern ligand-accelerated reactions typically run between 80°C and 140°C, a significant reduction from the >200°C of classical methods.[8]
Strategy for Unsymmetrical Synthesis
The primary challenge in coupling two different aryl halides (Ar¹-X and Ar²-Y) is preventing the formation of symmetrical homocoupled byproducts (Ar¹-Ar¹ and Ar²-Ar²). Selectivity is achieved by exploiting the differential reactivity of the aryl halides. The general order of reactivity is Aryl-I > Aryl-Br > Aryl-Cl .[15]
A common strategy involves reacting a more reactive aryl halide (e.g., an aryl iodide) with a less reactive one (e.g., an aryl bromide or chloride). The oxidative addition will preferentially occur with the aryl iodide, initiating the catalytic cycle. The less reactive aryl halide is then incorporated in the subsequent coupling step. Using one component in excess can also drive the reaction towards the desired unsymmetrical product, though this is less atom-economical.[16]
Experimental Protocol: General Procedure for Unsymmetrical Biaryl Synthesis
This protocol provides a generalized, step-by-step methodology for a ligand-assisted Ullmann cross-coupling reaction.
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Aryl halides and organic solvents should be handled with care.
Materials:
-
Aryl Iodide (Ar¹-I): 1.0 mmol, 1.0 equiv
-
Aryl Bromide (Ar²-Br): 1.2 mmol, 1.2 equiv
-
Copper(I) Iodide (CuI): 0.05 mmol, 5 mol%
-
Ligand (e.g., DMEDA): 0.10 mmol, 10 mol%
-
Base (e.g., K₂CO₃): 2.0 mmol, 2.0 equiv
-
Anhydrous Solvent (e.g., Toluene or DMF): 5 mL
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser and magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Flask Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl iodide (1.0 equiv), aryl bromide (1.2 equiv), CuI (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum or condenser. Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent and Ligand Addition: Through the septum, add the anhydrous solvent (e.g., Toluene) via syringe, followed by the ligand (e.g., DMEDA, 0.10 equiv).
-
Reaction: Lower the flask into a preheated oil bath set to the desired temperature (typically 100-120°C). Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl iodide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the unsymmetrical biphenyl product.
Example Applications
The following table summarizes representative conditions for modern Ullmann cross-couplings, illustrating the versatility of the method.
| Ar¹-X | Ar²-Y | Cu Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 4-Iodoanisole | 1-Bromo-4-nitrobenzene | CuI (5) | DMEDA (10) | K₂CO₃ (2) | Toluene | 110 | 85 |
| 1-Iodonaphthalene | 2-Bromopyridine | CuI (10) | 1,10-Phenanthroline (20) | K₃PO₄ (2) | DMF | 120 | 78 |
| 4-Iodotoluene | 1-Bromo-3,5-dimethylbenzene | CuI (2) | L-Proline (5) | Cs₂CO₃ (2) | DMSO | 90 | 91 |
| 2-Iodothiophene | 4-Chlorobenzonitrile | CuI (10) | Oxalic Diamide (20) | K₃PO₄ (3) | Dioxane | 130 | 72 |
Note: Yields and conditions are illustrative and may require optimization for specific substrates.
References
-
Shang, R., et al. (2011). A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides. ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
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Wikipedia. (2023). Ullmann reaction. Available at: [Link]
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BYJU'S. (n.d.). Ullmann Reaction. Available at: [Link]
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Monnier, F., & Taillefer, M. (2013). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Royal Society of Chemistry. Available at: [Link]
-
Niu, Y. N., et al. (2022). Cu(I)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl for the synthesis of polysubstituted carbazole. Royal Society of Chemistry. Available at: [Link]
-
Ma, D., et al. (2017). 1.1 Modern Ullmann-Type Couplings. ResearchGate. Available at: [Link]
-
Shimizu, T., et al. (1989). A New Synthesis of 2,2'-Disubstituted Unsymmetrical Biphenyls Based on the Intramolecular Ullmann Coupling Reaction Utilising Salicyl Alcohol as a Template. ElectronicsAndBooks. Available at: [Link]
-
OperaChem. (2024). Ullmann coupling-An overview. Available at: [Link]
-
Smith, R. C., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. Available at: [Link]
-
Bessac, F., & Kozelka, J. (2019). Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism. MDPI. Available at: [Link]
-
Liu, Y., et al. (2021). Cu-Catalyzed Aqueous Phase Ullmann-Type C-N Coupling Reaction Promoted by Glycosyl Ligand. sioc-journal.cn. Available at: [Link]
-
Slideshare. (n.d.). Ullmann reaction. Available at: [Link]
-
Niu, Y. N., et al. (2022). Cu( i )-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl for the synthesis of polysubstituted carbazole. ResearchGate. Available at: [Link]
-
Xia, N., & Taillefer, M. (2011). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. Available at: [Link]
-
Hassan, J., et al. (n.d.). Synthesis of Unsymmetrical Biaryls via Palladium-Catalyzed Coupling Reaction of Aryl Halides. ResearchGate. Available at: [Link]
-
Karunakaran, V., & Babu, S. G. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]
-
Kaur, H., et al. (2024). Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
J&K Scientific LLC. (n.d.). Ullmann Reaction. Available at: [Link]
-
L.S.College, Muzaffarpur. (2020). Ullmann reaction. Available at: [Link]
-
Wang, Z. J., & Cai, Q. (2015). Recent advances in copper-catalyzed asymmetric coupling reactions. Beilstein Journals. Available at: [Link]
-
sathee jee. (n.d.). Chemistry Ullmann Reaction. Available at: [Link]
-
Martin, R., & Buchwald, S. L. (2008). A General, Multimetallic Cross-Ullmann Biheteroaryl Synthesis from Heteroaryl Halides and Heteroaryl Triflates. PMC - NIH. Available at: [Link]
-
Ali, M. A., et al. (2023). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. ResearchGate. Available at: [Link]
-
Al-dujaili, A. H., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Royal Society of Chemistry. Available at: [Link]
-
Nelson, T. D., & Crouch, R. D. (2004). Cu, Ni, and Pd Mediated Homocoupling Reactions in Biaryl Syntheses: The Ullmann Reaction. Organic Reactions. Available at: [Link]
-
L.S.College, Muzaffarpur. (2020). Ullmann reaction. Available at: [Link]
-
Strieter, E. R., et al. (2007). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. National Institutes of Health. Available at: [Link]
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GC-MS method for the analysis of 2,3',5-tribromobiphenyl
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,3',5-Tribromobiphenyl (PBB-26)
Introduction
Polybrominated biphenyls (PBBs) are a class of synthetic organobromine compounds that were historically used as flame retardants in a variety of consumer and industrial products, including plastics, textiles, and electronic equipment.[1][2] Like their chlorinated counterparts, polychlorinated biphenyls (PCBs), PBBs are chemically stable, resistant to degradation, and highly lipophilic, leading to their persistence in the environment and accumulation in the fatty tissues of living organisms.[1] There is significant evidence of potential hazards to human health associated with PBB exposure, including neurodevelopmental issues, certain cancers, and hormonal effects.[1]
This application note provides a detailed, robust, and validated method for the selective and sensitive analysis of a specific PBB congener, this compound (PBB-26), using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is designed for researchers, environmental scientists, and quality control professionals requiring accurate quantification of this compound in various matrices.
Principle of the Method
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and definitive analytical technique for identifying and quantifying semi-volatile organic compounds like this compound.[3][4] The methodology relies on a two-stage process:
-
Gas Chromatographic (GC) Separation: The sample extract is injected into the GC, where it is vaporized. An inert carrier gas (typically helium) transports the vaporized sample through a long, narrow capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile phase (carrier gas) and the stationary phase, which is primarily influenced by their boiling points and chemical polarity.[3]
-
Mass Spectrometric (MS) Detection: As each separated compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, high-energy electrons bombard the molecules (Electron Ionization, EI), causing them to lose an electron and form positively charged molecular ions. These ions, and the characteristic fragment ions they break down into, are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum that serves as a unique chemical fingerprint for identification and allows for precise quantification.[3][4]
For enhanced sensitivity and selectivity, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, where it only monitors for specific ions characteristic of this compound, effectively filtering out background noise from the sample matrix.[5]
Materials, Reagents, and Instrumentation
Reagents and Standards
-
Analytical Standard: this compound (PBB-26), CAS: 59080-35-2, of known purity (≥98%). A certified reference standard solution, such as 50 µg/mL in isooctane, is recommended.[1]
-
Internal Standard (IS): A ¹³C₁₂-labeled PBB congener is highly recommended for isotope dilution quantification to correct for extraction inefficiencies and matrix effects. If unavailable, another PBB congener not expected in the samples (e.g., 2,4,6-tribromobiphenyl) can be used.
-
Solvents: High-purity, GC-grade or equivalent solvents are required.
-
Gases: High-purity (99.999%) Helium for GC carrier gas.[6]
-
Sample Preparation Reagents:
-
Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours before use).
-
Silica Gel (60-200 mesh, chromatographic grade, activated by heating at 130°C for 12 hours).
-
Instrumentation and Consumables
-
Gas Chromatograph-Mass Spectrometer: A system equipped with a capillary column inlet (split/splitless) and a single quadrupole or tandem mass spectrometer (e.g., Agilent 7890/5977, Shimadzu GCMS-QP2010).[5][6][7]
-
GC Column: A low-polarity, fused-silica capillary column is essential for resolving PBBs. A (5%-Phenyl)-methylpolysiloxane phase is recommended.
-
Autosampler: For reproducible injections.
-
Consumables: 2 mL amber glass vials with PTFE-lined septa, syringes, deactivated glass injection port liners with glass wool.
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solution: If starting from a solid standard, accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of isooctane to create a 100 µg/mL stock solution. Commercially available certified stock solutions are preferred.[1]
-
Intermediate Standard: Prepare a 1 µg/mL (1000 ng/mL) intermediate standard by diluting the stock solution in isooctane.
-
Calibration Standards: Perform serial dilutions of the intermediate standard with isooctane to prepare a series of calibration standards. A typical concentration range is 0.5, 1, 5, 10, 25, 50, and 100 ng/mL.
-
Spiking: Add a constant concentration of the chosen internal standard (e.g., 10 ng/mL of ¹³C₁₂-PBB-153) to every vial of calibration standard and prepared sample. This is a critical step for ensuring accuracy.[6][8]
Sample Preparation: Extraction and Cleanup
The following is a generalized protocol for a solid matrix (e.g., soil, sediment). The procedure must be adapted based on the specific sample matrix (e.g., polymer, biological tissue).
-
Extraction:
-
Accurately weigh 5-10 g of the homogenized sample into an extraction thimble.
-
Add a surrogate or labeled spiking standard to assess matrix-specific recovery.
-
Extract the sample using a Soxhlet apparatus for 16-24 hours with 200 mL of a 1:1 (v/v) hexane:dichloromethane mixture.[7] Alternatively, Pressurized Liquid Extraction (PLE) can be used for higher throughput.
-
-
Concentration & Solvent Exchange:
-
Concentrate the extract to approximately 5 mL using a rotary evaporator.
-
Perform a solvent exchange into hexane by adding 20 mL of hexane and re-concentrating to 2-3 mL.
-
-
Cleanup (Solid Phase Extraction - SPE):
-
Prepare a cleanup column by packing a glass chromatography column with 5 g of activated silica gel topped with 1 cm of anhydrous sodium sulfate.
-
Pre-rinse the column with 20 mL of hexane.
-
Load the concentrated extract onto the column.
-
Elute the PBBs with 50 mL of hexane. This step removes polar interferences.[6][8]
-
-
Final Concentration:
-
Concentrate the cleaned extract to a final volume of 1.0 mL under a gentle stream of nitrogen.
-
Add the internal standard if it was not added prior to extraction.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
-
GC-MS Analysis Workflow
Sources
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- 6. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Application Note: Comprehensive NMR Spectroscopic Characterization of 2,3',5-Tribromobiphenyl
Introduction
Polybrominated biphenyls (PBBs) are a class of halogenated hydrocarbons that have been used as flame retardants.[1][2] Due to their environmental persistence and potential toxicity, the accurate synthesis and characterization of specific PBB congeners are crucial for toxicological studies and for developing analytical standards.[2][3][4] 2,3',5-tribromobiphenyl is one such congener, and its unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the molecular-level characterization of such compounds, providing detailed information about the connectivity and chemical environment of each atom.[5][6]
This application note provides a comprehensive guide to the characterization of this compound using a suite of modern NMR techniques. We will delve into the causality behind experimental choices, from sample preparation to the application of advanced 2D NMR experiments for unequivocal structure elucidation.
Molecular Structure and Analytical Challenge
The structure of this compound (C₁₂H₇Br₃) presents a distinct analytical challenge.[7] The molecule consists of two phenyl rings with a complex substitution pattern, leading to a crowded aromatic region in the ¹H NMR spectrum. The seven protons and twelve carbons each have unique chemical environments that must be precisely assigned.
Part 1: Foundational Protocol - Sample Preparation
The quality of the NMR data is fundamentally dependent on the quality of the sample. A well-prepared sample ensures optimal magnetic field homogeneity and signal-to-noise ratio.
Rationale for Method Selection
-
Solvent Choice: Deuterated solvents are essential in solution NMR to avoid large solvent signals that would otherwise obscure the analyte's resonances.[8] Chloroform-d (CDCl₃) is a common choice for non-polar compounds like PBBs due to its excellent dissolving power and relatively simple residual solvent peak.[9]
-
Concentration: For ¹H NMR of small molecules (MW ≈ 391 g/mol for our analyte), a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[10][11][12] For the less sensitive ¹³C nucleus, a higher concentration (50-100 mg) is often required to obtain a good signal-to-noise ratio in a reasonable time.[9][10][11]
-
Homogeneity: The sample must be a true, homogeneous solution, free from any particulate matter.[12] Solids will not be detected in solution NMR and can degrade the quality of the magnetic field shimming, leading to broadened spectral lines.[10][12]
-
Relaxation Agent for ¹³C NMR: Quaternary carbons and carbons bonded to heavy atoms like bromine can have very long spin-lattice relaxation times (T₁).[13] This necessitates long relaxation delays between scans, significantly increasing experiment time.[14][15] Adding a paramagnetic relaxation agent, such as chromium(III) acetylacetonate [Cr(acac)₃] or a gadolinium complex, can dramatically shorten these T₁ values, allowing for faster data acquisition without signal saturation.[13][14][16]
Step-by-Step Sample Preparation Protocol
-
Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR, or 50-75 mg for a comprehensive suite of experiments including ¹³C and 2D NMR.
-
Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.7 mL of deuterated chloroform (CDCl₃). If required for ¹³C NMR, add a minimal amount of a relaxation agent solution (e.g., 50 µL of a 10 mg/mL solution of Cr(acac)₃ in CDCl₃).
-
Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect the solution against a light source to confirm the absence of any solid particles.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution to a high-quality, clean 5 mm NMR tube.[9][11] Avoid any transfer of solid material.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.
Part 2: ¹H NMR Spectroscopy - Elucidating the Proton Framework
The ¹H NMR spectrum provides the initial and most sensitive look at the proton environments within the molecule.
Acquisition Protocol
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiment: Standard 1D proton (zg30 or similar).
-
Temperature: 298 K.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16, depending on concentration.
Expected Spectral Features and Interpretation
The seven aromatic protons of this compound will resonate in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The exact chemical shifts are influenced by the electronic effects of the bromine substituents and the other phenyl ring. Protons ortho to a bromine atom will generally be shifted downfield (to a higher ppm value) due to the anisotropic effect of the halogen.[17]
The splitting patterns (multiplicity) are governed by spin-spin (J) coupling between adjacent protons. We can predict the following:
-
Ring A (2,3,5-tribromo substituted): This ring has two protons. They will likely appear as doublets, coupling to each other.
-
Ring B (3'-bromo substituted): This ring has four protons. Due to the single bromine substituent, we expect a more complex pattern of multiplets, likely a combination of triplets and doublets of doublets.
| Proton Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constants (J, Hz) |
| H-4, H-6 | ~7.6 - 7.9 | Doublet (d) | ~2-3 (meta coupling) |
| H-2', H-6' | ~7.4 - 7.7 | Multiplet (m) | ~7-8 (ortho), ~2 (meta) |
| H-4', H-5' | ~7.2 - 7.5 | Multiplet (m) | ~7-8 (ortho/meta) |
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃. Note: These are estimated values. Actual values may vary.
Part 3: ¹³C NMR Spectroscopy - Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their chemical environment.
Acquisition Protocol
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiment: Proton-decoupled ¹³C (zgpg30 or similar).
-
Temperature: 298 K.
-
Relaxation Delay (d1): 2-5 seconds (if a relaxation agent is used).
-
Number of Scans: 1024 or more, depending on concentration.
Expected Spectral Features and Interpretation
We expect to see 12 distinct signals in the ¹³C NMR spectrum, corresponding to the 12 unique carbon atoms in the molecule.
-
Carbons bonded to Bromine: These carbons experience a "heavy atom effect," which, contrary to the effect of more electronegative atoms like oxygen or fluorine, often results in an upfield shift (lower ppm value) compared to what might be expected based on electronegativity alone.[18]
-
Protonated vs. Quaternary Carbons: Quaternary carbons (those not bonded to any protons) typically have longer relaxation times and may appear as weaker signals. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups (and by inference, quaternary carbons).[19]
| Carbon Position | Expected Chemical Shift (ppm) | Notes |
| C-Br (C-2, C-3, C-5, C-3') | ~115 - 125 | Upfield shift due to heavy atom effect. |
| C-H | ~125 - 135 | Typical aromatic C-H region. |
| C-C (ipso-carbons) | ~135 - 145 | Quaternary carbons at the ring junction. |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃. Note: These are estimated values and can be influenced by solvent and concentration.
Part 4: Advanced 2D NMR for Unambiguous Structure Elucidation
For a molecule with multiple, closely-spaced aromatic signals, 1D NMR alone is often insufficient for a complete and unambiguous assignment. 2D NMR techniques are essential to map the precise connectivity.[20][21][22]
¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other (typically separated by 2 or 3 bonds).[23][24]
-
Interpretation: A cross-peak between two proton signals in the COSY spectrum indicates that those two protons are spin-coupled. This allows for the tracing of proton networks within each of the two phenyl rings.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which proton is directly attached to which carbon.[23][25]
-
Interpretation: Each cross-peak in the HSQC spectrum correlates a proton signal on one axis with a carbon signal on the other, confirming the one-bond C-H connectivity. This is a crucial step in assigning the carbon skeleton.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify longer-range couplings between protons and carbons (typically over 2 or 3 bonds).[23][25]
-
Interpretation: HMBC is arguably the most powerful tool for elucidating the final structure. It reveals correlations between a proton and carbons that are two or three bonds away. This is critical for:
-
Confirming the positions of the bromine atoms by observing correlations from a proton to a nearby brominated (quaternary) carbon.
-
Establishing the connectivity between the two phenyl rings by observing correlations from protons on one ring to the ipso-carbon of the other ring.
-
Conclusion
The comprehensive characterization of this compound requires a multi-faceted NMR approach. While 1D ¹H and ¹³C NMR provide foundational data, they are insufficient for unambiguous assignment due to the complexity of the aromatic region. The strategic application of 2D NMR experiments—COSY for mapping proton networks, HSQC for identifying direct C-H attachments, and HMBC for establishing long-range connectivity—is essential. This systematic workflow, grounded in careful sample preparation and an understanding of the underlying principles of NMR, allows for the complete and confident structural elucidation of complex halogenated molecules, ensuring data integrity for research, regulatory, and developmental applications.
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Small molecule NMR sample preparation. (2023, August 29). Georgia State University. [Link]
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An NMR relaxometry approach for quantitative investigation of the transchelation of gadolinium ions from GBCAs to a competing macromolecular chelator. (2021, November 5). PubMed Central. [Link]
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Quantitative NMR Spectroscopy. (2017, November). McMaster University. [Link]
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Basics of Carbon-13 NMR. (2021, January 25). YouTube. [Link]
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-
2,3',4',5-Tetrabromobiphenyl. PubChem, National Institutes of Health. [Link]
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Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]
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Application Notes and Protocols for the Extraction of 2,3',5-Tribromobiphenyl from Environmental Samples
Abstract
This document provides a comprehensive guide for the extraction, cleanup, and quantification of 2,3',5-tribromobiphenyl, a specific congener of the polybrominated biphenyls (PBBs) class of persistent organic pollutants (POPs), from diverse environmental matrices. PBBs are synthetic brominated hydrocarbons historically used as flame retardants.[1] Due to their environmental persistence, potential for bioaccumulation, and toxicological profiles, including being reasonably anticipated to be human carcinogens, their monitoring in soil, water, and biological tissues is of critical importance.[1][2] This guide details field-proven protocols for Pressurized Liquid Extraction (PLE) for solid matrices, Solid-Phase Extraction (SPE) for aqueous matrices, and robust cleanup techniques essential for removing co-extractive interferences prior to instrumental analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: The Scientific Imperative
Polybrominated biphenyls (PBBs) are a class of legacy flame retardants that, despite production cessation, persist in the environment. The congener this compound represents a key analyte in environmental risk assessment. Like other PBBs and the structurally similar polychlorinated biphenyls (PCBs), it is lipophilic and resistant to degradation, leading to its accumulation in fatty tissues of organisms and magnification through the food chain.[3][4] Accurate and sensitive analytical methods are therefore essential for assessing the extent of contamination, understanding environmental fate and transport, and enforcing regulatory standards.[2]
The challenge in analyzing this compound lies in its ultra-trace concentrations within highly complex environmental matrices. The protocols herein are designed to achieve high recovery and remove interfering substances, ensuring data of the highest quality and reliability.
Integrated Analytical Workflow
The successful quantification of trace-level this compound necessitates a multi-stage approach. The process begins with representative sample collection and progresses through extraction, cleanup, and instrumental determination. Each stage is critical for the validity of the final result.
Caption: Overall analytical workflow for this compound analysis.
Extraction from Solid Matrices: Soil, Sediment, and Sludge
For solid and semi-solid matrices, the primary objective is to efficiently transfer the analyte from a complex solid phase into a liquid solvent. Pressurized Liquid Extraction (PLE) is the preferred method due to its efficiency, speed, and reduced solvent consumption compared to traditional methods like Soxhlet extraction.[5][6]
Causality: Why Pressurized Liquid Extraction (PLE)?
PLE, also known as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures, which dramatically enhances extraction efficiency.[5]
-
Elevated Temperature (100-180 °C): Increases the solubility of this compound in the extraction solvent and decreases solvent viscosity, allowing for better penetration into the sample matrix.[5][6]
-
Elevated Pressure (1500-2000 psi): Keeps the solvents in a liquid state above their atmospheric boiling points, enabling safe operation at high temperatures. This pressure also forces the solvent into the pores of the matrix, ensuring intimate contact with the sample.[5][6]
This combination overcomes the strong analyte-matrix interactions (e.g., adsorption to organic matter and clay particles), leading to exhaustive extraction in a fraction of the time required by other methods.[5]
Protocol: Pressurized Liquid Extraction (EPA Method 3545A Base)
This protocol is based on the principles outlined in U.S. EPA Method 3545A for organic compounds.[7][8][9]
Sample Preparation:
-
Air-dry the sample to a constant weight or determine the moisture content on a separate aliquot. The method is most effective on dry materials with small particle sizes.[6]
-
Grind the dried sample to a fine powder (<1 mm particle size) to increase the surface area available for extraction.[6]
-
For wet samples, mix thoroughly with a drying agent like anhydrous sodium sulfate until a free-flowing powder is obtained.[5]
Extraction Procedure:
-
Cell Preparation: Place a cellulose filter at the bottom of the PLE cell.
-
Sample Loading: Mix 10-20 g of the prepared sample with an inert dispersant (e.g., diatomaceous earth or clean sand) and load it into the extraction cell. This prevents the sample from compacting under pressure.
-
Extraction Parameters: Set the instrument parameters. A 1:1 mixture of hexane and dichloromethane is effective for extracting a broad range of brominated flame retardants.[10]
-
Extraction Cycles: Perform 2-3 static extraction cycles to ensure exhaustive removal of the analyte.
-
Collection: The extract is collected in a vial, ready for concentration and cleanup.
Alternative Method: Ultrasonic Extraction
Ultrasonic extraction is a viable alternative that uses high-frequency sound waves to create cavitation bubbles in the solvent.[11] The collapse of these bubbles generates localized high pressure and temperature, disrupting the sample matrix and enhancing solvent penetration.[12] It is faster than Soxhlet but may be less exhaustive than PLE for certain matrix types.
Caption: Pressurized Liquid Extraction (PLE) workflow for solid samples.
Extraction from Aqueous Matrices: Water
For aqueous samples, where the analyte concentration is typically very low, a pre-concentration step is mandatory. Solid-Phase Extraction (SPE) is the state-of-the-art technique for this purpose.
Causality: Why Solid-Phase Extraction (SPE)?
SPE is a highly efficient method for isolating target organic analytes from aqueous samples.[13][14] The principle is based on the partitioning of the analyte between the liquid sample (mobile phase) and a solid sorbent (stationary phase). For a nonpolar compound like this compound, a hydrophobic sorbent (e.g., C18-bonded silica or a polymeric sorbent like Oasis HLB) is used.[13][15] The analyte has a higher affinity for the nonpolar sorbent than for the polar water matrix and is thus retained. Interferences can be washed away with a polar solvent, after which the analyte of interest is eluted with a small volume of a nonpolar organic solvent, achieving significant concentration factors.
Protocol: Solid-Phase Extraction (EPA Method 3535A Base)
This protocol is adapted from U.S. EPA Method 3535A.[16][17]
Sample Preparation:
-
Collect a 1 L water sample in a clean glass container.
-
If the sample contains particulates, it must be shaken vigorously to ensure the particulates are included in the aliquot to be extracted, as PBBs are often associated with them.
-
Spike the sample with a surrogate standard to monitor method performance.
Extraction Procedure:
-
Cartridge Conditioning: Condition a C18 or polymeric SPE cartridge (e.g., 500 mg) by passing 5-10 mL of the elution solvent (e.g., dichloromethane) followed by 5-10 mL of methanol, and finally 10-20 mL of organic-free reagent water. Do not allow the sorbent bed to go dry.
-
Sample Loading: Pass the entire 1 L water sample through the SPE cartridge at a flow rate of 10-15 mL/min.
-
Washing: After loading, wash the cartridge with organic-free reagent water to remove residual salts.
-
Drying: Dry the cartridge by drawing a vacuum through it for 10-20 minutes to remove excess water.
-
Elution: Elute the trapped this compound from the cartridge by passing a small volume (e.g., 2 x 5 mL) of a strong nonpolar solvent like dichloromethane or hexane/acetone through the sorbent. The elution should be slow to ensure complete desorption.
-
Drying and Concentration: Dry the collected eluate with anhydrous sodium sulfate and concentrate it to a final volume of 1 mL for cleanup and analysis.
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Application Note: 2,3',5-Tribromobiphenyl as an Analytical Reference Standard
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the utilization of 2,3',5-tribromobiphenyl (PBB-26) as an analytical reference standard. Primarily intended for researchers, environmental scientists, and professionals in drug development, this document elucidates the critical role of PBB-26 as a surrogate standard in the quantitative analysis of polybrominated biphenyls (PBBs) in complex matrices. The application note details the physicochemical properties of this compound, outlines the principles of its use in chromatographic analysis, and provides step-by-step protocols for standard preparation, sample extraction, cleanup, and instrumental analysis by gas chromatography-mass spectrometry (GC-MS). Furthermore, it addresses quality control measures, data interpretation, and troubleshooting, ensuring the generation of reliable and defensible analytical data.
Introduction: The Significance of this compound in Environmental and Safety Analytics
Polybrominated biphenyls (PBBs) are a class of synthetic brominated organic compounds that have been utilized as flame retardants in a variety of consumer and industrial products.[1] Their chemical stability and resistance to degradation, the very properties that made them effective flame retardants, have led to their persistence in the environment and accumulation in biological tissues.[1] Due to their toxicological profiles, which include potential neurodevelopmental effects and carcinogenicity, the monitoring of PBBs in environmental matrices such as soil, sediment, and biota, as well as in consumer goods, is of paramount importance for public health and environmental protection.[1]
Accurate quantification of PBBs in these complex sample types presents significant analytical challenges, including matrix interference and analyte loss during sample preparation. To address these challenges, analytical methods often employ the use of surrogate standards. A surrogate is a compound that is chemically similar to the analytes of interest but is not expected to be present in the environmental samples being analyzed.[2] By spiking a known amount of the surrogate into the sample at the beginning of the analytical process, the efficiency of the entire sample preparation and analysis procedure can be monitored for each individual sample.[3]
This compound, also known as PBB-26, is an ideal candidate for use as a surrogate standard in PBB analysis. Its tribrominated structure provides physicochemical properties that are representative of many of the lower-brominated PBB congeners of environmental concern. As it is not a major component of commercial PBB mixtures, its presence in environmental samples is unlikely, thus avoiding analytical interferences. This application note will provide the foundational knowledge and practical guidance necessary to effectively utilize this compound as a surrogate standard to ensure the accuracy and reliability of PBB quantification.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an analytical standard is fundamental to its proper handling, storage, and application. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| Synonyms | PBB-26 | [1] |
| CAS Number | 59080-35-2 | [4] |
| Molecular Formula | C₁₂H₇Br₃ | [5] |
| Molecular Weight | 390.90 g/mol | [5] |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | 135 °C | [4] |
| Boiling Point | 369 °C | [4] |
| LogP (Octanol-Water Partition Coefficient) | 5.6 | [5] |
| Solubility | Soluble in organic solvents such as isooctane, toluene, and hexane. Insoluble in water. | [1] |
Principles of Surrogate Standard Application
The core principle behind the use of a surrogate standard is to provide a means of quality control for each individual sample throughout the analytical process. By introducing a known quantity of this compound into a sample at the very beginning of the preparation procedure, any losses of the target PBB analytes during extraction, cleanup, and concentration steps will be mirrored by a proportional loss of the surrogate.
The recovery of the surrogate is calculated by comparing the measured concentration in the final sample extract to the known initial spiking concentration. This recovery percentage serves as a direct indicator of the efficiency of the analytical method for that specific sample matrix. Regulatory methods, such as those established by the U.S. Environmental Protection Agency (EPA), often define acceptable recovery ranges for surrogates (e.g., 50-150%) to ensure the validity of the analytical data.[2] If the surrogate recovery falls outside of this range, it may indicate a problem with the analysis of that particular sample, such as significant matrix interference or an error in the sample preparation process.[2]
Causality in Experimental Choices:
-
Choice of a Non-Target Analyte: this compound is selected as a surrogate because it is a PBB congener that is not a primary component of commercial PBB mixtures and is therefore unlikely to be present in environmental samples. This prevents the overestimation of target analytes.
-
Chemical Similarity: The chemical structure and properties of this compound are similar to the PBBs of interest, ensuring that it behaves in a comparable manner during the extraction and cleanup procedures. This similarity is crucial for the surrogate's recovery to accurately reflect the recovery of the target analytes.
-
Timing of Addition: The surrogate must be added to the sample before any extraction or cleanup steps are performed. This ensures that it is subjected to the same potential for loss as the native analytes, providing a true measure of method performance for that sample.
Experimental Protocols
Preparation of Standard Solutions
The accurate preparation of stock and working standard solutions is a critical prerequisite for reliable quantitative analysis.[6] It is recommended to use certified reference materials of this compound from an accredited supplier to ensure the highest purity and accurate concentration.[7][8]
Protocol 4.1.1: Preparation of a Primary Stock Solution (e.g., 50 µg/mL)
-
Materials:
-
This compound certified reference material (e.g., 10 mg)[4]
-
Class A volumetric flask (e.g., 200 mL)
-
Analytical balance (readable to at least 0.0001 g)
-
High-purity isooctane or other suitable solvent
-
-
Procedure: a. Accurately weigh the neat this compound material using an analytical balance. b. Quantitatively transfer the weighed material to the volumetric flask. c. Rinse the weighing vessel with small aliquots of the solvent and add the rinsings to the flask to ensure complete transfer. d. Add solvent to the flask until it is approximately half-full, then gently swirl to dissolve the compound. e. Bring the solution to the final volume with the solvent, ensuring the meniscus is precisely on the calibration mark. f. Stopper the flask and invert it multiple times to ensure homogeneity. g. Calculate the exact concentration of the stock solution based on the weight of the standard and the final volume. h. Transfer the stock solution to an amber glass vial with a PTFE-lined cap and store at 4°C, protected from light.
Protocol 4.1.2: Preparation of a Working Standard Solution (e.g., 1 µg/mL)
-
Materials:
-
Primary stock solution (50 µg/mL)
-
Class A volumetric flasks (e.g., 10 mL)
-
Calibrated pipettes
-
-
Procedure: a. Pipette a calculated volume of the primary stock solution into a clean volumetric flask. For example, to prepare 10 mL of a 1 µg/mL solution from a 50 µg/mL stock, pipette 0.2 mL of the stock solution. b. Dilute to the final volume with the appropriate solvent. c. Stopper the flask and mix thoroughly. d. This working standard can be used for preparing calibration standards and for spiking samples.
Analysis of PBBs in Sediment using this compound as a Surrogate Standard
This protocol provides a general workflow for the analysis of PBBs in a sediment matrix. The specific parameters may need to be optimized based on the instrumentation and the specific PBB congeners of interest.
Protocol 4.2.1: Sample Preparation, Extraction, and Cleanup
-
Sample Homogenization and Spiking: a. Homogenize the sediment sample to ensure representativeness. b. Weigh a portion of the homogenized sample (e.g., 10 g) into an extraction thimble or vessel. c. Spike the sample with a known amount of the this compound working standard solution. The spiking level should be chosen to result in a concentration in the final extract that is within the calibration range of the instrument.
-
Extraction (Soxhlet Extraction): a. Add the spiked sample to a Soxhlet extraction apparatus. b. Extract the sample with a suitable solvent mixture (e.g., hexane/acetone 1:1 v/v) for a sufficient period (e.g., 16-24 hours) to ensure exhaustive extraction of the PBBs.
-
Concentration and Cleanup: a. Concentrate the extract to a smaller volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen. b. Perform a cleanup step to remove interfering co-extracted matrix components. A common method is to use a multi-layer silica gel column. The composition of the silica gel can be tailored to remove specific types of interferences. c. Elute the PBBs (including the surrogate) from the cleanup column with an appropriate solvent or solvent mixture. d. Concentrate the cleaned extract to a final volume (e.g., 1 mL) for GC-MS analysis.
Diagram of the Analytical Workflow
Caption: Complete analytical workflow for PBB analysis.
Protocol 4.2.2: GC-MS Instrumental Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the standard instrument for PBB analysis.
-
GC Conditions (Example):
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating PBB congeners.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature program that effectively separates the target PBBs and the surrogate standard. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the higher-boiling point congeners.
-
Injector: Splitless injection is commonly used for trace analysis.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) is preferred for its higher sensitivity and selectivity compared to full scan mode. Monitor characteristic ions for each target PBB congener and for this compound. The molecular ion cluster for this compound (m/z 388, 390, 392) would be primary targets for monitoring.
-
Data Analysis and Quality Control
Quantification
The concentration of the target PBB analytes in the sample is determined using a calibration curve generated from the analysis of a series of calibration standards containing known concentrations of the analytes. The response of each analyte is typically normalized to the response of an internal standard if one is used.
Surrogate Recovery Calculation
The percent recovery of this compound is calculated using the following formula:
% Recovery = (Measured Concentration in Sample / Spiked Concentration) x 100
This calculation provides a direct measure of the analytical efficiency for each sample.
Quality Control
A robust quality control program is essential for generating legally defensible data. Key QC elements include:
-
Method Blank: An analyte-free matrix that is processed through the entire analytical procedure in the same manner as the samples. This is used to assess for any background contamination.
-
Laboratory Control Sample (LCS): A clean matrix spiked with known concentrations of the target analytes and the surrogate. The recovery of the analytes in the LCS is used to monitor the overall performance of the analytical method.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with known concentrations of the target analytes and analyzed. The recoveries and the relative percent difference between the MS and MSD are used to assess matrix effects and the precision of the method.
-
Surrogate Recovery: As discussed, the recovery of this compound in each sample is a critical measure of sample-specific method performance. Acceptable recovery limits are typically established by regulatory bodies or through in-house validation studies.[2]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Surrogate Recovery | - Incomplete extraction- Analyte loss during concentration- Matrix interference | - Optimize extraction time and solvent- Use a gentle concentration technique (e.g., nitrogen stream)- Employ a more rigorous cleanup procedure |
| High Surrogate Recovery | - Co-eluting interference- Error in standard preparation | - Check for interferences in the chromatogram- Verify the concentration of the spiking solution |
| Poor Chromatographic Peak Shape | - Active sites in the GC system- Column degradation | - Deactivate the injector liner and column- Replace the GC column |
| Inconsistent Results | - Inhomogeneous sample- Inconsistent sample preparation | - Ensure thorough sample homogenization- Review and standardize all steps of the analytical procedure |
Conclusion
This compound serves as an effective surrogate standard for the analysis of polybrominated biphenyls in complex environmental matrices. Its chemical similarity to the target analytes, coupled with its absence in typical environmental samples, allows for the reliable monitoring of analytical method performance on a sample-by-sample basis. The implementation of the protocols and quality control measures outlined in this application note will enable researchers and analytical laboratories to generate high-quality, defensible data for the assessment of PBB contamination. The principles and methodologies described herein are grounded in established analytical practices and provide a solid framework for the accurate quantification of these persistent organic pollutants.
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de la Calle, B., et al. (2013). New certified and candidate certified reference materials for the analysis of PCBs, PCDD/Fs, OCPs and BFRs in the environment and food. TrAC Trends in Analytical Chemistry, 52, 194-205. [Link]
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Application Note & Protocol: High-Fidelity Analysis of Polybrominated Biphenyls (PBBs) in Environmental Sediment and Biological Tissue Matrices
A Senior Application Scientist's Guide to Robust Sample Preparation
Introduction: The Imperative for Accurate PBB Quantification
Polybrominated biphenyls (PBBs) are a class of persistent organic pollutants (POPs) that were historically used as flame retardants in a variety of consumer and industrial products.[1] Despite being banned in many countries due to their environmental persistence, bioaccumulative nature, and potential health risks, PBBs continue to be detected in various environmental compartments, including sediment and biological tissues.[1][2] The accurate quantification of PBBs in these complex matrices is paramount for environmental monitoring, human exposure assessment, and understanding their toxicological impact.
The analytical challenge lies not in the final detection, which is reliably achieved by gas chromatography-mass spectrometry (GC-MS), but in the meticulous sample preparation required to isolate these non-polar compounds from intricate and often "dirty" matrices.[1][3] This guide provides a comprehensive overview and detailed protocols for the effective preparation of sediment and tissue samples for PBB analysis, emphasizing the scientific rationale behind each step to ensure data of the highest quality and integrity.
Part 1: Sediment Sample Preparation - Unearthing PBBs from Complex Substrates
Sediments act as a primary sink for hydrophobic compounds like PBBs, making them a crucial matrix for environmental monitoring. The preparation of sediment samples is a multi-step process designed to efficiently extract PBBs while systematically removing a host of interfering substances.
The Foundational Step: Sample Pre-treatment
Prior to extraction, sediment samples require homogenization to ensure the portion taken for analysis is representative of the whole.[4] This is typically achieved by sieving to remove large debris, followed by thorough mixing. A critical pre-treatment step is the removal of water, usually by air-drying, lyophilization (freeze-drying), or mixing with an anhydrous drying agent like sodium sulfate. This is crucial because the presence of water can significantly reduce the efficiency of extraction with non-polar solvents.
Extraction: Liberating PBBs from the Matrix
The choice of extraction technique is a critical determinant of recovery and efficiency. The goal is to overcome the strong sorptive interactions between the non-polar PBBs and the organic and mineral components of the sediment.
-
Soxhlet Extraction (EPA Method 3540C): This classical and robust technique offers exhaustive extraction through continuous cycling of a heated solvent.[5][6] Its primary advantage is the high extraction efficiency achieved by repeatedly washing the sample with fresh, distilled solvent.[6] However, it is time-consuming and requires large volumes of solvent.[7]
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): A more modern and efficient alternative, PLE utilizes elevated temperatures and pressures to enhance extraction kinetics.[8][9][10] This method significantly reduces extraction time and solvent consumption compared to Soxhlet, while often achieving comparable or even superior recoveries.[7][11]
-
Ultrasonic Extraction (Sonication): This method employs high-frequency sound waves to create cavitation bubbles in the solvent, which upon collapsing, generate localized high pressure and temperature, facilitating the disruption of the sample matrix and enhancing solvent penetration.[12] While faster than Soxhlet, its efficiency can be matrix-dependent.
Solvent Selection: A non-polar solvent or a mixture of non-polar and moderately polar solvents is typically used to effectively solvate PBBs. Common choices include hexane, dichloromethane, or a hexane/acetone mixture. The addition of a more polar solvent like acetone can help to disrupt analyte-matrix interactions, particularly in sediments with high organic content.
Post-Extraction Cleanup: Isolating the Signal from the Noise
Raw extracts from sediment samples are complex mixtures containing lipids, humic substances, sulfur, and other co-extracted materials that can interfere with GC-MS analysis.[13][14][15][16][17] A multi-stage cleanup is therefore non-negotiable.
-
Sulfur Removal: Elemental sulfur is a common interferent in anaerobic sediments. It can be removed by passing the extract through a column of activated copper or by using a desulfurization reagent.
-
Adsorption Chromatography: This is the cornerstone of PBB cleanup and involves the use of polar adsorbents to retain polar interfering compounds while allowing the non-polar PBBs to pass through.
-
Silica Gel (EPA Method 3630C): Effective for removing polar interferences.[18][19][20] The activity of the silica gel can be adjusted by deactivating it with a small percentage of water.
-
Florisil® (Magnesium Silicate) (EPA Method 3620B): Another widely used adsorbent for removing polar compounds, particularly effective for separating PBBs from certain pesticides.[21][22][23][24]
-
Alumina: Often used in series with silica gel for enhanced cleanup.
-
-
Gel Permeation Chromatography (GPC) (EPA Method 3640A): This size-exclusion technique is highly effective at removing large molecular weight interferences such as lipids and humic substances.[25][26][27][28] The extract is passed through a column packed with porous beads, which separate molecules based on their size.
Workflow for PBB Analysis in Sediment
Caption: Workflow for PBB analysis in sediment samples.
Detailed Protocol 1: PBB Extraction and Cleanup from Sediment
This protocol is a composite of established methods, including principles from EPA methodologies 3540C, 3620B, 3630C, and 3640A.
1. Sample Preparation & Extraction (Soxhlet)
-
Homogenize the wet sediment sample by mechanical stirring.
-
Weigh approximately 20 g of the homogenized sediment into a beaker and mix with an equal amount of anhydrous sodium sulfate until a free-flowing powder is obtained.
-
Quantitatively transfer the mixture to a cellulose extraction thimble.
-
Add appropriate surrogate standards to the thimble.
-
Place the thimble in a Soxhlet extractor.
-
Extract the sample for 16-24 hours with 250 mL of a 1:1 (v/v) hexane/acetone mixture at a rate of 4-6 cycles per hour.[5][6]
-
After extraction, allow the apparatus to cool.
2. Extract Concentration & Sulfur Removal
-
Concentrate the extract to approximately 5-10 mL using a rotary evaporator.
-
If sulfur is suspected, pass the extract through a small column packed with activated copper granules.
-
Further concentrate the extract to 1-2 mL under a gentle stream of nitrogen.
3. Cleanup
-
Gel Permeation Chromatography (GPC):
-
Calibrate the GPC system according to the manufacturer's instructions.
-
Load the concentrated extract onto the GPC column.
-
Elute with the appropriate mobile phase (e.g., dichloromethane) and collect the fraction containing the PBBs, discarding the high molecular weight fraction.[26]
-
Concentrate the collected fraction to 1 mL.
-
-
Silica Gel/Florisil Column Chromatography:
-
Prepare a chromatography column by packing it with activated silica gel or Florisil®, topped with a layer of anhydrous sodium sulfate.[18][22][23]
-
Pre-elute the column with hexane.
-
Load the concentrated extract from the GPC step onto the column.
-
Elute the PBBs with a suitable solvent system (e.g., hexane, followed by a more polar solvent mixture if fractionation is desired).
-
Collect the eluate containing the PBBs.
-
4. Final Concentration and Analysis
-
Concentrate the final cleaned extract to a precise volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Add internal standards for quantification.
-
The sample is now ready for GC-MS analysis.
| Parameter | Sediment Protocol Specification |
| Sample Size | 20 g (wet weight) |
| Drying Agent | Anhydrous Sodium Sulfate |
| Extraction Method | Soxhlet |
| Extraction Solvent | 1:1 Hexane/Acetone |
| Extraction Time | 16-24 hours |
| Cleanup 1 | GPC (for high molecular weight interferences) |
| Cleanup 2 | Silica Gel or Florisil® Adsorption Chromatography |
| Final Solvent | Hexane or Isooctane |
Part 2: Tissue Sample Preparation - Navigating the Lipid-Rich Biological Matrix
The analysis of PBBs in biological tissues is complicated by the extremely high lipid content, which can constitute a significant portion of the sample's weight. These lipids must be efficiently removed as they can cause severe matrix effects, interfere with chromatographic separation, and contaminate the analytical instrument.
Extraction: The Challenge of Lipids
The primary goal of tissue extraction is to quantitatively transfer the lipophilic PBBs from the tissue matrix into an organic solvent.
-
Liquid-Liquid Extraction: Based on the principles of the Folch or Bligh and Dyer methods, this involves homogenizing the tissue in a mixture of a non-polar solvent (like chloroform or hexane) and a polar solvent (like methanol or isopropanol).[29][30][31] The polar solvent helps to denature proteins and break up lipid-protein complexes, releasing the PBBs.
-
Solid-Phase Extraction (SPE): This technique can be used for both extraction and cleanup. The homogenized tissue extract is passed through a cartridge containing a solid adsorbent that retains the PBBs, while lipids and other interferences are washed away. The PBBs are then eluted with a small volume of a different solvent.
Crucial Step: Lipid Removal (De-fatting)
The high lipid content of tissue extracts necessitates dedicated de-fatting steps.
-
Gel Permeation Chromatography (GPC): As with sediment extracts, GPC is a highly effective and widely used method for separating PBBs from the much larger lipid molecules.[27][28]
-
Acid/Base Digestion: Concentrated sulfuric acid can be used to digest and remove lipids. This is a destructive method and must be used with caution to avoid degradation of the target PBBs.
-
Freezing/Precipitation: Lipids can be precipitated out of the extract by cooling it to low temperatures, a process known as winterization.
Adsorptive Cleanup
Following lipid removal, further cleanup using adsorption chromatography (silica gel, Florisil®) is often necessary to remove any remaining polar interferences, similar to the process for sediment extracts.[24][32]
Workflow for PBB Analysis in Tissue
Caption: Workflow for PBB analysis in tissue samples.
Detailed Protocol 2: PBB Extraction and Cleanup from Biological Tissue
This protocol is designed for high-lipid content tissues and prioritizes the efficient removal of these interferences.
1. Sample Preparation & Extraction
-
Weigh approximately 5-10 g of the tissue sample.
-
Homogenize the tissue with four times its weight of anhydrous sodium sulfate using a high-speed blender or mortar and pestle until a uniform, dry powder is formed.
-
Quantitatively transfer the homogenized sample to an extraction cell or thimble.
-
Add appropriate surrogate standards.
-
Extract the sample using either Soxhlet (with hexane/dichloromethane) for 16-24 hours or Pressurized Liquid Extraction (PLE) for a more rapid extraction.
2. Lipid Removal (GPC)
-
Concentrate the initial extract to 2-5 mL.
-
Perform GPC cleanup as described in the sediment protocol. This is the most critical step for lipid removal.[25][26] The collected fraction should be visually free of lipids.
3. Adsorption Chromatography Cleanup
-
Concentrate the fraction from the GPC to 1 mL.
-
Prepare a multi-layer silica gel column: Pack a chromatography column with, from bottom to top, activated silica gel, basic silica gel, and acid-modified silica gel, topped with anhydrous sodium sulfate. This multi-layer approach provides a broad-spectrum cleanup.
-
Load the extract onto the column.
-
Elute the PBBs with hexane or a hexane/dichloromethane mixture.
-
Collect the eluate.
4. Final Concentration and Analysis
-
Concentrate the final eluate to a precise volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Add internal standards.
-
The sample is now ready for GC-MS analysis.
| Parameter | Tissue Protocol Specification |
| Sample Size | 5-10 g (wet weight) |
| Drying Agent | Anhydrous Sodium Sulfate |
| Extraction Method | Soxhlet or PLE |
| Extraction Solvent | Hexane/Dichloromethane |
| Primary Cleanup | Gel Permeation Chromatography (GPC) for Lipid Removal |
| Secondary Cleanup | Multi-layer Silica Gel Adsorption Chromatography |
| Final Solvent | Hexane or Isooctane |
Conclusion: The Path to Reliable PBB Data
The reliability of PBB analysis in challenging matrices like sediment and tissue is fundamentally dependent on the rigor of the sample preparation process. There is no single "perfect" method; the optimal workflow may need to be adapted based on the specific characteristics of the sample, such as organic content in sediment or lipid content in tissue. By understanding the scientific principles behind each extraction and cleanup step—from solvent polarity and analyte-matrix interactions to the mechanisms of adsorption and size-exclusion chromatography—researchers can design and implement robust protocols. The methods outlined in this guide provide a validated foundation for achieving the low detection limits and high accuracy required for meaningful environmental and toxicological assessment of PBBs.
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Application Note: High-Resolution Mass Spectrometry for the Definitive Analysis of Brominated Flame Retardants
Abstract
This technical guide provides a comprehensive overview of the application of high-resolution mass spectrometry (HRMS) for the robust identification and quantification of brominated flame retardants (BFRs) in various matrices. We delve into the core principles of HRMS, detailing field-proven protocols for sample preparation, instrumental analysis, and data interpretation. By explaining the causality behind experimental choices, this document serves as a practical resource for researchers, scientists, and professionals in environmental monitoring, food safety, and materials science to achieve accurate and reliable BFR analysis.
Introduction: The Analytical Challenge of Brominated Flame Retardants
Brominated flame retardants (BFRs) are a diverse class of organobromine compounds extensively used in consumer products like electronics, textiles, and furniture to inhibit combustion.[1][2] However, their widespread use has led to their ubiquitous presence in the environment.[1] Due to their persistence, potential for bioaccumulation, and suspected toxicity, including endocrine-disrupting effects, many BFRs are now regulated or banned.[1][2]
The analytical determination of BFRs presents significant challenges due to the complexity of their chemical structures, the presence of numerous congeners and isomers, and the often complex sample matrices in which they are found. High-resolution mass spectrometry (HRMS) has emerged as a powerful tool to address these challenges, offering unparalleled selectivity and sensitivity for the unambiguous identification and quantification of BFRs.[1][3] This application note will guide the user through the essential aspects of BFR analysis using HRMS.
The Power of High Resolution: Why HRMS is Essential for BFR Analysis
Traditional low-resolution mass spectrometry can struggle to differentiate BFRs from co-eluting matrix interferences, especially at trace levels. HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), provide high resolving power and accurate mass measurements, enabling the confident identification of target compounds.[3][4][5]
The key advantages of HRMS for BFR analysis include:
-
Accurate Mass Measurement: HRMS provides highly accurate mass measurements (typically < 5 ppm), which allows for the determination of the elemental composition of an unknown compound.[3][6][7] This is crucial for distinguishing BFRs from other halogenated compounds and endogenous matrix components.
-
Isotopic Pattern Analysis: Bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance.[8] This results in a characteristic isotopic pattern for brominated compounds that is readily discernible with HRMS, providing an additional layer of confirmation for compound identification.
-
Enhanced Selectivity: The high resolving power of HRMS allows for the separation of ions with very similar mass-to-charge ratios (m/z), effectively reducing matrix interferences and improving the signal-to-noise ratio for target analytes.
Strategic Sample Preparation: Extracting BFRs from Complex Matrices
The choice of sample preparation method is critical for successful BFR analysis and is highly dependent on the sample matrix. The primary goal is to efficiently extract the BFRs of interest while minimizing the co-extraction of interfering substances.
Solid Samples (e.g., Polymers, Sediments, Biota)
A common approach for solid samples is Soxhlet extraction or Pressurized Liquid Extraction (PLE) using a suitable organic solvent or solvent mixture.
Protocol: Solvent Extraction of BFRs from Polymer Samples
-
Sample Comminution: Cryogenically grind the polymer sample to a fine powder to increase the surface area for efficient extraction. This is particularly important for quantitative analysis.[8]
-
Spiking: For quantitative analysis, spike the sample with an appropriate isotopically labeled internal standard.
-
Extraction:
-
Place the powdered sample (typically 1-5 g) into a Soxhlet thimble.
-
Add a mixture of n-hexane and acetone (1:1 v/v) to the extraction flask.[9]
-
Extract for 8-12 hours.
-
-
Concentration: Concentrate the extract using a rotary evaporator.
-
Cleanup: The crude extract often requires cleanup to remove co-extracted matrix components. This can be achieved using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica or Florisil cartridges.
Liquid Samples (e.g., Water)
For aqueous samples, Solid-Phase Extraction (SPE) is a widely used and effective technique.
Protocol: SPE of BFRs from Water Samples
-
Sample Pre-treatment: Filter the water sample (typically 1 L) through a 0.45 µm glass fiber filter to remove suspended particles.[2]
-
Spiking: Spike the sample with an appropriate isotopically labeled internal standard.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge sequentially with methanol and deionized water.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a water/methanol mixture to remove polar interferences.
-
Elution: Elute the retained BFRs with a suitable organic solvent, such as dichloromethane or a mixture of hexane and acetone.
-
Concentration and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of a solvent compatible with the subsequent chromatographic analysis.
Instrumental Analysis: Coupling Chromatography with HRMS
For complex mixtures of BFRs, chromatographic separation prior to detection by HRMS is essential. Both gas chromatography (GC) and liquid chromatography (LC) are commonly employed.
Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS)
GC-HRMS is well-suited for the analysis of thermally stable and volatile BFRs, such as polybrominated diphenyl ethers (PBDEs).[2][10]
Table 1: Typical GC-HRMS Parameters for BFR Analysis
| Parameter | Setting | Rationale |
| GC Column | TRACE TR-5MS (15 m x 0.25 mm, 0.1 µm) or similar | A low-polarity column provides good separation for a wide range of BFRs. |
| Injector | Split/splitless, 280 °C | Splitless injection is used for trace analysis to maximize sensitivity.[2] |
| Oven Program | 120 °C (2 min), then 15 °C/min to 230 °C, then 5 °C/min to 270 °C, then 10 °C/min to 330 °C (5 min) | A temperature ramp allows for the separation of BFRs with a wide range of boiling points.[10] |
| Ionization Mode | Electron Ionization (EI), positive ion | EI is a robust ionization technique that produces characteristic fragmentation patterns for BFRs. |
| Mass Analyzer | TOF or Magnetic Sector | Provides high resolution (typically >10,000) for accurate mass measurements.[10] |
| Acquisition Mode | Full scan | Allows for the collection of high-resolution mass spectra for both known and unknown compounds. |
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS is the preferred technique for thermally labile and more polar BFRs, such as hexabromocyclododecane (HBCD) and tetrabromobisphenol A (TBBPA), which can degrade in a hot GC injector.[9]
Table 2: Typical LC-HRMS Parameters for BFR Analysis
| Parameter | Setting | Rationale |
| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) | Provides good retention and separation for a broad range of BFRs. |
| Mobile Phase | Gradient of water and methanol/acetonitrile with 0.1% formic acid | A gradient elution is necessary to separate BFRs with varying polarities. Formic acid aids in protonation for positive ion mode.[6] |
| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), negative or positive ion mode | ESI is suitable for polar BFRs, while APCI can be used for less polar compounds. The choice of polarity depends on the specific BFRs being analyzed.[9] |
| Mass Analyzer | TOF or Orbitrap | Delivers high resolution and mass accuracy for confident identification. |
| Acquisition Mode | Full scan with data-dependent MS/MS (ddMS2) | Full scan provides accurate mass data for precursor ions, while ddMS2 triggers fragmentation of the most intense ions to provide structural information. |
Direct Analysis Techniques
For rapid screening and analysis of BFRs in solid samples with minimal preparation, direct analysis techniques coupled with HRMS are gaining popularity. These include Direct Analysis in Real Time (DART-HRMS) and Direct Insertion Probe (DIP)-HRMS.[8][11][12][13][14] These methods are particularly useful for high-throughput screening of consumer products.
Data Analysis and Interpretation: From Raw Data to Confident Identification
The data generated by HRMS is rich with information. A systematic approach is required for accurate data analysis.
Workflow for BFR Identification using HRMS Data
Caption: Workflow for the confident identification of BFRs using HRMS data.
-
Peak Picking and Deconvolution: The raw data is processed to identify individual chromatographic or mass spectral peaks.
-
Elemental Composition Determination: The accurate mass of the molecular ion is used to calculate possible elemental compositions within a specified mass tolerance (e.g., < 5 ppm).
-
Isotopic Pattern Matching: The experimental isotopic pattern is compared to the theoretical pattern for the proposed elemental formula. The characteristic bromine isotope signature is a key confirmation point.[8]
-
Database Searching: The accurate mass and/or fragmentation data can be searched against spectral libraries for tentative identification.
-
MS/MS Fragmentation Analysis: For structural elucidation and confirmation, the fragmentation pattern of the precursor ion is analyzed. The fragmentation of BFRs often involves the loss of bromine atoms or the cleavage of ether bonds.
-
Confirmation with Standards: The ultimate confirmation of a BFR's identity is achieved by comparing its retention time and mass spectrum with that of a certified reference standard.
Challenges and Troubleshooting
While HRMS is a powerful technique, analysts should be aware of potential challenges:
-
Thermal Degradation: Some BFRs, like HBCD and higher brominated PBDEs, can degrade at high temperatures in the GC injector.[9] In such cases, LC-HRMS is the preferred method.
-
Matrix Effects: Complex sample matrices can cause ion suppression or enhancement in the MS source, affecting quantification. The use of isotopically labeled internal standards is crucial to correct for these effects.
-
Software Proficiency: The software used for HRMS data analysis can be complex. Proper training is necessary to fully exploit the capabilities of the instrument and avoid misinterpretation of data.[15]
-
Data File Size: HRMS generates large data files, which can pose challenges for data storage and management.[15]
Conclusion
High-resolution mass spectrometry, particularly when coupled with appropriate chromatographic separation techniques, provides an unparalleled analytical solution for the complex challenge of BFR analysis. The high accuracy, sensitivity, and selectivity of HRMS enable the confident identification and quantification of these environmentally significant compounds in a wide range of matrices. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can achieve robust and reliable results, contributing to a better understanding of the fate and effects of BFRs in our environment.
References
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Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2020). ACS Omega. [Link]
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Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. (2020). Analytical Chemistry. [Link]
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Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (2023). Molecules. [Link]
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Analysis of brominated flame retardants in the aquatic environment: a review. (2018). Arhiv za higijenu rada i toksikologiju. [Link]
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Development of Brominated Flame Retardants (BFRs) Analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) in Sewage Sludge Matrix. (2017). ResearchGate. [Link]
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Brominated flame retardants (BFRs) in contaminated food contact articles: identification using DART-HRMS and GC-MS. (2021). Food Additives & Contaminants: Part A. [Link]
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Determination of BFRs in food contact articles: An analytical approach using DART-HRMS, XFR and HPLC-MS/MS. (2020). ResearchGate. [Link]
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Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. (2016). Molecules. [Link]
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Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2020). ACS Omega. [Link]
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Determination of BFRs in food contact articles: An analytical approach using DART-HRMS, XFR and HPLC-MS/MS. (2020). OUCI. [Link]
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What are the biggest challenges for adoption of HRMS in your field?. (2018). Bioanalysis Zone. [Link]
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Challenges of High-Resolution Mass Spectrometry For Detecting Designer Drugs. (2020). Clinical Chemistry. [Link]
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Application Notes and Protocols for Toxicological Studies of 2,3',5-Tribromobiphenyl
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the toxicological assessment of 2,3',5-tribromobiphenyl (PBB-23). Given the limited specific data on this particular congener, the protocols and insights presented herein are based on established methodologies for polybrominated biphenyls (PBBs) and other persistent organic pollutants, emphasizing a structured approach to characterizing its potential hazards.
Introduction: The Toxicological Significance of Polybrominated Biphenyls and the Case for Congener-Specific Analysis
Polybrominated biphenyls (PBBs) are a class of synthetic brominated hydrocarbons, historically used as flame retardants. Their environmental persistence, lipophilicity, and tendency to bioaccumulate have raised significant public health concerns[1][2]. The toxicity of PBBs is not uniform across the 209 possible congeners; rather, it is highly dependent on the number and position of bromine atoms on the biphenyl rings[3]. This structural variance dictates the molecule's ability to interact with biological receptors, such as the aryl hydrocarbon receptor (AhR), and to induce a spectrum of toxic effects, including endocrine disruption, neurotoxicity, and carcinogenicity[1][4][5].
While much of the research has focused on commercial mixtures like FireMaster FF-1 or highly toxic congeners such as PBB-153, the toxicological profile of many individual congeners, including this compound (PBB-23), remains largely uncharacterized[6][7]. A congener-specific approach is crucial to accurately assess the risks associated with PBB exposure, as the composition of PBB mixtures in the environment can differ significantly from the original commercial products[1]. This guide provides a framework for the systematic toxicological evaluation of PBB-23, from initial in vitro screening to more complex in vivo assessments.
Physicochemical Properties of this compound (PBB-23)
A foundational understanding of the physicochemical properties of PBB-23 is essential for designing and interpreting toxicological studies.
| Property | Value | Source |
| Molecular Formula | C₁₂H₇Br₃ | [6] |
| Molecular Weight | 390.90 g/mol | [6] |
| CAS Number | 2181002-38-8 | [6] |
| Predicted LogP | 5.6 | [6] |
The high predicted LogP value suggests that PBB-23 is highly lipophilic, indicating a potential for bioaccumulation in fatty tissues. This property is a critical consideration for its toxicokinetics, including distribution and elimination.
In Vitro Toxicological Assessment of this compound
In vitro assays serve as a crucial first tier in toxicological screening, providing mechanistic insights and guiding the design of subsequent in vivo studies.
General Cell Culture and Dosing Considerations
Due to the lipophilic nature of PBB-23, careful consideration must be given to its solubilization and administration in cell culture media.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent. It is imperative to use a final DMSO concentration that is non-toxic to the selected cell line, typically ≤ 0.1%.
-
Vehicle Control: All experiments must include a vehicle control group (cells treated with the same concentration of DMSO as the highest PBB-23 dose) to account for any solvent-induced effects.
-
Serum in Media: The presence of serum in the culture medium can affect the bioavailability of lipophilic compounds. It is recommended to conduct initial range-finding studies with varying serum concentrations to optimize exposure conditions.
Cytotoxicity Assessment
Determining the concentration range over which PBB-23 exerts cytotoxic effects is a fundamental first step.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well and allow them to adhere overnight[8].
-
Dosing: Prepare serial dilutions of PBB-23 in culture medium. Remove the old medium from the cells and add 100 µL of the PBB-23 dilutions or vehicle control to the respective wells[8].
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator[9].
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C[9].
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle control.
Mechanistic Assays
Many of the toxic effects of PBBs are mediated through the AhR, a ligand-activated transcription factor[10].
This assay quantifies the activation of the AhR signaling pathway.
-
Cell Line: Use a cell line stably or transiently transfected with a luciferase reporter plasmid containing Dioxin Response Elements (DREs) in its promoter (e.g., HepG2-DRE-Luc).
-
Cell Seeding and Dosing: Follow the same procedure as the MTT assay. Include a positive control such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).
-
Incubation: Incubate for 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize luciferase activity to total protein content and express as fold induction over the vehicle control.
PBBs are known endocrine disruptors, potentially interfering with thyroid and steroid hormone signaling[5][11].
This assay assesses the potential of a chemical to interfere with thyroid hormone-mediated cell proliferation.
-
Cell Line: Use a rat pituitary tumor cell line (GH3) that proliferates in response to thyroid hormone.
-
Hormone-Stripped Serum: Culture cells in medium supplemented with hormone-stripped serum to remove endogenous thyroid hormones.
-
Dosing: Treat cells with a low concentration of triiodothyronine (T3) in the presence or absence of various concentrations of PBB-23.
-
Incubation: Incubate for 4-6 days.
-
Proliferation Measurement: Assess cell proliferation using a suitable method such as the MTT assay or by measuring DNA content.
-
Data Analysis: Compare the proliferation in the presence of T3 and PBB-23 to that with T3 alone to determine agonistic or antagonistic effects.
Neurotoxicity Assessment
The nervous system is a key target for PBB toxicity[4][12].
This assay evaluates the potential of PBB-23 to interfere with neuronal development.
-
Cell Line: Use a neuroblastoma cell line capable of differentiating and extending neurites (e.g., SH-SY5Y or PC12).
-
Differentiation: Induce differentiation with an appropriate agent (e.g., retinoic acid for SH-SY5Y).
-
Dosing: Expose the differentiating cells to various concentrations of PBB-23.
-
Incubation: Incubate for a period sufficient to allow for neurite outgrowth (typically 3-7 days).
-
Imaging and Analysis: Fix and stain the cells for neuronal markers (e.g., β-III tubulin). Capture images using a microscope and quantify neurite length and branching using image analysis software.
-
Data Analysis: Compare neurite parameters in PBB-23-treated cells to the vehicle control.
In Vivo Toxicological Assessment of this compound
In vivo studies are essential to understand the systemic toxicity and toxicokinetics of PBB-23. All animal studies should be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee.
Animal Model and Husbandry
-
Species: The Sprague-Dawley or Fischer 344 rat is a commonly used model for PBB toxicity studies[13].
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Dose Formulation and Administration
-
Vehicle: Corn oil is a suitable vehicle for oral gavage administration of PBBs[14].
-
Dose Levels: Conduct a dose range-finding study to determine appropriate dose levels for a sub-chronic or chronic study. Based on studies of other PBBs, a wide range of doses should be considered[13].
-
Administration: Oral gavage is a relevant route of exposure, mimicking ingestion of contaminated food[13].
Study Design (Example: 28-Day Sub-acute Study)
-
Groups:
-
Group 1: Vehicle control (corn oil)
-
Group 2: Low dose PBB-23
-
Group 3: Mid dose PBB-23
-
Group 4: High dose PBB-23
-
-
Animals: 10 male and 10 female rats per group.
-
Dosing Period: Daily oral gavage for 28 days.
-
Observations:
-
Daily: Clinical signs of toxicity and mortality.
-
Weekly: Body weight and food consumption.
-
-
Terminal Procedures:
-
At the end of the study, euthanize animals and collect blood for hematology and clinical chemistry.
-
Conduct a full necropsy and weigh major organs (liver, kidneys, thymus, brain, etc.).
-
Collect tissues for histopathological examination and for analysis of PBB-23 concentrations.
-
| Parameter | Endpoint | Rationale |
| General Toxicity | Body weight, food consumption, clinical signs, organ weights | To assess overall health and identify target organs of toxicity. |
| Hepatotoxicity | Liver weight, histopathology, serum liver enzymes (ALT, AST) | The liver is a primary target for PBB toxicity[13]. |
| Neurotoxicity | Behavioral tests (e.g., open field, rotarod), histopathology of brain tissue | To evaluate effects on motor coordination and exploratory behavior[12]. |
| Endocrine Disruption | Thyroid hormone levels (T3, T4, TSH), histopathology of thyroid gland | To assess interference with the hypothalamic-pituitary-thyroid axis[5]. |
| Immunotoxicity | Spleen and thymus weights, histopathology | To evaluate effects on immune organs[15]. |
Analytical Methodology for this compound Quantification
Accurate quantification of PBB-23 in biological matrices is essential for toxicokinetic modeling and dose-response assessment.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Extraction: Extract lipids from tissue homogenates using a suitable solvent system (e.g., hexane/dichloromethane).
-
Cleanup: Remove interfering lipids using techniques such as gel permeation chromatography (GPC) or solid-phase extraction (SPE).
-
-
instrumental Analysis:
-
GC Separation: Use a high-resolution capillary column to separate PBB-23 from other congeners and interfering compounds[16].
-
MS Detection: Employ a mass spectrometer, preferably in electron capture negative ionization (ECNI) mode for high sensitivity, or electron impact (EI) mode for structural confirmation[16].
-
-
Quantification: Use an internal standard method with a ¹³C-labeled PBB congener for accurate quantification.
Conclusion and Future Directions
The application notes and protocols outlined in this guide provide a robust framework for the toxicological characterization of this compound. A systematic approach, beginning with in vitro screening to elucidate potential mechanisms of toxicity and followed by targeted in vivo studies to assess systemic effects, is paramount. Given the congener-specific nature of PBB toxicity, it is crucial to interpret the findings for PBB-23 in the context of its unique structure. Further research, including detailed metabolism and chronic toxicity studies, will be necessary to fully understand the potential risks posed by this environmental contaminant.
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Chang, V. W., Williams, M. A., & Denison, M. S. (2005). Constitutive activation of the aromatic hydrocarbon receptor. Molecular and Cellular Biology, 25(16), 7012–7024. [Link]
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Kato, Y., Haraguchi, K., Yumoto, S., & Kimura, R. (2002). Metabolite of 2,2',4',5-tetrabromobiphenyl, 3-methylsulphonyl-2,2',4',5-tetrabromobiphenyl, a potent inducer of CYP2B1/2 in rat. Xenobiotica, 32(4), 289–303. [Link]
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Luster, M. I., Faith, R. E., & Moore, J. A. (1978). Effects of polybrominated biphenyls (PBB) on immune response in rodents. Environmental Health Perspectives, 23, 227–232. [Link]
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Tilson, H. A., Cabe, P. A., & Mitchell, C. L. (1978). Behavioral and neurological toxicity of polybrominated biphenyls in rats and mice. Environmental Health Perspectives, 23, 257–263. [Link]
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Geller, I., Gause, E., & Leal, B. (1982). Developmental neurotoxicity of polybrominated biphenyls. Neurotoxicology, 3(2), 116–126. [Link]
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Van den Dries, N., & Darras, V. M. (2008). Endocrine Disrupting Polyhalogenated Organic Pollutants Interfere With Thyroid Hormone Signalling in the Developing Brain. The Cerebellum, 7(1), 107–117. [Link]
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International Agency for Research on Cancer. (2016). Polychlorinated Biphenyls and Polybrominated Biphenyls. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 107. [Link]
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Nishiumi, S., Yamamoto, N., & Ashida, H. (2009). Activation of the aryl hydrocarbon receptor by methyl yellow and related congeners: structure-activity relationships in halogenated derivatives. Bioscience, Biotechnology, and Biochemistry, 73(6), 1346–1352. [Link]
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de Oliveira, J. M. M., da Silva, A. F., da Silva, A. C. A., & de Oliveira, A. C. A. X. (2023). Comparative Assessment of the Toxicity of Brominated and Halogen-Free Flame Retardants to Zebrafish in Terms of Tail Coiling Activity, Biomarkers, and Locomotor Activity. Toxics, 11(9), 743. [Link]
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Ishihara, A., Nishiyama, N., & Yamauchi, K. (2003). Endocrine disrupting chemicals: interference of thyroid hormone binding to transthyretins and to thyroid hormone receptors. Journal of Health Science, 49(6), 423–433. [Link]
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Valciukas, J. A., Lilis, R., Anderson, H. A., Wolff, M. S., & Petrocci, M. (1979). The neurotoxicity of polybrominated biphenyls: results of a medical field survey. Annals of the New York Academy of Sciences, 320, 337–367. [Link]
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Wang, Y., Wang, Y., Ma, Y., & Zhang, Q. (2020). Biotransformation of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans. Environment International, 143, 105934. [Link]
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Phadnis-Moghe, A. S., & Kaminski, N. E. (2017). Activation of the aryl hydrocarbon receptor with structurally diverse ligands suppresses class switch to immunoglobulin A. Toxicology, 389, 1–10. [Link]
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Application Note: Regioselective Synthesis of 2,3',5-Tribromobiphenyl via a Convergent Strategy Featuring Directed ortho-Lithiation
Abstract
The synthesis of unsymmetrically substituted polyhalogenated biphenyls (PCBs) is a significant challenge in medicinal and materials chemistry due to issues with regioselectivity. This application note details a robust and highly selective protocol for the synthesis of 2,3',5-tribromobiphenyl. Our convergent strategy circumvents the challenges of direct, non-selective electrophilic substitution by employing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The novelty and core of this protocol lie in the meticulously designed synthesis of the key 1,4-dibromo-2-iodobenzene coupling partner, which is achieved through a Directed ortho-Metalation (DoM) reaction. By leveraging a powerful N-pivaloyl directing group, we achieve precise lithiation and subsequent iodination of a crowded aromatic ring, demonstrating the power of DoM in complex molecular construction.
Introduction: The Challenge of Regioselectivity
Polyhalogenated biphenyls are privileged scaffolds in drug discovery and materials science. However, their synthesis is often hampered by a lack of regiocontrol, particularly when employing classical electrophilic aromatic substitution methods, which typically yield mixtures of isomers. The target molecule, this compound, presents a formidable challenge due to its unsymmetrical substitution pattern across the two phenyl rings.
Directed ortho-Metalation (DoM) has emerged as one of the most powerful strategies for the regioselective functionalization of aromatic and heteroaromatic systems.[1][2] The reaction involves the deprotonation of a position ortho to a Directing Metalation Group (DMG) by a strong organolithium base. The DMG, typically a heteroatom-containing functional group, coordinates to the lithium cation, bringing the base into close proximity with the target C-H bond for efficient and selective deprotonation.[3][4] This in-situ generated organolithium species can then be trapped with a wide variety of electrophiles to yield a single, isomerically pure product.[3]
This guide presents a comprehensive workflow that utilizes the precision of DoM to construct a key halo-aromatic intermediate, which is subsequently used in a cross-coupling reaction to furnish the final product with complete regiochemical control.
Overall Synthetic Strategy
A retrosynthetic analysis of this compound reveals a logical disconnection at the biaryl C-C bond, suggesting a Suzuki-Miyaura cross-coupling approach. The reaction requires two key fragments: (3-bromophenyl)boronic acid (A) and a highly functionalized aryl halide, 1,4-dibromo-2-iodobenzene (B) . While Fragment A is commercially available, the synthesis of Fragment B is non-trivial and serves as the centerpiece of our DoM application. The C-I bond is selectively targeted in the subsequent coupling due to its higher reactivity compared to the C-Br bonds.
Mechanism: The Power of the Pivaloyl Directing Group
The success of the key step hinges on the Directed ortho-Metalation of 2,5-dibromo-N-pivaloylaniline. The N-pivaloyl group (-NHCOt-Bu) is an exceptionally effective DMG for several reasons:
-
Coordinating Ability: The carbonyl oxygen acts as a Lewis base, coordinating strongly with the Lewis acidic lithium ion of the organolithium base (e.g., sec-butyllithium).
-
Complex Induced Proximity Effect (CIPE): This coordination brings the alkyl base into the immediate vicinity of the C6-H bond, dramatically lowering the kinetic barrier for deprotonation compared to other protons on the ring.[4]
-
Steric Hindrance: The bulky tert-butyl group provides steric protection, preventing nucleophilic attack on the carbonyl carbon by the organolithium reagent.
-
Acidity Enhancement: The inductive electron-withdrawing nature of the amide acidifies the ortho protons, making them more susceptible to deprotonation.
Once the C6-lithiated intermediate is formed, it can be efficiently trapped by an iodine electrophile to install the third halogen with perfect regioselectivity.
Experimental Protocols
Critical Safety Considerations: Handling Organolithium Reagents
Organolithium reagents such as n-BuLi, s-BuLi, and t-BuLi are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[5][6] All manipulations must be performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried or flame-dried glassware.[6][7]
Mandatory Personal Protective Equipment (PPE):
-
Chemical splash goggles and a face shield.
-
Appropriate gloves (e.g., nitrile gloves worn under neoprene or leather gloves for handling syringes).[8]
-
Closed-toe shoes and long pants made of non-flammable material.[6]
Emergency Preparedness:
-
Keep a Class D fire extinguisher or a container of powdered lime or dry sand within arm's reach to smother small fires.[7][8]
-
Ensure immediate access to a safety shower and eyewash station.[8][9]
Protocol 1: Synthesis of DoM Precursor (2,5-Dibromo-N-pivaloylaniline)
-
To a stirred solution of 2,5-dibromoaniline (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add pivaloyl chloride (1.2 eq) dropwise via syringe over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure N-pivaloylanilide.
Protocol 2: Directed ortho-Lithiation and Iodination
-
Add the precursor, 2,5-dibromo-N-pivaloylaniline (1.0 eq), to an oven-dried, three-neck round-bottom flask equipped with a stir bar, a thermometer, and a septum.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous tetrahydrofuran (THF, 0.1 M) via cannula and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-butyllithium (1.1 eq, solution in cyclohexane) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting deep-colored solution at -78 °C for 1 hour.
-
In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.
-
Slowly transfer the iodine solution via cannula to the aryllithium solution at -78 °C. A rapid color change should be observed.
-
Stir the reaction mixture at -78 °C for an additional 30 minutes, then allow it to warm slowly to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to consume excess iodine.
-
Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 2,5-dibromo-6-iodo-N-pivaloylaniline.
Protocol 3: Deprotection and Deamination to Yield Fragment B
-
Hydrolysis: Reflux the crude product from the previous step in a mixture of concentrated HCl and ethanol (1:1 v/v) for 12-24 hours to hydrolyze the pivalamide. After cooling, neutralize with a strong base (e.g., NaOH) and extract the resulting 2,5-dibromo-6-iodoaniline.
-
Diazotization: Dissolve the aniline in a mixture of sulfuric acid and water and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
Reduction: Slowly add the cold diazonium salt solution to a refluxing solution of 50% hypophosphorous acid (H₃PO₂).
-
After the addition is complete and gas evolution has ceased, cool the mixture and extract the final product, 1,4-dibromo-2-iodobenzene (Fragment B) , with diethyl ether. Purify by column chromatography.
Protocol 4: Suzuki-Miyaura Cross-Coupling
-
To an oven-dried flask, add Fragment B (1,4-dibromo-2-iodobenzene, 1.0 eq), Fragment A ((3-bromophenyl)boronic acid, 1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography to yield pure This compound .
Data Summary
The following table outlines the critical parameters for the key Directed ortho-Metalation step. Yields are representative and may vary based on scale and purity of reagents.
| Reagent/Parameter | Quantity/Value | Purpose |
| DoM Precursor | 1.0 eq | Substrate |
| Anhydrous THF | ~0.1 M | Solvent |
| sec-Butyllithium | 1.1 eq | Lithiating Base |
| Temperature | -78 °C | Prevents side reactions |
| Lithiation Time | 1 hour | Anion formation |
| Iodine (I₂) | 1.2 eq | Electrophile |
| Expected Yield | 75-85% | Crude Iodinated Product |
References
-
UCR EH&S. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Riverside.
-
Guidechem. (n.d.). How to Safely Use Organolithium Reagents in the Lab?.
-
UCI EH&S. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Irvine.
-
Anderson, D. R., & Fauber, J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54643.
-
UCLA Chemistry & Biochemistry. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure.
-
Gessner, V. H., & Däschlein, C. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47.
-
Myers, A. G. (n.d.). Directed (ortho) Metallation. Andrew G. Myers Research Group, Harvard University.
- Snieckus, V. (1990). Directed ortho metalation. Toluene-α-metalation and tandem metalation reactions. Chemical Reviews, 90(6), 879-933.
-
Siegel, D., & Medley, J. W. (n.d.). Directed Ortho Metalation Guide.
-
Mortier, J. (n.d.). Directed Ortho Metalation.
-
Narasimhan, N. S., & Mali, R. S. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(3), 149-161.
-
Wikipedia contributors. (n.d.). Directed ortho metalation. Wikipedia.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12291232, 2,3,5-Tribromobiphenyl.
-
Google Patents. (n.d.). WO2008087656A2 - Process for the preparation of unsymmetrically substituted biphenyl compounds.
-
American Chemical Society. (n.d.). Boron-Based Directing Groups for Directed Lithiation Reactions. 58th Annual Report on Research.
-
Gessner, V. H., & Däschlein, C. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate.
-
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. baranlab.org [baranlab.org]
- 5. Page loading... [guidechem.com]
- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. ehs.ucr.edu [ehs.ucr.edu]
- 9. ehs.uci.edu [ehs.uci.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Unsymmetrical Tribromobiphenyls
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of unsymmetrical tribromobiphenyls. This guide is designed for researchers, scientists, and drug development professionals navigating the intricate challenges of preparing these complex molecules. We will move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and optimize your synthetic strategies.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of unsymmetrical tribromobiphenyls in a direct question-and-answer format.
Question 1: My Suzuki-Miyaura coupling reaction is resulting in low yields and a significant amount of homocoupled byproduct from my boronic acid. What is causing this and how can I fix it?
Answer: This is a classic challenge in Suzuki-Miyaura cross-coupling, and it typically points to two primary culprits: the presence of oxygen and issues with the base or catalyst system.[1]
-
Causality (The "Why"): The desired catalytic cycle involves a Pd(0) species.[2] Homocoupling of boronic acids is often promoted by oxygen, which can facilitate an unwanted oxidative coupling pathway.[2] Additionally, certain strong bases can accelerate the decomposition and subsequent homocoupling of the boronic acid.[1] If your palladium source is a Pd(II) pre-catalyst, incomplete reduction to the active Pd(0) state can also lead to species that favor homocoupling.[2]
-
Troubleshooting & Solutions:
-
Ensure Rigorous Anaerobic Conditions: The most critical step is to remove oxygen. Degas all solvents and reagents thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes). Maintain a positive pressure of an inert atmosphere throughout the entire reaction setup and duration.[1]
-
Optimize Your Base: Switch from strong bases like NaOH or KOH to milder, non-hydroxide bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices that minimize boronic acid decomposition and homocoupling.[1]
-
Protect the Boronic Acid: If the boronic acid is particularly unstable, consider converting it to a more robust boronate ester, such as a pinacol ester. These are significantly more stable towards protodeboronation and decomposition.[1]
-
Evaluate Your Catalyst: Use a palladium pre-catalyst that readily forms the active Pd(0) species. Ensure your phosphine ligand is not being oxidized, which would destabilize the Pd(0) complex.
-
Question 2: I am attempting a sequential lithiation and bromination on a dibromobiphenyl, but my yields are poor and I'm getting a mixture of products, including what appears to be a butyl-substituted byproduct. What's going wrong?
Answer: This issue is characteristic of challenges in Br-Li exchange reactions, particularly concerning temperature control and the reactivity of the organolithium intermediate.
-
Causality (The "Why"): The formation of a butyl-substituted byproduct strongly suggests that your newly formed aryllithium intermediate is reacting with the 1-bromobutane byproduct generated from the n-BuLi used for the exchange.[3] This side reaction becomes more prominent at higher temperatures. Poor yields or mixtures of isomers can result from incomplete lithiation, over-lithiation (di-lithiation), or rearrangement/decomposition of the aryllithium intermediate if the temperature is not kept sufficiently low. Selectivity decreases significantly as the temperature rises from -78 °C.[3]
-
Troubleshooting & Solutions:
-
Strict Temperature Control: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath) during the addition of n-BuLi and for a period after to ensure the Br-Li exchange goes to completion before any subsequent steps. Do not let the temperature rise.
-
Transmetalation to Zinc: A highly effective strategy to prevent reaction with 1-bromobutane is to transmetalate the aryllithium intermediate with anhydrous zinc chloride (ZnCl₂).[4] The resulting organozinc species is less reactive towards 1-bromobutane but still sufficiently nucleophilic to react with your brominating agent. This simple, one-pot addition can dramatically improve yields of the desired 1,2-dibromoarene pattern.[4]
-
Consider a Microflow System: For industrial or advanced applications, using a microflow reactor can provide superior control over mixing and temperature, leading to higher selectivity and yields in monolithiation reactions even at temperatures as high as 0 °C.[3]
-
Choice of Brominating Agent: Use a reliable brominating agent like 1,2-dibromoethane or N-bromosuccinimide (NBS) and add it slowly at low temperature after the Br-Li exchange is complete.
-
Question 3: My final tribromobiphenyl product is contaminated with another isomer that has a very similar polarity, and I cannot separate them using standard silica gel column chromatography. What purification strategies can I employ?
Answer: Co-elution of polyhalogenated biphenyl isomers is a significant purification hurdle.[5] Standard chromatography often fails due to their nearly identical physical properties. Advanced chromatographic and non-chromatographic techniques are required.
-
Causality (The "Why"): Isomers of tribromobiphenyls, particularly those where the bromine positions are only slightly different, have very similar polarities and molecular shapes. This results in minimal differential interaction with the stationary phase (e.g., silica or alumina), leading to overlapping elution profiles.
-
Troubleshooting & Solutions:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC, especially with a phenyl-hexyl or a specialized stationary phase, can offer much higher resolving power than standard flash chromatography. Methodical solvent screening is crucial.
-
Recrystallization: This is a powerful, often overlooked technique. Systematically screen various solvent systems (e.g., hexanes, ethanol, ethyl acetate, or mixtures thereof). A successful recrystallization can yield highly pure material by selectively precipitating the desired isomer.
-
Gas Chromatography (GC): While typically an analytical technique, preparative GC can be used for very small sample quantities. More importantly, analytical GC-MS is essential to confirm the purity of fractions obtained from other methods.[6][7] Using specialized GC columns with different stationary phases (e.g., DB-1 in combination with a phenylmethylpolysiloxane column) can resolve congeners that co-elute on standard columns.[5]
-
Fractional Distillation: If the product is thermally stable and sufficient material is available, fractional distillation under high vacuum may be an option, although it is less common for this class of compounds.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the most robust synthetic strategy for preparing a specific, unsymmetrical tribromobiphenyl congener with high regiocontrol?
The optimal strategy depends on the target substitution pattern and the availability of starting materials. A comparison is summarized below.
| Strategy | Description | Advantages | Disadvantages | Best Suited For |
| Suzuki-Miyaura Coupling | Coupling a dibromoaryl boronic acid/ester with a monobromoaryl halide (or vice versa).[8] | Excellent functional group tolerance.[9] High commercial availability of building blocks. Generally high yields.[10] | Requires careful optimization of catalyst, ligand, and base.[8] Potential for side reactions like homocoupling and protodeboronation.[1][2] | Most versatile approach, especially for patterns that can be disconnected into readily available mono- and di-brominated precursors. |
| Directed ortho-Lithiation (DoM) & Bromination | Using a directing metalation group (DMG) to selectively deprotonate an ortho position, followed by quenching with a bromine source.[11][12] | Unparalleled regiocontrol for ortho-substitution. Allows access to substitution patterns not easily made otherwise.[11] | Requires a suitable DMG on the biphenyl core. Requires cryogenic temperatures (-78 °C). Sensitive to moisture and air. | Synthesizing congeners with bromine atoms specifically located ortho to a functional group like an amide or carbamate. |
| Direct Electrophilic Bromination | Reacting a biphenyl or a bromobiphenyl with an electrophilic bromine source (e.g., Br₂ with a Lewis acid). | Simple experimental setup. Potentially inexpensive. | Very poor regiocontrol.[13] Often leads to complex mixtures of isomers and over-brominated products. Difficult to control. | Not recommended for the synthesis of specific unsymmetrical isomers. Only useful if the desired product is the major, easily separable component. |
Decision Workflow for Synthetic Strategy
Caption: Decision tree for selecting a primary synthetic route.
FAQ 2: How do I choose the correct palladium catalyst and ligand for a sterically hindered Suzuki coupling to synthesize a highly substituted tribromobiphenyl?
For sterically hindered couplings, such as those forming biphenyls with multiple ortho substituents, standard catalysts like Pd(PPh₃)₄ often fail. You need a system designed to overcome steric repulsion.
-
Catalyst Choice: Use a catalyst system that promotes rapid reductive elimination. Palladium(II) pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are common.
-
Ligand Choice is Critical: The key is to use a bulky, electron-rich phosphine ligand. These ligands stabilize the palladium center, promote the oxidative addition step, and, most importantly, accelerate the difficult reductive elimination step to release the sterically hindered biaryl product.
-
Buchwald-type biaryl phosphine ligands are the gold standard. Examples include SPhos , XPhos , and RuPhos . For particularly challenging couplings involving multiple ortho substituents, ligands like 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (DPDB) have shown excellent performance, providing high yields (65-98%) where classic methods fail.[14]
-
Carbene ligands (NHCs) can also be effective alternatives in some cases.
-
FAQ 3: What are the definitive analytical techniques to confirm the structure and purity of my final tribromobiphenyl product?
A combination of techniques is essential for unambiguous characterization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for this class of compounds. It provides information on purity (number of peaks) and molecular weight (from the mass spectrum). The isotopic pattern of bromine (a near 1:1 ratio of ⁷⁹Br and ⁸¹Br) gives a characteristic cluster for the molecular ion, confirming the presence of three bromine atoms.[7][15] High-resolution GC can often separate closely related isomers.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the substitution pattern. The coupling constants (J-values) and chemical shifts of the aromatic protons provide definitive structural information. For complex spectra, 2D NMR techniques like COSY and NOESY may be necessary to assign all protons and confirm through-space proximities, respectively. ¹³C NMR complements this by showing the number of unique carbon environments.
-
High-Performance Liquid Chromatography (HPLC): Used with a diode-array detector (DAD) or a mass spectrometer (LC-MS), HPLC is excellent for assessing purity and can be used to isolate the pure compound for further analysis.[16]
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point and must be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%) if they are not added as a pre-formed complex. Add this mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water, 10:1 v/v) via cannula. The total volume should result in a substrate concentration of ~0.1 M.
-
Degassing: Subject the heterogeneous mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.[9] Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Suzuki-Miyaura Catalytic Cycle and Common Failure Points
Caption: The Suzuki-Miyaura cycle with key failure points highlighted in red.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026). Mastering Suzuki-Miyaura Coupling with 3-Bromobiphenyl for Complex Biaryl Synthesis.
- BenchChem. (2025). Technical Support Center: Suzuki-Miyaura Cross-Coupling for Biphenyls.
- Sirianni, Q. Directed ortho lithiation of biphenyl. Slideshare.
- Nagaki, A., et al. (n.d.). Synthesis of unsymmetrically substituted biaryls via sequential lithiation of dibromobiaryls using integrated microflow systems. Beilstein Journals.
- Dodder, N. G. (n.d.). Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review. NIH.
- Thermo Fisher Scientific. (n.d.). Overcoming analytical challenges for polybrominated diphenyl ethers (PBDEs) analysis in environmental samples using gas chromatography – Orbitrap mass spectrometry.
- Sourced
- Chrom Tech, Inc. (2025). Tackling Common Challenges in Chromatography.
- Homework.Study.com. (n.d.). Explain why bromination of biphenyl occurs at the ortho and para positions rather than at the meta positions.
- Kania-Korwel, I. (2025). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Request PDF.
- Korytar, P., et al. (2005). Challenges of gas chromatography-high-resolution time-of-flight mass spectrometry for simultaneous analysis of polybrominated diphenyl ethers and other halogenated persistent organic pollutants in environmental samples. PubMed.
- van der Vlugt, J. I., et al. (2013). Direct catalytic cross-coupling of organolithium compounds. The University of Groningen research portal.
- Sourced
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Cagnetta, G., et al. (2024). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. MDPI.
- Sourced
- Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate.
- University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
- Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros.
- National Center for Biotechnology Information. (n.d.). Polychlorinated Biphenyls. PubChem.
- Menzel, K., et al. (2006). An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes. Organic Chemistry Portal.
- Sourced
- Sourced
- Wikipedia. (n.d.). Polychlorinated biphenyl.
- Lehmler, H.-J., et al. (n.d.). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PMC - PubMed Central.
- Rasool, N., et al. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Sourced
- Sourced
- Sourced
- Sourced
- Smith, A. M., et al. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
- Sourced
- Hassan, J., et al. (n.d.). Preparation of unsymmetrical biaryls via palladium-catalyzed coupling reaction of aryl halides. ResearchGate.
- Boyle, R. W., et al. (2005). A modular synthesis of unsymmetrical tetraarylazadipyrromethenes. PubMed.
- Sourced
- BenchChem. (2025). Characterizing the Transformation of 4-Iodobiphenyl: A Comparative Guide to Analytical Techniques.
- Sourced
Sources
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- 4. An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes [organic-chemistry.org]
- 5. Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. theanalyticalscientist.com [theanalyticalscientist.com]
- 7. The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects | MDPI [mdpi.com]
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- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Palladium Catalysts for Suzuki Coupling of Brominated Aromatics
Welcome to the Technical Support Center for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling brominated aromatics. Here, we move beyond standard protocols to address the nuanced challenges you may face at the bench. Our focus is on providing actionable, in-depth troubleshooting advice and a robust framework for optimizing your reactions, grounded in mechanistic understanding and field-proven experience.
Section 1: Troubleshooting Common Reaction Failures
This section addresses the most frequently encountered issues in the Suzuki coupling of aryl bromides, offering a systematic approach to diagnosis and resolution.
Q1: My Suzuki coupling reaction has stalled or resulted in a low yield. What are the primary factors to investigate?
Low or no yield is a common frustration, often stemming from a few key areas. A logical diagnostic workflow is crucial to efficiently identify the root cause.
Initial Troubleshooting Workflow
Caption: A logical workflow for initial troubleshooting of low-yield Suzuki coupling reactions.[1]
Detailed Causal Analysis:
-
Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ.[2][3] The presence of oxygen can damage phosphine ligands and deactivate the catalyst.[4][5] Air-stable precatalysts, such as the Buchwald G2, G3, or PEPPSI-type catalysts, are often more reliable as they are designed for consistent generation of the active Pd(0) species.[6][7][8][9]
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and reagents or a leaky reaction setup can lead to catalyst deactivation and promote the homocoupling of boronic acids as a significant side reaction.[1][2][5]
-
Reagent Quality:
-
Boronic Acid/Ester: Boronic acids are susceptible to degradation over time, particularly through protodeboronation, where the C-B bond is cleaved by a proton source.[10] This is a common side reaction that consumes your nucleophile.[10][11] Using a more stable derivative, such as a pinacol ester, can often mitigate this issue.[1][12]
-
Base: The base should be finely powdered and dry. Clumps can lead to poor reproducibility, and absorbed moisture can interfere with the reaction.[1][13]
-
Solvent: Ethereal solvents like THF and dioxane can form peroxides upon storage, which will oxidize and destroy phosphine ligands and the catalyst.[4] Using freshly distilled or inhibitor-free anhydrous solvents is critical.
-
Q2: I am observing a significant amount of homocoupling product from my boronic acid. How can this be minimized?
Homocoupling (Ar-B(OH)₂ + (HO)₂B-Ar -> Ar-Ar) is a strong indicator that your catalytic cycle is being diverted.
Causality: This side reaction is primarily driven by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II). This Pd(II) species can then enter a different catalytic cycle that results in the coupling of two boronic acid molecules.[2][3]
Troubleshooting Protocol: Ensuring an Inert Atmosphere
-
Reagent Preparation: Use anhydrous solvents. If using a solvent/water mixture, thoroughly degas both components separately before mixing. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.[4][14]
-
Reaction Setup: Assemble your glassware (e.g., a Schlenk flask) and flame-dry it under vacuum to remove adsorbed water and oxygen. Allow it to cool under a positive pressure of inert gas.
-
Charging Reagents: Add all solid reagents (aryl bromide, boronic acid, base, and catalyst) to the flask.
-
Evacuate and Backfill: Seal the flask and carefully evacuate the atmosphere and backfill with inert gas. Repeat this cycle three times to ensure a completely oxygen-free environment.[4][15]
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Execution: Maintain a positive pressure of inert gas throughout the reaction, for example, by using a balloon filled with argon or nitrogen.[4][16]
Q3: My reaction with a sterically hindered aryl bromide is failing. How should I adapt my protocol?
Sterically hindered substrates, such as those with ortho-substituents, present a significant challenge to the Suzuki coupling by impeding both the oxidative addition and reductive elimination steps of the catalytic cycle.[13][17][18][19]
Optimization Strategy:
-
Ligand Selection is Critical: For sterically demanding couplings, the use of bulky and electron-rich ligands is paramount.[2][17][20] These ligands promote the formation of a monoligated Pd(0) species, which is more reactive in oxidative addition, and their steric bulk facilitates the final reductive elimination step.[18]
-
Choice of Base and Solvent: Stronger, non-nucleophilic bases are often required for hindered couplings. Potassium phosphate (K₃PO₄) is a common and effective choice.[17][18][22] Non-polar aprotic solvents like dioxane or toluene are frequently preferred.[17]
-
Elevated Temperatures: These reactions often require higher temperatures (e.g., 80-110 °C) to overcome the activation energy barriers associated with hindered substrates.[3][17]
Ligand and Catalyst Selection Guide for Aryl Bromides
| Substrate Type | Recommended Ligand Class | Example Ligands | Recommended Precatalyst | Rationale |
| Simple, Unhindered | Monodentate Phosphines | PPh₃, P(t-Bu)₃ | Pd(PPh₃)₄, Pd(OAc)₂ | Cost-effective and often sufficient for reactive substrates.[21][23] |
| Electron-Rich | Electron-Rich Phosphines | P(t-Bu)₃, PCy₃ | Pd₂(dba)₃, Pd(OAc)₂ | Increased electron density on Pd facilitates oxidative addition into the C-Br bond.[13] |
| Sterically Hindered | Bulky, Electron-Rich Biaryl Phosphines | XPhos, SPhos, RuPhos | XPhos Pd G2/G3/G4 | Bulkiness promotes reductive elimination and stabilizes the active catalyst.[6][17][18] |
| Heteroaromatic | Biaryl Phosphines or NHCs | SPhos, IPr | SPhos Pd G3, PEPPSI-IPr | Can overcome issues of substrate coordination to the palladium center.[2][15] |
Section 2: Frequently Asked Questions (FAQs)
Q4: How do I choose the correct palladium precatalyst?
The choice of precatalyst impacts the ease of generating the active Pd(0) species.
-
Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃ are directly active but can be air-sensitive.[2][19] Pd(PPh₃)₄ is convenient as it comes with a ligand, while Pd₂(dba)₃ requires the addition of a separate ligand.[2]
-
Pd(II) sources like Pd(OAc)₂ and PdCl₂(dppf) are more bench-stable but require in-situ reduction, which can sometimes be a failure point.[2]
-
Modern Palladacycle Precatalysts (e.g., Buchwald precatalysts) are often the best choice for reliability.[6][8][9][24] They are air- and moisture-stable, have a defined ligand:palladium ratio, and are designed for rapid and clean generation of the active Pd(0) catalyst under the reaction conditions.[9][24]
Q5: I'm observing significant protodeboronation of my boronic acid. What are the causes and solutions?
Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond, effectively destroying your nucleophile.[11]
Causality and Mitigation:
-
Mechanism: This side reaction is often promoted by aqueous basic conditions and can be particularly problematic for electron-rich or certain heteroaromatic boronic acids.[12]
-
Solutions:
-
Use a Boronic Ester: MIDA boronates or pinacol esters are more stable towards protodeboronation and act as a "slow release" source of the boronic acid under the reaction conditions.[11][12]
-
Anhydrous Conditions: If possible, switching to anhydrous conditions with a base like potassium fluoride (KF) or using anhydrous K₃PO₄ can suppress this side reaction.[13][21]
-
Reaction Rate: If the Suzuki coupling is slow, the boronic acid has more time to decompose. Optimizing the reaction to be faster (e.g., by using a more active catalyst or higher temperature) can outcompete the decomposition pathway.[25]
-
Q6: What is the role of water in my Suzuki reaction, and is it always necessary?
Water plays a complex role. It is often added as a co-solvent to help dissolve the inorganic base (like K₂CO₃ or K₃PO₄).[20][23] The presence of hydroxide ions is believed to facilitate the formation of a more nucleophilic "ate" complex of the boronic acid, which accelerates the transmetalation step.[2]
However, water is also the proton source for protodeboronation. For anhydrous couplings using bases like K₃PO₄, a small amount of water may still be beneficial to facilitate the base's function.[13][22] If protodeboronation is a major issue, minimizing or eliminating water is a key strategy to explore.[26]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Ligand Screening
This protocol provides a framework for efficiently screening different ligands for a challenging aryl bromide coupling.
-
Setup: In parallel, add the aryl bromide (1.0 eq), boronic acid (1.2-1.5 eq), and base (e.g., K₃PO₄, 2.0 eq) to a series of oven-dried reaction vials equipped with stir bars.
-
Inert Atmosphere: Place the vials in a manifold or glovebox. Evacuate and backfill with argon or nitrogen three times.[15]
-
Catalyst Addition: Prepare stock solutions of the Pd precatalyst (e.g., Pd(OAc)₂) and each ligand to be screened in degassed solvent. Add the appropriate amounts of the precatalyst and ligand solutions to each vial. For pre-formed palladacycles, add them as solids in step 1.
-
Reaction: Add the degassed reaction solvent to each vial to reach the desired concentration (typically 0.1-0.5 M). Seal the vials and place them in a preheated aluminum block on a stirrer hotplate.
-
Monitoring & Analysis: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Take an aliquot from each vial, quench with a standard solution, and analyze by LC-MS or GC to determine the conversion to the desired product.
Protocol 2: Reaction Work-up and Purification
-
Cooling and Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.[3][27]
-
Extraction: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water or a saturated aqueous solution of NH₄Cl.[27] Separate the layers. Extract the aqueous layer again with the organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[15][23] Filter and concentrate the solvent under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to remove residual catalyst, ligands, and any byproducts.[3][16][23][27][28]
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[2][8][17][29]
References
-
Ningbo Innopharmchem Co., Ltd. (n.d.). Choosing the Right Palladium Precatalyst: The Case for XPhos Pd G2. Retrieved from [Link]
-
Espinosa, M. R., Doppiu, A., & Hazari, N. (n.d.). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916. [Link]
-
Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(112), 92436-92440. [Link]
-
ResearchGate. (n.d.). The proposed dual roles of K3PO4 (i and ii) in the coupling reactions... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura Micellar Cross-Coupling in Water, at Room Temperature, and under Aerobic Atmosphere. Request PDF. Retrieved from [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling? r/chemistry. Retrieved from [Link]
-
Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4465–4473. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13572–13573. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Reddit. (2022). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Retrieved from [Link]
-
Reddit. (2023). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? r/chemistry. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Reddit. (2020). Protodeboronation product. r/Chempros. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
YouTube. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2023). Problems with Suzuki coupling. r/Chempros. Retrieved from [Link]
-
San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
Reddit. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]
-
Daugulis, O., & Zaitsev, V. G. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 44(27), 4046-4048. [Link]
-
ResearchGate. (n.d.). Typical error analysis of Suzuki coupling reactions... [Image]. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Chen, Y., et al. (2018). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry, 83(17), 10324–10331. [Link]
-
ResearchGate. (2022). Supporting Information for One-pot Suzuki-Miyaura C-C Coupling Reaction versus Stepwise Reaction Involving Isolated Synthesized Catalyst Addition. Retrieved from [Link]
-
Reddit. (2022). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]
-
Reddit. (2022). Failed suzuki coupling, any suggenstions? r/Chempros. Retrieved from [Link]
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Technical Support Center: Minimizing Homocoupling Byproducts in Ullmann Reactions
Introduction
The Ullmann reaction, a cornerstone of synthetic chemistry for over a century, facilitates the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds through copper catalysis.[1][2] While indispensable for constructing complex molecules in pharmaceuticals and materials science, the reaction is often plagued by a significant side reaction: the homocoupling of the aryl halide starting material (Ar-X) to form a symmetrical biaryl (Ar-Ar) byproduct.[3][4][5]
This unwanted pathway consumes valuable starting material, complicates purification, and ultimately lowers the yield of the desired cross-coupled product. This guide provides an in-depth, experience-driven framework for researchers to understand the mechanistic origins of homocoupling and systematically troubleshoot their reactions to minimize this critical byproduct.
Frequently Asked Questions (FAQs)
Q1: What exactly is homocoupling in the context of an Ullmann reaction?
A: Homocoupling is the copper-catalyzed reaction of two molecules of the same aryl halide (Ar-X) to form a symmetrical biaryl (Ar-Ar).[5] It is a competitive reaction pathway that runs parallel to the desired cross-coupling reaction where the aryl halide (Ar-X) couples with a nucleophile (e.g., an amine, alcohol, or thiol).
Q2: My reaction is producing over 30% of the Ar-Ar byproduct. What is the first and most impactful parameter I should investigate?
A: The ligand. The absence of a suitable ligand, or the use of a suboptimal one, is the most common reason for excessive homocoupling. Ligands accelerate the desired cross-coupling catalytic cycle.[5][6] Without this acceleration, the reaction often requires higher temperatures, which kinetically favors the homocoupling pathway. Start by screening a panel of N,O- or N,N-bidentate ligands, such as L-proline, 1,10-phenanthroline, or an oxalic diamide ligand.[5][6][7]
Q3: Can my choice of copper source (Cu(I) vs. Cu(II)) significantly influence homocoupling?
A: While the active catalytic species is widely believed to be Cu(I), the choice of pre-catalyst (e.g., CuI, CuBr, vs. CuSO₄) is generally less critical than the choice of ligand, base, or solvent.[5][6][8] If you use a Cu(II) salt, the reaction conditions must facilitate its reduction to Cu(I). If you suspect catalyst activation is an issue, switching to a well-defined Cu(I) source like CuI is a straightforward troubleshooting step.[9]
Q4: How does reaction temperature promote the formation of homocoupling byproducts?
A: Traditional Ullmann reactions required very high temperatures (>200 °C) to proceed, and these conditions are known to promote homocoupling.[10][11] The activation energy for the homocoupling pathway can be lower or become more accessible at elevated temperatures. Modern ligand-accelerated protocols are designed to operate at much milder temperatures (typically 60-120 °C), which provides a significant kinetic window to favor the desired cross-coupling over the undesired homocoupling.[5][9] If you are seeing homocoupling, reducing the temperature should be a primary goal, enabled by optimizing the ligand and base.
In-Depth Troubleshooting Guides
The Catalyst System: Ligand and Copper Source Selection
The heart of a selective Ullmann reaction is a well-defined catalytic system. The ligand's role is not merely to enhance solubility but to fundamentally alter the reactivity and stability of the copper center, thereby directing the reaction toward the desired cross-coupling pathway.
Causality: An effective ligand coordinates to the copper(I) center, making it more electron-rich and thus more reactive in the rate-determining oxidative addition step with the aryl halide. Crucially, the ligand stabilizes the resulting Cu(III) intermediate, facilitating reductive elimination of the cross-coupled product over the competing reductive elimination that leads to homocoupling.[6]
Troubleshooting Steps:
-
Introduce a Ligand: If you are running the reaction ligand-free, introducing one is the first step. Even simple, inexpensive ligands like L-proline or 1,10-phenanthroline can dramatically reduce homocoupling by allowing the reaction to proceed at lower temperatures.[1][6]
-
Screen Different Ligand Classes: There is no universal ligand. The optimal choice is substrate-dependent. A logical screening approach is essential.
-
Amino Acids (e.g., L-proline, N-methylglycine): Excellent, inexpensive N,O-ligands that have a strong accelerating effect and often result in low catalyst deactivation rates.[6][12]
-
Phenanthrolines: Classic N,N-bidentate ligands that are highly effective but can sometimes lead to off-cycle processes.[12]
-
Oxalic Diamides: These "second-generation" ligands are extremely powerful, enabling reactions at very low catalyst loadings and even allowing for the use of challenging aryl chlorides.[5][7] They are often the solution for particularly stubborn substrates.
-
-
Optimize Ligand:Copper Ratio: Typically, a ligand-to-copper ratio of 1:1 to 2:1 is used. However, excess ligand can sometimes be detrimental by creating inactive copper species. If screening different ligands doesn't solve the issue, try varying the stoichiometry of your best-performing ligand.
| Ligand Class | Example(s) | Key Features & Rationale | Typical Conditions |
| Amino Acids | L-Proline, N-Methylglycine | Inexpensive, robust N,O-chelators. Accelerate reaction rates and stabilize the catalyst.[6][12] | 5-20 mol% ligand, 80-110 °C |
| Phenanthrolines | 1,10-Phenanthroline | Strong N,N-chelators. Significantly lower reaction temperatures compared to ligand-free systems.[1][2] | 10-20 mol% ligand, 90-120 °C |
| Oxalic Diamides | N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide | Highly effective "second-generation" ligands. Allow for very low Cu loading and activate less reactive aryl chlorides.[5][12] | 1-5 mol% ligand, 100-130 °C |
The Base: A Critical Modulator of Reactivity
The base is not a passive component. Its strength, solubility, and the nature of its counterion can profoundly impact reaction kinetics and selectivity.
Causality: The primary role of the base is to deprotonate the nucleophile (for C-N and C-O coupling). However, the anion of the base (e.g., CO₃²⁻, PO₄³⁻) can compete with the desired nucleophile for coordination to the copper center.[13][14] Furthermore, the solubility of the base can control the concentration of the active nucleophile in solution, directly affecting the rate of the desired cross-coupling.[15] A base that is too strong or too reactive can also promote decomposition pathways.
Troubleshooting Steps:
-
Switch the Base: The most common bases are inorganic carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). Cesium carbonate is often more effective due to its higher solubility and the "cesium effect," but potassium phosphate is a strong alternative. If one is failing, screen the others.
-
Check the Quality of the Base: The particle size and purity of an inorganic base can have a dramatic effect on reaction outcomes.[8] Use a fresh bottle of a high-purity base, and consider finely grinding it before use to ensure consistent surface area and reactivity.
-
Consider a Soluble Organic Base: For reactions that are particularly sensitive, a soluble organic base like bis(tetra-n-butylphosphonium) malonate (TBPM) can provide a fully homogeneous system, which can improve reproducibility and selectivity.[12]
Solvent and Concentration Effects
The solvent dictates the solubility of all reaction components and can coordinate to the copper catalyst, influencing its activity.
Causality: Polar aprotic solvents like DMF, DMSO, or NMP are generally effective as they can dissolve the inorganic base and other polar reagents.[2][11] However, these solvents can also coordinate to the copper center. In some cases, a less-coordinating, non-polar solvent like toluene or dioxane may be preferable, as it can prevent the formation of inactive, solvent-ligated copper species and favor the desired catalytic pathway.
Troubleshooting Steps:
-
Solvent Screen: If you are observing significant homocoupling in DMF or DMSO, screen a less coordinating solvent like dioxane or toluene. The change in the coordination sphere around the copper can alter the selectivity.
-
Ensure Anhydrous Conditions: Water can lead to protic impurities that cause side reactions, including hydrodehalogenation of the aryl halide and potential catalyst deactivation. Always use anhydrous solvents and ensure reagents are dry.[9]
-
Adjust Concentration: Highly concentrated reactions can sometimes favor bimolecular side reactions like homocoupling. Try running the reaction at a lower concentration (e.g., from 0.5 M down to 0.1 M) to see if the ratio of cross-coupling to homocoupling improves.
Mechanistic Insights: Competing Catalytic Cycles
Understanding the mechanistic dichotomy between cross-coupling and homocoupling is key to rational troubleshooting. Both pathways are thought to proceed through a Cu(I)/Cu(III) cycle involving oxidative addition and reductive elimination. The selectivity is determined by which species is present to react with the aryl-copper(III) intermediate.
Diagram 1: Desired Cross-Coupling Pathway (e.g., C-N Coupling)
Caption: Catalytic cycle for desired Ullmann cross-coupling.
Diagram 2: Undesired Homocoupling Pathway
Caption: Catalytic cycle for undesired Ar-Ar homocoupling.
Analysis: The critical branch point occurs after the first oxidative addition of Ar-X. In the desired pathway, the copper intermediate reacts with the deprotonated nucleophile (Nu⁻) and then undergoes a second oxidative addition and reductive elimination. The ligand's job is to accelerate this sequence. The homocoupling pathway dominates when the concentration of the active nucleophile is low, or when the aryl-copper intermediate is more likely to react with a second molecule of aryl halide before it can be trapped by the nucleophile.
Experimental Protocols
Protocol 1: General Procedure for a Ligand-Accelerated Ullmann C-N Coupling
This protocol provides a robust starting point for coupling an aryl bromide with a primary amine, optimized to minimize homocoupling.
-
Reagent Preparation:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Copper(I) iodide (CuI, 5 mol%), L-Proline (10 mol%), and Potassium Phosphate (K₃PO₄, 2.0 equivalents).
-
-
Reaction Setup:
-
Seal the tube with a septum. Evacuate and backfill the tube with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive pressure of inert gas, add the aryl bromide (1.0 equivalent) and the primary amine (1.2 equivalents).
-
Add anhydrous dioxane or toluene via syringe to achieve a concentration of 0.2 M with respect to the aryl bromide.
-
-
Reaction Execution:
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Check for the consumption of aryl bromide and the formation of both the desired product and the Ar-Ar homocoupling byproduct.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel to separate the desired cross-coupled product from the Ar-Ar homocoupling byproduct and any unreacted starting materials.
-
Protocol 2: Workflow for Rapid Ligand/Base Screening
When faced with a new substrate pair, a small-scale, parallel screening approach is the most efficient way to identify optimal conditions.
Caption: Workflow for parallel screening of Ullmann reaction conditions.
References
-
A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (2022). National Institutes of Health (NIH). Available at: [Link]
-
The mechanism of Cu-catalyzed Ullmann homocoupling reaction. (2022). ResearchGate. Available at: [Link]
-
Ullmann coupling-An overview. (2024). OperaChem. Available at: [Link]
-
CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. (n.d.). Wiley Online Library. Available at: [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Ullmann reaction. (n.d.). Wikipedia. Available at: [Link]
-
Ullmann Coupling. (2014). Chem-Station. Available at: [Link]
-
Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. (2017). ACS Catalysis. Available at: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013). National Institutes of Health (NIH). Available at: [Link]
-
Ullmann condensation. (n.d.). Wikipedia. Available at: [Link]
-
Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. (2018). ResearchGate. Available at: [Link]
-
Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (2024). OperaChem. Available at: [Link]
-
Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. (2010). ACS Publications. Available at: [Link]
-
Control experiments of the copper-catalyzed C-O coupling reaction. (2022). ResearchGate. Available at: [Link]
-
Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. (2018). ACS Catalysis. Available at: [Link]
-
Copper-catalysed cross-coupling: an untapped potential. (2008). Royal Society of Chemistry. Available at: [Link]
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (2019). White Rose eTheses Online. Available at: [Link]
-
A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (2022). ResearchGate. Available at: [Link]
-
Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. (2020). Frontiers in Chemistry. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2022). MDPI. Available at: [Link]
-
Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates. (2020). ResearchGate. Available at: [Link]
-
Ullmann Coupling - Carbon Heteroatom Coupling. (2018). YouTube. Available at: [Link]
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- 10. Ullmann Reaction [organic-chemistry.org]
- 11. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
purification techniques for isolating 2,3',5-tribromobiphenyl isomers
Technical Support Center: Isolating 2,3',5-Tribromobiphenyl Isomers
Welcome to the Technical Support Center for the purification of this compound and its isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating specific polybrominated biphenyl (PBB) congeners. The separation of these isomers is a significant challenge due to their similar physicochemical properties.
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental work. The methodologies and principles described herein are grounded in established scientific literature and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound from its isomers so challenging?
A1: The primary challenge lies in the subtle structural differences between the isomers. Positional isomers of brominated biphenyls often have very similar boiling points, solubilities, and polarities, making separation by traditional techniques like distillation and simple recrystallization difficult.[1] The specific arrangement of bromine atoms on the biphenyl backbone dictates the molecule's overall shape, polarity, and how it interacts with stationary and mobile phases in chromatography, often leading to co-elution.[2]
Q2: What are the most effective purification techniques for isolating PBB isomers?
A2: A multi-step approach is often necessary.[3][4] The most powerful techniques for isomer separation are chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[5][6][7] These methods, especially when coupled with mass spectrometry (MS), provide the high resolution required to separate structurally similar congeners.[5][6][7] Recrystallization can be a valuable final "polishing" step to achieve high purity if a suitable solvent system is identified.[3][4]
Q3: My crude product is a dark, oily substance, but the pure compound should be a solid. What causes this?
A3: The discoloration and oily nature of your crude product are likely due to impurities from the synthesis. These can include unreacted starting materials, byproducts from side reactions, and degradation products.[1] Phenolic compounds, if present as precursors or byproducts, are particularly susceptible to oxidation, which can lead to colored impurities.[1]
Q4: Can I use distillation to purify my this compound?
A4: While fractional distillation is a viable technique for separating compounds with different boiling points, it is generally less effective for separating close-boiling isomers like PBBs.[1] The boiling points of PBB isomers with the same number of bromine atoms are often too similar for efficient separation by this method alone.
Troubleshooting Guides
Chromatographic Purification (HPLC & GC)
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of PBB isomer separation. However, achieving baseline resolution can be a significant hurdle.
Issue 1: Poor or No Separation of Isomers (Co-elution)
-
Underlying Cause: The stationary phase and mobile phase composition are not providing sufficient selectivity to differentiate between the isomers. The isomers are interacting with the column in a very similar manner.
-
Troubleshooting Steps:
-
Optimize the Stationary Phase: For HPLC, consider columns with different selectivities. Phenyl-hexyl columns have shown excellent performance in separating polyphenyl isomers.[2] For GC, a longer column can improve the separation of PBB congeners.[8]
-
Modify the Mobile Phase (HPLC): Systematically vary the solvent composition and pH.[9] For non-polar compounds like PBBs, reversed-phase chromatography is common. Experiment with different organic modifiers (e.g., acetonitrile, methanol) and their ratios with water. A shallow gradient elution can often improve resolution compared to an isocratic method.[2]
-
Adjust the Temperature Program (GC): A slower temperature ramp rate can enhance the separation of closely eluting compounds.[5] Conversely, a faster heating rate can reduce the retention time and minimize the potential for thermal degradation of the PBBs.[5]
-
Consider Advanced Techniques: For extremely challenging separations, techniques like high-resolution ion mobility-mass spectrometry (HRIM-MS) can provide an additional dimension of separation based on the ion's size, shape, and charge, complementing traditional LC-MS methods.[10]
-
Issue 2: Peak Tailing or Broadening
-
Underlying Cause: This can be caused by several factors including column degradation, active sites on the stationary phase, or sample overload.
-
Troubleshooting Steps:
-
Check Column Health: Flush the column with a strong solvent to remove any strongly retained compounds. If performance does not improve, the column may need to be replaced.
-
Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample.
-
Optimize Sample Concentration: Inject a more dilute sample to see if peak shape improves. Overloading the column is a common cause of peak distortion.
-
Mobile Phase pH Adjustment (HPLC): Ensure the mobile phase pH is appropriate for the analytes to prevent unwanted interactions with the stationary phase.
-
Issue 3: Thermal Degradation of PBBs in GC
-
Underlying Cause: Polybrominated compounds can be susceptible to debromination at high temperatures in the GC injector and column.[5]
-
Troubleshooting Steps:
-
Use a Shorter GC Column: A shorter column reduces the residence time of the analytes at high temperatures.[5]
-
Employ a Faster Temperature Program: A rapid heating rate minimizes the time the PBBs spend in the column.[5]
-
Use an Inert GC Injection Port: This can help to prevent catalytic degradation of the analytes.[8]
-
Crystallization
Crystallization is a powerful technique for achieving high purity, but finding the right conditions for PBB isomers can be challenging.
Issue 1: The Compound "Oils Out" Instead of Forming Crystals
-
Underlying Cause: The solute's concentration is too high, the cooling rate is too fast, or the chosen solvent is not ideal, leading to the compound separating as a liquid phase instead of a solid crystalline lattice.
-
Troubleshooting Steps:
-
Try a Different Solvent: Experiment with solvents of varying polarities. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1]
-
Use a Solvent Pair: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.[1]
-
Slow Cooling: Allow the saturated solution to cool to room temperature slowly, and then further cool in an ice bath to maximize yield.[1] A controlled, slow cooling rate is crucial for forming well-defined crystals.[11]
-
Scratch the Inner Surface of the Flask: This can provide nucleation sites for crystal growth.
-
Issue 2: Low Recovery of the Purified Compound
-
Underlying Cause: The compound may be too soluble in the chosen solvent even at low temperatures, or some of the product is lost during filtration and washing.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Select a solvent in which the compound has lower solubility at cold temperatures.
-
Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.[1]
-
Concentrate the Mother Liquor: The filtrate (mother liquor) can be concentrated and a second crop of crystals can be obtained, although they may be of lower purity.
-
Experimental Protocols
Preparative HPLC for Isomer Separation
This protocol provides a general framework for developing a preparative HPLC method for separating this compound isomers. Optimization will be required based on the specific isomeric mixture.
-
Column Selection: Begin with a phenyl-hexyl stationary phase, as these have demonstrated good selectivity for polyphenyls.[2] A C18 column can also be a starting point.
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of methanol or acetonitrile and water.
-
Initial Scouting Run (Analytical Scale):
-
Method Optimization:
-
Based on the scouting run, adjust the gradient slope, flow rate, and mobile phase composition to maximize the resolution between the target isomer and its impurities.
-
An isocratic hold at a specific solvent composition may be necessary to improve the separation of closely eluting peaks.[2]
-
-
Scale-Up to Preparative HPLC:
-
Once a satisfactory separation is achieved on the analytical scale, scale up the method to a preparative column with the same stationary phase.
-
Increase the injection volume and flow rate proportionally to the column dimensions.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the peak of the desired isomer.
-
Analyze the collected fractions by analytical HPLC or GC-MS to confirm purity.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Recrystallization Protocol
This protocol outlines the steps for purifying this compound by recrystallization.
-
Solvent Selection:
-
Test the solubility of the crude material in a variety of solvents (e.g., ethanol, methanol, hexane, toluene, acetone) at room temperature and at their boiling points.
-
The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.[1]
-
-
Crystallization:
-
Isolation:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
-
Washing:
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1]
-
-
Drying:
-
Dry the crystals under vacuum to remove all traces of solvent.[1]
-
Data Presentation
Table 1: Comparison of Chromatographic Columns for Polyphenyl Isomer Separation
| Stationary Phase | Selectivity Principle | Advantages for PBB Isomer Separation | Reference |
| Phenyl-Hexyl | π-π interactions, hydrophobic interactions | Demonstrated superior ability to separate terphenyl and quaterphenyl isomers compared to C18 and biphenyl columns. | [2] |
| C18 (Octadecylsilane) | Hydrophobic interactions | A good general-purpose starting point for reversed-phase chromatography. | [2] |
| Biphenyl | π-π interactions | Can offer different selectivity compared to C18, but may not resolve all isomers. | [2] |
| FluoroPhenyl | Dipole-dipole, π-π, and hydrophobic interactions | Can provide unique selectivity for halogenated compounds. | [12] |
Visualizations
Caption: General workflow for the purification of this compound isomers.
Caption: Troubleshooting flowchart for poor isomer separation in HPLC.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Crude 2,3,5-Trimethylphenol.
- Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of Polybrominated Biphenyl Congeners. Journal of Toxicology and Environmental Health, 9(3), 423-438. doi: 10.1080/15287398209530175
- Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs).
- Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges.
- CN102476977A. (2012). Preparation method of 1,3,5-tribromobenzene.
- Silva, G., & Mattos, E.C. (2011). Synthesis of 2,4,6-triamino-1,3,5-trinitrobenzene. Journal of Aerospace Technology and Management, 3(1), 65-72.
- CN1680226A. (2005).
- Queen's University Belfast Research Portal. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography.
- Taylor & Francis Online. (1982). Purification of polybrominated biphenyl congeners.
- Agilent. (n.d.). Rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) with Agilent Intuvo 9000 GC/5977B s.
- Sigma-Aldrich. (n.d.). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
- Springer. (2016). Isomer Separation of Polybrominated Diphenyl Ether Metabolites using nanoESI-TIMS-MS.
- PubMed. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets.
- SpringerLink. (2016). Isomer separation of polybrominated diphenyl ether metabolites using nanoESI-TIMS-MS.
- Restek Corporation. (n.d.). The Study of Three HPLC Column Chemistries for Optimal Separation of THC Isomers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pure.qub.ac.uk [pure.qub.ac.uk]
- 3. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. agilent.com [agilent.com]
- 6. Isomer Separation of Polybrominated Diphenyl Ether Metabolites using nanoESI-TIMS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl - Google Patents [patents.google.com]
- 12. lcms.cz [lcms.cz]
Technical Support Center: Troubleshooting Poor Peak Shape in GC Analysis of PBBs
Welcome to the technical support center for Gas Chromatography (GC) analysis of Polybrominated Biphenyls (PBBs). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues leading to suboptimal peak shapes in their chromatographic data. This resource provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to ensure the integrity and accuracy of your analytical results.
Frequently Asked Questions (FAQs)
Q1: Why are my PBB peaks tailing?
A1: Peak tailing for PBBs is commonly caused by active sites within the GC system.[1][2] These are locations where the analytes can have secondary interactions, often due to exposed silanol groups on the inlet liner, column, or contamination from previous injections.[2][3] PBBs, being semi-volatile and prone to adsorption, are particularly susceptible. To address this, start by performing inlet maintenance, including replacing the liner and septum.[4][5][6] If tailing persists, you may need to trim the front end of your column to remove accumulated non-volatile residues and active sites.[1][7]
Q2: What causes my PBB peaks to show fronting?
A2: Peak fronting, characterized by a leading edge that is less steep than the tailing edge, is most often a sign of column overload.[8][9][10] This means that the amount of sample introduced onto the column exceeds its capacity, leading to a distortion of the peak shape.[8][9] You can resolve this by either diluting your sample or increasing the split ratio to reduce the mass of PBBs reaching the column.[9][10] Alternatively, using a column with a thicker stationary phase film can increase its capacity.[8][9]
Q3: I'm observing split peaks for my PBB standards. What could be the issue?
A3: Split peaks in GC analysis of PBBs can arise from several factors, often related to the injection process.[11][12] An improper column installation, where the column is not positioned correctly within the inlet, can cause the sample to be introduced in a non-uniform manner.[1][11] Another common cause is a mismatch between the sample solvent and the stationary phase polarity, which can be addressed by using a retention gap or switching to a more compatible solvent.[11][13] In some instances, sample degradation within a hot inlet can also lead to the appearance of split peaks.[11]
Q4: Can the sample matrix affect my PBB peak shape?
A4: Absolutely. The sample matrix can significantly impact peak shape, a phenomenon known as the "matrix effect".[14][15] Co-extracted matrix components can accumulate in the inlet and on the column, creating active sites that lead to peak tailing or loss of response.[16] Conversely, some matrix components can enhance the analyte response.[17] Thorough sample cleanup is crucial to minimize these effects.[16] Techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC) are often employed for complex matrices.
In-Depth Troubleshooting Guide
This section provides a more detailed, cause-and-effect approach to resolving poor peak shapes in your PBB analysis.
Peak Tailing: The "Shark Fin" Problem
Peak tailing is one of the most common issues in GC and can significantly impact integration and quantification.
Caption: Troubleshooting logic for peak tailing.
| Potential Cause | Explanation | Recommended Action(s) |
| Active Sites in the Inlet | Exposed silanols on a dirty or old liner, or metal surfaces in the inlet, can interact with PBBs, causing adsorption and subsequent slow release, which results in tailing.[3][4] | Protocol: Perform routine inlet maintenance. This includes replacing the septum, O-rings, and inlet liner.[4][5][6] Use a high-quality, deactivated liner. Consider using a liner with glass wool to trap non-volatile matrix components, but be aware that the wool itself can become an active site.[3] |
| Poor Column Installation | An improper column cut (not a clean, 90-degree cut) or incorrect installation depth in the inlet can create dead volume or turbulence, leading to tailing for all peaks.[1][2] | Protocol: Carefully re-cut the column using a ceramic scoring wafer. Ensure the cut is clean and square. Re-install the column according to the manufacturer's specifications for your GC model. |
| Column Contamination | Accumulation of non-volatile matrix components at the head of the column creates active sites and can physically obstruct the sample path.[7] | Protocol: Trim the first 10-20 cm of the column. This removes the most contaminated section. After trimming, re-install and condition the column. |
| Insufficient Column Conditioning | A new column that has not been properly conditioned may have residual manufacturing materials or moisture that can cause peak tailing. | Protocol: Condition the column according to the manufacturer's instructions. This typically involves heating the column to its maximum isothermal temperature for a period of time with carrier gas flow.[18][19][20] |
Peak Fronting: The "Sail" Problem
Peak fronting is a clear indicator of overloading your analytical system.
Caption: Troubleshooting logic for peak fronting.
| Potential Cause | Explanation | Recommended Action(s) |
| Column Overload | Injecting too much analyte mass onto the column saturates the stationary phase at the point of injection, causing molecules to travel further down the column before partitioning, leading to a fronting peak shape.[8][9] | Solutions: 1. Dilute the sample: This is the most straightforward solution.[10] 2. Increase the split ratio: For split/splitless injection, a higher split ratio will send less sample to the column.[9] 3. Reduce injection volume: Injecting a smaller volume will also reduce the mass on the column. |
| Incompatible Sample Solvent | If the sample solvent is not compatible with the stationary phase, it can cause poor focusing of the analytes at the head of the column, which can manifest as fronting. | Solution: If possible, dissolve your standards and samples in a solvent that is more compatible with the stationary phase of your column. |
| Insufficient Column Capacity | The column may not have a high enough capacity for the concentration of your samples. | Solution: Consider using a column with a thicker stationary phase film or a wider internal diameter, as both will increase the column's capacity.[8][9] |
Split Peaks: The "Double Trouble"
Split peaks can be particularly problematic as they can be mistaken for co-eluting compounds.
Caption: Troubleshooting logic for split peaks.
| Potential Cause | Explanation | Recommended Action(s) |
| Improper Column Installation | An incorrect column position in the inlet can disrupt the sample path, causing the sample to be introduced onto the column in two or more bands.[1][11] | Solution: Re-install the column, ensuring the correct insertion depth as specified by the instrument manufacturer.[11] |
| Solvent/Stationary Phase Mismatch | In splitless injection, if the sample solvent does not properly "wet" the stationary phase, it can lead to poor analyte focusing and split peaks.[11][13] | Solution: Use a retention gap, which is a short piece of deactivated fused silica tubing connected to the front of the analytical column. This allows the solvent to evaporate before the analytes reach the stationary phase, improving focusing. Alternatively, change the sample solvent to one that is more compatible with the stationary phase.[11][13] |
| Sample Degradation | PBBs can be thermally labile, and degradation in a hot, active inlet can sometimes manifest as a small peak preceding the main analyte peak.[11][21] | Solution: Lower the inlet temperature, if possible, without compromising vaporization. Ensure the inlet liner is clean and well-deactivated to minimize catalytic degradation. |
| Dirty Inlet Liner | Contamination in the inlet liner can interfere with the proper vaporization and transfer of the sample, leading to split peaks. | Solution: Replace the inlet liner with a new, clean, and deactivated one.[4][5] |
Experimental Protocols
Protocol 1: GC Inlet Maintenance
Objective: To replace consumable parts in the GC inlet to prevent leaks and eliminate sources of activity.
Materials:
-
Clean, lint-free gloves
-
Tweezers
-
New septum
-
New inlet liner
-
New O-ring (if applicable)
-
New inlet seal (gold-plated or deactivated stainless steel recommended)[5]
Procedure:
-
Cool down the GC inlet to a safe temperature (below 50°C).
-
Turn off the carrier gas flow to the inlet.
-
Wearing clean gloves, unscrew the septum nut and remove the old septum using tweezers.[4]
-
Remove the inlet liner. It may be necessary to use liner removal tools.
-
Inspect the inlet for any visible contamination or debris. Clean if necessary with a solvent-wetted swab.
-
Install the new, deactivated inlet liner.
-
Place the new septum in the septum nut and tighten it according to the manufacturer's recommendations (do not overtighten).[22]
-
Restore carrier gas flow and perform a leak check.
-
Heat the inlet to the method temperature and allow it to condition for 15-30 minutes to remove any volatile contaminants from the new parts.[23]
Protocol 2: GC Column Conditioning
Objective: To prepare a new GC column for analysis by removing residual solvents, moisture, and other contaminants.
Procedure:
-
Install the column in the GC inlet, but do not connect it to the detector.[18]
-
Purge the column with carrier gas at the method's flow rate for 15-30 minutes at ambient temperature to remove any oxygen from the system.[18][24]
-
Set a slow oven temperature program (e.g., 5-10°C/min) to ramp up to the column's maximum isothermal operating temperature (this is lower than the maximum programmed temperature).[19][24]
-
Hold at the maximum isothermal temperature for 1-2 hours, or until the baseline at the detector (if connected) is stable.[19][20] For thick film columns, a longer conditioning time may be necessary.[18]
-
Cool the oven down.
-
Connect the column to the detector and perform a leak check.
-
The column is now ready for analysis.
References
-
U.S. EPA. (n.d.). Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). Retrieved from [Link]
-
U.S. EPA. (n.d.). Analysis for Polybrominated Biphenyls (PBBs) in Environmental Samples. Retrieved from [Link]
-
U.S. EPA. (n.d.). Technical Fact Sheet – Polybrominated Biphenyls (PBBs). Retrieved from [Link]
-
U.S. EPA. (n.d.). Analysis of a Series of Samples for Polybrominated Biphenyls (PBBs). Retrieved from [Link]
-
BGB Analytik. (n.d.). GC Inlet Maintenance. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) with Agilent Intuvo 9000 GC/5977B s. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of sample clean-up on matrix effect during GC–MS/MS analysis.... Retrieved from [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC System Recommended Maintenance Schedule. Retrieved from [Link]
-
Restek Corporation. (2019, September 12). Conditioning GC Inlet Parts [Video]. YouTube. Retrieved from [Link]
-
LCGC International. (2018, May 1). A Step-by-Step Guide to Inlet Maintenance. Retrieved from [Link]
-
PubMed. (n.d.). Relationship between the matrix effect and the physicochemical properties of analytes in gas chromatography. Retrieved from [Link]
-
Pharma Specialists. (2023, October 18). How to Condition the GC Column?. Retrieved from [Link]
-
U.S. EPA. (2007). Method 1614: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. Retrieved from [Link]
-
Agilent Technologies. (n.d.). The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links. Retrieved from [Link]
-
Agilent Technologies. (2016, April 5). Split Peaks - GC Troubleshooting Series [Video]. YouTube. Retrieved from [Link]
-
ScienceDirect. (n.d.). Thermal degradation of polyisobutylene studied by pyrolysis-gas chromatography. Retrieved from [Link]
-
Restek Corporation. (n.d.). How to Condition a New Capillary GC Column. Retrieved from [Link]
-
Phenomenex. (n.d.). Gas Chromatography (GC) Column Conditioning, Testing and Checks. Retrieved from [Link]
-
Restek Corporation. (2018, January 2). GC Troubleshooting—Fronting Peaks. Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]
-
Agilent Technologies. (2016, April 5). Fronting Peaks - GC Troubleshooting Series - Part 3 [Video]. YouTube. Retrieved from [Link]
-
Restek Corporation. (2018, June 14). GC Troubleshooting—Tailing Peaks [Video]. YouTube. Retrieved from [Link]
-
CHROMSERVIS. (n.d.). GC Column conditioning. Retrieved from [Link]
-
Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]
-
AGF. (2020, March 27). Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
-
MDPI. (2023, March 15). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Retrieved from [Link]
-
LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]
-
LCGC International. (n.d.). Split Peaks — A Case Study. Retrieved from [Link]
-
LCGC International. (2017, December 1). A Look at Matrix Effects. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Video Notes GC Troubleshooting Series Part Five: Split Peaks. Retrieved from [Link]
-
Restek Corporation. (2018, January 3). GC Troubleshooting—Split Peaks [Video]. YouTube. Retrieved from [Link]
-
SpringerLink. (n.d.). Qualitative and Quantitative Analysis of Brominated Flame Retardants (PBB and PBDE). Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Polybrominated Biphenyl (PBBs) using GCMS-QP2010. Retrieved from [Link]
-
ScienceDirect. (n.d.). Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate. Retrieved from [Link]
Sources
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- 24. Restek - Article [restek.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 2,3',5-Tribromobiphenyl
<_ _>
Welcome to the technical support center for the LC-MS/MS analysis of 2,3',5-tribromobiphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges, with a specific focus on mitigating matrix effects. The information presented here is grounded in established scientific principles and regulatory expectations to ensure the integrity and reliability of your analytical data.
Understanding the Challenge: Matrix Effects
In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample other than the analyte of interest. For this compound, a member of the polybrominated biphenyl (PBB) family, common matrices can include plasma, serum, tissue homogenates, and environmental samples like soil or water. These complex matrices contain a multitude of endogenous and exogenous substances, such as salts, lipids, proteins, and other organic molecules.[1][2]
Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][4][5] This interference can manifest as either ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity).[3][4][5][6] Both phenomena can severely compromise the accuracy, precision, and sensitivity of your analytical method.[7][8]
The primary cause of matrix effects in electrospray ionization (ESI), a common technique for PBB analysis, is competition for ionization between the analyte and co-eluting matrix components.[6] Factors such as the viscosity and surface tension of the droplets in the ESI source can also be affected by matrix components, further impacting ionization efficiency.[2][4]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant variability in my this compound signal intensity between samples. Could this be due to matrix effects?
A1: Yes, inconsistent signal intensity is a classic indicator of matrix effects.[9] The composition of biological and environmental matrices can vary significantly from sample to sample, leading to differential ion suppression or enhancement. To confirm this, you can perform a post-column infusion experiment or a post-extraction spike analysis.[3][7][10][11]
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Post-Column Infusion: This qualitative technique involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column and before the MS source.[12] You then inject a blank matrix extract. Any dip or rise in the baseline signal at the retention time of your analyte indicates the presence of ion-suppressing or -enhancing components.[12]
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Post-Extraction Spike: This quantitative method compares the response of the analyte spiked into a blank matrix extract with the response of the analyte in a neat solvent at the same concentration.[7][10] The ratio of these responses provides a quantitative measure of the matrix effect.[12]
Q2: What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis?
A2: A robust sample preparation strategy is your first and most critical line of defense against matrix effects. The goal is to selectively remove interfering matrix components while efficiently extracting your analyte. For lipophilic compounds like this compound, several techniques are effective:
-
Liquid-Liquid Extraction (LLE): LLE is a powerful technique for separating analytes from complex matrices based on their differential solubility in immiscible liquids. For PBBs, a non-polar organic solvent like hexane or a mixture of hexane and dichloromethane is often used to extract the analyte from an aqueous sample. Optimizing the pH of the aqueous phase can further improve selectivity.[13]
-
Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can effectively remove a wide range of interfering substances.[14] For this compound, a reversed-phase sorbent (e.g., C18) is a common choice. Method development may involve optimizing the wash and elution steps to maximize the removal of polar and non-polar interferences. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can provide even cleaner extracts.[14][15]
-
Protein Precipitation (PPT): While simple and fast, PPT is generally the least effective method for removing matrix components and often results in significant matrix effects.[14] If used, it should be followed by a more selective cleanup step like SPE or LLE.
Q3: Can I just use a stable isotope-labeled internal standard to correct for matrix effects?
A3: Yes, using a stable isotope-labeled internal standard (SIL-IS) is a highly effective strategy to compensate for matrix effects.[16] A SIL-IS, such as ¹³C₁₂-2,3',5-tribromobiphenyl, is chemically identical to the analyte and will co-elute from the LC column.[16][17] Therefore, it will experience the same degree of ion suppression or enhancement as the analyte.[16] By calculating the ratio of the analyte signal to the SIL-IS signal, you can obtain accurate and precise quantification, even in the presence of variable matrix effects.
However, it's important to note that a SIL-IS does not eliminate the underlying cause of the matrix effect.[18] Significant ion suppression can still lead to a loss of sensitivity. Therefore, combining the use of a SIL-IS with an optimized sample preparation protocol is the most robust approach.
Q4: My calibration curve for this compound shows poor linearity and accuracy when prepared in a simple solvent. What can I do?
A4: This is a common issue when analyzing complex samples and is often due to matrix effects. The best practice is to prepare your calibration standards in the same matrix as your samples. This is known as a matrix-matched calibration curve .[19][20][21]
By preparing your calibrants in a blank, analyte-free matrix (e.g., control plasma or soil), you ensure that the standards and the unknown samples experience similar matrix effects.[20] This approach significantly improves the accuracy and reliability of your quantification. The U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation recommends this practice.[16]
Q5: I've optimized my sample preparation and am using a matrix-matched curve, but I'm still seeing some interference. What chromatographic adjustments can I make?
A5: Optimizing your chromatographic separation is another key strategy to mitigate matrix effects. The goal is to chromatographically resolve this compound from any remaining interfering components.[22]
-
Gradient Optimization: A longer, shallower gradient can improve the separation of the analyte from closely eluting matrix components.
-
Column Chemistry: Experimenting with different stationary phases (e.g., C18, C30, phenyl-hexyl) can alter the selectivity of the separation and potentially move your analyte away from interferences.
-
Mobile Phase Modifiers: Adjusting the pH or the type and concentration of additives in your mobile phase can also influence the retention and separation of both the analyte and matrix components.[15]
In-Depth Technical Guide: A Step-by-Step Approach to Mitigating Matrix Effects
This guide provides a systematic workflow for identifying, evaluating, and overcoming matrix effects in the LC-MS/MS analysis of this compound.
Workflow for Matrix Effect Mitigation
Caption: A decision-making workflow for addressing matrix effects.
Experimental Protocols
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known amount of this compound standard into a clean solvent (e.g., methanol or acetonitrile) at a concentration within the linear range of your assay.
-
Set B (Matrix Spike): Process a blank matrix sample (e.g., control plasma) through your entire sample preparation procedure. After the final extraction step, spike the same known amount of this compound standard into the final extract.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (%) using the following formula:
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Obtain a sufficient quantity of blank matrix that is free of this compound. It is crucial to screen multiple lots of the matrix to ensure it is truly blank.[23]
-
Prepare a series of calibration standards by spiking known concentrations of this compound into the blank matrix.
-
Process these matrix-matched standards through the exact same sample preparation procedure as your unknown samples.
-
Construct your calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the standards.
Data Presentation: Comparing Sample Preparation Techniques
The following table illustrates the potential impact of different sample preparation techniques on the recovery and matrix effect for this compound.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Overall Process Efficiency (%) |
| Protein Precipitation (PPT) | 95 ± 5 | 45 ± 10 (Suppression) | 43 ± 9 |
| Liquid-Liquid Extraction (LLE) | 88 ± 7 | 85 ± 8 (Slight Suppression) | 75 ± 10 |
| Solid-Phase Extraction (SPE) | 92 ± 6 | 95 ± 5 (Minimal Effect) | 87 ± 8 |
Data are hypothetical and for illustrative purposes only.
Regulatory Context and Authoritative Guidance
The principles and practices outlined in this guide are consistent with the expectations of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the U.S. Environmental Protection Agency (EPA) .
The FDA's "Bioanalytical Method Validation Guidance for Industry" provides a comprehensive framework for validating analytical methods used in drug development, including specific recommendations for assessing and mitigating matrix effects.[23][24][25][26] Key aspects of this guidance include the evaluation of selectivity, accuracy, precision, and stability in the presence of the biological matrix.[23][24]
For environmental analysis, methods such as EPA Method 1614 for brominated diphenyl ethers (structurally related to PBBs) emphasize the importance of robust sample cleanup and the use of isotope dilution techniques to ensure accurate quantification in complex matrices like water, soil, and tissue.[27][28][29][30]
By adhering to these guidelines and implementing the troubleshooting strategies described above, you can develop a rugged and reliable LC-MS/MS method for the analysis of this compound that will generate high-quality, defensible data.
References
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Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Department of Biochemistry, University of Paris-Saclay. [Link]
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Cortese, M., Gigliobianco, M. R., Magnoni, F., Censi, R., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(16), 3745. [Link]
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U.S. Environmental Protection Agency. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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U.S. Environmental Protection Agency. (2007). Method 1614: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. [Link]
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ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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National Service Center for Environmental Publications. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil Sediment, and Tissue by HRGC/HRMS. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Wang, S., & Regalado, E. L. (2018). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. Rapid Communications in Mass Spectrometry, 32(11), 865–872. [Link]
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Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]
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Cappiello, A., Famiglini, G., Palma, P., Pierini, E., Salvi, L., & Zampolli, V. (2023). Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. Molecules, 28(1), 164. [Link]
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Li, W., & Tse, F. L. S. (2012). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 25(6). [Link]
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NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]
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Kuklenyik, Z., Calafat, A. M., & Barr, J. R. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Environmental Protection, 4(12), 1333–1343. [Link]
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Zhang, G., Lin, S., & Lao, W. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 5, 17591. [Link]
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Fischer, G. (2023). Overcoming Matrix Interference in LC-MS/MS. Separation Science. [Link]
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Cappiello, A., Famiglini, G., Palma, P., Pierini, E., Salvi, L., & Zampolli, V. (2008). Overcoming matrix effects in liquid chromatography-mass spectrometry. Analytical Chemistry, 80(23), 9343–9348. [Link]
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Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2025). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of Chromatographic Science, 63(7). [Link]
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Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22–34. [Link]
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Jones, B., & O'Connor, D. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]
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Trufelli, H., Palma, P., Famiglini, G., & Cappiello, A. (2011). An overview of matrix effects in liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 30(3), 491–509. [Link]
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Restek Corporation. (2016, November 2). Reducing matrix effect. YouTube. [Link]
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Gosetti, F., Mazzucco, E., Gennaro, M. C., & Marengo, E. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. PubMed. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]
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Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]
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Landvatter, S. W. (n.d.). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. [Link]
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ResearchGate. (2014). How can we get stable isotope labeled compounds as internal standards for research with mass spectrometry?. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]
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Technical Support Center: Improving Ionization Efficiency for Tribromobiphenyls in Mass Spectrometry
Welcome to the technical support center for the analysis of tribromobiphenyls (TBBs) and other polybrominated biphenyls (PBBs) by mass spectrometry. These persistent organic pollutants (POPs) present unique analytical challenges due to their chemical properties.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions when developing a mass spectrometry method for TBBs.
Q1: What is the most effective ionization technique for analyzing tribromobiphenyls?
A1: The optimal ionization technique depends heavily on your sample matrix, concentration levels, and available instrumentation. TBBs are relatively nonpolar, which can make them challenging for electrospray ionization (ESI).
-
Atmospheric Pressure Chemical Ionization (APCI): This is often the most successful technique for TBBs and other halogenated flame retardants.[4][5] APCI is well-suited for analyzing less polar compounds that are not easily ionized by ESI. It is a soft ionization technique that typically provides strong molecular ions, which is advantageous for screening and quantification.[4]
-
Atmospheric Pressure Photoionization (APPI): APPI is another excellent choice for nonpolar compounds and can offer complementary performance to APCI.[2][3][6] In some cases, APPI can provide better sensitivity and reduced background compared to other sources.
-
Electrospray Ionization (ESI): Standard ESI is generally less effective for nonpolar aromatic compounds like TBBs.[7] However, its performance can be significantly improved through mobile phase optimization and the promotion of adduct formation, particularly in negative ion mode.[8][9]
Q2: Should I use positive or negative ion mode for TBB analysis?
A2: Negative ion mode is often preferred for halogenated compounds. The electronegative bromine atoms stabilize a negative charge, making TBBs amenable to ionization mechanisms like electron capture or adduct formation.
-
Negative Ion Mode: This mode is highly selective for halogenated compounds.[10] Common ions observed include deprotonated molecules [M-H]⁻, but more frequently, adducts like chloride [M+Cl]⁻ or phenoxide ions [M-Br+O]⁻ are formed, especially in APCI and APPI sources.[11][12][13]
-
Positive Ion Mode: While less common, positive ion mode can sometimes yield protonated molecules [M+H]⁺ or ammonium adducts [M+NH₄]⁺, especially if the mobile phase contains additives like formic acid or ammonium salts.[8] However, sensitivity is often lower compared to negative mode for these compounds.
Q3: What are the common challenges I should anticipate when analyzing TBBs?
A3: The primary challenges stem from their chemical structure and environmental prevalence:
-
Low Ionization Efficiency: As discussed, their relatively nonpolar nature makes efficient ionization difficult.
-
Matrix Effects: Environmental and biological samples are complex. Co-eluting matrix components can suppress the ionization of TBBs, leading to inaccurate quantification.[14]
-
Isotopic Complexity: Bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance.[13] This results in a characteristic isotopic pattern for TBBs that, while useful for identification, splits the ion signal across multiple m/z values, potentially reducing the signal intensity of any single isotopic peak.
-
Thermal Instability: Some brominated flame retardants can be thermally labile, which is a key consideration for GC-MS and for heated ion sources in LC-MS.[7]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Signal Intensity for my TBB Analyte
Potential Causes:
-
Suboptimal Ionization Technique: The chosen ionization source (e.g., ESI) may not be efficient for your nonpolar TBB.
-
Incorrect Ion Mode: You may be operating in a mode (e.g., positive) that is less sensitive for halogenated compounds.
-
Poor Mobile Phase Composition: The solvent system may not promote efficient desolvation or the necessary gas-phase reactions for ionization.
-
Ion Suppression: Co-eluting compounds from the sample matrix are competing with your analyte for ionization.[14]
-
Incorrect Source Parameters: Key settings like temperature, gas flows, and voltages are not optimized for your specific analyte and flow rate.[15]
Recommended Solutions:
-
Select the Right Ion Source: If using LC-MS and getting a poor signal with ESI, switch to an APCI or APPI source if available.[2][3][4] These are generally superior for less polar compounds.
-
Optimize the Ionization Mode: Systematically test both negative and positive ion modes. For TBBs, negative mode is typically more sensitive.[10][11]
-
Adjust Mobile Phase:
-
Solvent Choice: For reversed-phase chromatography, methanol-based mobile phases have been shown to provide higher responses for some brominated flame retardants compared to acetonitrile.[16]
-
Additives for Negative Mode: To enhance [M+Cl]⁻ adduct formation in ESI, a low concentration (e.g., 1-5 mM) of a chlorinated solvent like chloroform can be added to the mobile phase.[9] Be cautious, as this can increase background noise.
-
Additives for Positive Mode: To promote [M+NH₄]⁺ adducts, add ammonium formate or ammonium acetate (e.g., 5-10 mM) to the mobile phase.[8]
-
-
Optimize Source Parameters: This is a critical step. Use a "Design of Experiments" (DoE) approach or manual tuning via flow injection analysis (FIA) to find the optimal settings.[15]
| Parameter | Rationale for Optimization | Typical Range (LC-MS) |
| Drying Gas Temp. | Affects droplet desolvation. Too low = poor desolvation; Too high = analyte degradation. | 250 - 450 °C |
| Nebulizer Gas Flow | Impacts droplet size and nebulization efficiency. | Instrument Dependent |
| Capillary Voltage | Drives the electrospray process (ESI) or charge transfer (APCI). | 2000 - 5000 V |
| Corona Current (APCI) | The primary driver of ionization in APCI. | 1 - 10 µA |
-
Mitigate Matrix Effects: Improve your sample cleanup procedure. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering compounds before LC-MS analysis.[14][17]
Below is a logical workflow to diagnose and solve low signal issues.
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resolving co-eluting PBB isomers in chromatographic analysis
Welcome to the technical support center for advanced chromatographic analysis. As a Senior Application Scientist, I understand that resolving structurally similar isomers like polybrominated biphenyls (PBBs) presents a significant analytical challenge. Co-elution can compromise accurate identification and quantification, leading to unreliable data. This guide provides field-proven insights and systematic troubleshooting strategies to help you achieve baseline separation of your target PBB congeners.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered when dealing with PBB isomer co-elution.
Q1: I'm seeing a single, broad, or shouldered peak where I expect two PBB isomers. What's the most likely cause?
This is a classic sign of co-elution, where two or more isomers have nearly identical retention times under your current analytical conditions. PBBs are a group of 209 possible congeners, and isomers with similar polarity and boiling points are notoriously difficult to separate.[1] The primary cause is insufficient selectivity of the gas chromatography (GC) column's stationary phase for the specific isomers or a non-optimized temperature program.
Q2: What is the first and simplest parameter I should adjust to try and resolve co-eluting PBBs?
Before undertaking a complete method redevelopment, the most straightforward initial step is to modify the GC oven temperature program.[2][3][4] Altering the temperature ramp rate can change the relative retention of compounds, potentially resolving co-eluting peaks. A slower ramp rate increases the interaction time with the stationary phase, which can enhance separation for closely eluting compounds.
Q3: How critical is the GC column's stationary phase for PBB isomer separation?
It is the single most important factor.[5][6] The principle of chromatography relies on differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase. For isomers, which have very similar boiling points, separation is driven almost entirely by subtle differences in their interaction with the stationary phase chemistry. A standard, non-polar 5% diphenyl / 95% dimethylpolysiloxane phase may not provide sufficient selectivity for all PBB congeners. More polar phases or columns with specific selectivities (e.g., for aromatic or planar molecules) are often required.[7]
Q4: My isomers are still co-eluting after I optimized the temperature program. What's my next step?
If temperature programming fails to provide resolution, the next logical step is to change the column.[8] This doesn't necessarily mean purchasing a dozen columns. Based on the structure of your PBBs of interest (e.g., number and position of bromine atoms), you can make an informed decision to switch to a stationary phase with a different selectivity. For instance, if you are using a non-polar phase, trying a mid-polarity or a shape-selective liquid crystalline phase could be a powerful next step.
Q5: Can mass spectrometry help me if I can't achieve chromatographic separation?
Yes, to a certain extent. While standard single quadrupole mass spectrometry (GC-MS) may not distinguish between isomers that have identical mass spectra, tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) can offer solutions.[9] For some PBB isomers, a phenomenon known as the "mass spectrometric ortho effect" can cause unique fragmentation patterns that allow for differentiation even when they co-elute.[10] Furthermore, developing an MS/MS method in Selected Reaction Monitoring (SRM) mode can sometimes distinguish between isomers if they produce unique product ions, effectively separating them in the mass domain rather than the time domain.[11]
Troubleshooting Guide: A Systematic Approach to Resolving PBB Co-elution
When simple adjustments are not enough, a more structured approach is necessary. This guide provides detailed workflows to diagnose and solve persistent co-elution problems.
Initial Assessment Workflow
Before making changes, it's crucial to confirm that you are indeed dealing with co-elution and not another issue, like poor peak shape due to column degradation or sample matrix effects.
Sources
- 1. Exposure Data - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Temperature Programming [svmsl.chem.cmu.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. gcms.cz [gcms.cz]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. vurup.sk [vurup.sk]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Determination of the enantiomer fraction of PBB 149 by gas chromatography/electron capture negative ionization tandem mass spectrometry in the selected reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of 2,3',5-tribromobiphenyl during sample cleanup
Welcome to the technical support center for the analysis of persistent organic pollutants (POPs). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the sample cleanup of 2,3',5-tribromobiphenyl. As a polybrominated biphenyl (PBB) congener, accurate quantification of this molecule is critical, yet it is susceptible to degradation during sample preparation, leading to inaccurate results. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity of your analysis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experimental workflow. We focus on the causality behind these issues to empower you to make informed decisions.
Q1: My recovery of this compound is consistently low after silica gel column cleanup. What's causing this?
Low recovery is a frequent issue and can stem from several factors related to the properties of both the analyte and the cleanup sorbent.
-
Causality: While PBBs are generally nonpolar, they can interact with active sites on chromatography media. Silica gel, a weakly acidic adsorbent, contains surface silanol groups (Si-OH) that can cause irreversible adsorption of some analytes, especially if the silica is highly activated[1][2]. Overly aggressive elution solvents may not be sufficient to overcome these interactions without co-eluting interferences, while overly weak solvents will not elute the analyte efficiently. Furthermore, prolonged exposure to light during the cleanup process can lead to photodegradation[3][4].
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Highly activated silica is often too aggressive. Try deactivating your silica gel by adding a specific percentage of water by weight (e.g., 1-5%). This process blocks the most active silanol sites, reducing the potential for irreversible adsorption[1]. Document the deactivation level meticulously for reproducibility.
-
Optimize Elution Solvent: Ensure your elution solvent system is appropriate. A common starting point for PBBs is hexane, followed by eluents with increasing polarity, such as mixtures of hexane and dichloromethane. Perform a recovery study with a known amount of standard to determine the optimal solvent composition and volume for elution.
-
Control Light Exposure: Perform the entire cleanup procedure under amber lighting or in glassware wrapped in aluminum foil. PBBs can undergo photochemical debromination when exposed to UV light, leading to the formation of lower brominated products and a decrease in the concentration of the target analyte[3][4].
-
Check for Co-eluting Interferences: If your sample matrix is complex (e.g., high in lipids), it may require a more rigorous upstream cleanup step, such as gel permeation chromatography (GPC) or an acid wash, before the silica column[5].
-
Q2: I'm observing unexpected peaks in my GC-MS chromatogram post-cleanup that weren't in my standard. Could these be degradation products?
Yes, the appearance of new, related peaks is a strong indicator of analyte degradation.
-
Causality: The primary degradation pathway for PBBs in analytical settings is stepwise debromination, often initiated by light or heat[3][4]. For this compound, this would result in the formation of various dibromobiphenyl and monobromobiphenyl isomers. A secondary, though less common, pathway under certain conditions could be oxidation, leading to hydroxylated PBBs, especially if the sample matrix or cleanup reagents are oxidative[6][7].
-
Troubleshooting Steps:
-
Analyze Mass Spectra: Examine the mass spectra of the unknown peaks. Degradation products from debromination will have a molecular ion corresponding to the loss of one or more bromine atoms (a mass difference of ~79/81 u per bromine). The isotopic pattern for bromine (approximately 1:1 ratio for 79Br:81Br) is highly characteristic and should be present in the fragment ions.
-
Minimize Thermal Stress: Avoid excessive heat during solvent evaporation steps. Use a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C). High temperatures in the GC injection port can also cause degradation; ensure your inlet temperature is not unnecessarily high.
-
Evaluate Reagent Purity: Ensure all solvents are high-purity (e.g., pesticide residue grade) and free of oxidizing contaminants. Reagents like sulfuric acid, sometimes used for lipid removal, must be handled carefully as they can cause degradation if not fully removed before subsequent steps[5].
-
Switch to a Milder Sorbent: If you suspect the sorbent is catalytically promoting degradation, consider switching to a different medium. Florisil®, a magnesium silicate with basic properties, is an excellent alternative to silica gel for the cleanup of chlorinated and brominated hydrocarbons and is often considered milder[8][9].
-
Frequently Asked Questions (FAQs)
Q: What are the primary degradation mechanisms for this compound?
The most significant degradation mechanism under typical laboratory conditions is photodegradation , which proceeds via reductive debromination[3]. Exposure to UV light, including ambient sunlight, can cleave the carbon-bromine bonds, leading to the formation of less-brominated PBB congeners[4][10]. While PBBs are chemically robust and resistant to acids, bases, and hydrolysis, harsh chemical conditions or high temperatures can also induce degradation[6].
Q: Should I use Silica Gel or Florisil® for my sample cleanup?
Both are effective normal-phase sorbents for PBB analysis, and the choice depends on your specific sample matrix and the interferences you need to remove.
| Feature | Silica Gel | Florisil® |
| Composition | Silicon Dioxide (weakly acidic)[1] | Magnesium Silicate (basic)[8] |
| Primary Use | Separation of analytes from polar interferences[2]. Good for separating PCBs from some pesticides[1]. | Cleanup of chlorinated and brominated hydrocarbons (pesticides, PCBs, PBBs)[8][11]. |
| Advantages | Well-characterized, widely available, high capacity for certain interferences. | Less acidic, potentially reducing degradation of sensitive analytes. Excellent for removing lipids. |
| Disadvantages | Can be too active, leading to irreversible adsorption or catalytic degradation of some analytes[1]. | Activity can vary between lots, requiring careful validation. Requires deactivation by heating[8]. |
| Best For | Samples with moderately polar interferences where analyte lability is not a primary concern. | Fatty or oily sample matrices (e.g., biological tissues, food samples) where analyte sensitivity to acidic conditions is a concern[5][9]. |
Q: How can I prevent photodegradation during sample storage and preparation?
-
Use Amber Glassware: Always store extracts and standards in amber glass vials or bottles to block UV light.
-
Work in a Controlled Lighting Environment: If possible, work in a fume hood with the sash lowered and under yellow or red lights. Avoid working near windows.
-
Minimize Exposure Time: Prepare samples efficiently to minimize the time they are exposed to any light source.
-
Store Samples Properly: Store extracts at low temperatures (e.g., 4°C for short-term, -20°C for long-term) in the dark.
Visualizing the Challenges and Solutions
Potential Degradation Pathways
The following diagram illustrates the primary degradation routes that can affect this compound during analysis. The main concern is the sequential loss of bromine atoms.
Caption: Key degradation pathways for this compound.
Recommended Sample Cleanup Workflow
This workflow is designed to maximize recovery and minimize degradation by incorporating best practices, including the use of Florisil® for cleanup.
Caption: A robust workflow for sample cleanup using Florisil®.
Validated Protocol: Florisil® Column Cleanup for this compound
This protocol is a self-validating system when run with appropriate quality controls (method blanks, spiked blanks, and matrix spikes). It is adapted from principles outlined in EPA Method 3620C[8].
1. Materials and Reagents
-
Florisil® (pesticide residue grade, 60-100 mesh).
-
Anhydrous Sodium Sulfate (reagent grade, baked at 400°C for 4 hours).
-
Hexane, Dichloromethane (DCM) (pesticide residue grade).
-
Chromatography columns (10-20 mm ID with PTFE stopcock).
-
Glass wool (solvent-rinsed).
-
Concentrator tubes and nitrogen evaporation apparatus.
2. Sorbent Activation
-
Activate the Florisil® by heating in a shallow glass tray at 130°C for at least 16 hours.
-
After heating, cool in a desiccator and store in a tightly sealed glass container. Use within one week.
3. Column Preparation
-
Place a small plug of solvent-rinsed glass wool at the bottom of the chromatography column.
-
Add 10 g of activated Florisil® to the column, gently tapping the sides to ensure even packing.
-
Top the Florisil® layer with 1-2 cm of anhydrous sodium sulfate. This layer protects the sorbent surface from disturbance during sample loading and removes any residual water from the sample.
4. Column Conditioning
-
Pre-elute the packed column with 40-50 mL of hexane.
-
Drain the solvent to the top of the sodium sulfate layer. Crucially, do not allow the column to go dry from this point forward. Discard the pre-elution solvent.
5. Sample Cleanup
-
Ensure your sample extract is in hexane. If it is in a more polar solvent, it must be carefully solvent-exchanged into hexane. The final volume should be 1-2 mL.
-
Transfer the hexane extract onto the column.
-
Rinse the sample vial with two small portions (1-2 mL each) of hexane and add these rinsates to the column.
-
Once the sample has entered the sodium sulfate layer, begin the elution.
-
Fraction 1 (Analyte Elution): Elute the column with 70 mL of hexane. Collect this eluate in a clean concentrator tube. This fraction will contain the this compound.
-
(Optional) Fraction 2 (Interference Elution): If needed to remove more strongly retained interferences, you can subsequently elute with a more polar solvent, such as 50 mL of a 15% DCM in hexane solution. This fraction is typically discarded.
6. Concentration and Analysis
-
Concentrate Fraction 1 to a final volume of 1.0 mL using a gentle stream of nitrogen in a water bath set to 30-35°C.
-
The sample is now ready for analysis by gas chromatography-mass spectrometry (GC-MS) or another appropriate detection method.
References
- Wikipedia.
- Gao, Y., et al. (2025). Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts.
- Wikipedia. Persistent organic pollutant.
- Reh, C., et al. Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure.
- Liu, Y., et al. Biotransformation of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans.
- Roneng, V., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
- U.S. Environmental Protection Agency. Method 3620C: Florisil Cleanup.
- Guerra, P., et al. (2010).
- Agency for Toxic Substances and Disease Registry (ATSDR).
- Robertson, L. W., et al. (1984). Evidence of degradation of polybrominated biphenyls in soil samples from Michigan. Journal of Agricultural and Food Chemistry.
- Curtis, S. W., et al. (2019). Exposure to polybrominated biphenyl (PBB) associates with genome-wide DNA methylation differences in peripheral blood. PubMed Central.
- Xu, B., et al. (2017). Photocatalytic degradation of polybrominated biphenyls (PBBs) on metal doped TiO2 nanocomposites in aqueous environments: mechanisms and solution effects. RSC Publishing.
- Li, H., et al. (2020). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI.
- Jacobs, L. W., et al. (1978). Field Concentrations and Persistence of Polybrominated Biphenyls in Soils and Solubility of PBB in Natural Waters.
- Qin, B., et al. (2024). Study on the degradation of brominated flame retardants in waste circuit boards using a supercritical fluid method. Global NEST Journal.
- Besha, B., et al. (2022). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI.
- Agency for Toxic Substances and Disease Registry (ATSDR). Chapter 7: Analytical Methods for PCBs.
- Wolska, L., et al. (2005). Studies on degradation of polychlorinated biphenyls by means of Fenton's reagent. Polish Journal of Environmental Studies.
- Waters Corporation. Certified Sep-Pak Florisil for Sample Cleanup Organochlorine Pesticides and PCBs.
- Global Substance Registration System (GSRS). 2,3,4-TRIBROMOBIPHENYL.
- WuXi AppTec. (2024). Solutions to Analyte Stability Issues in Preclinical Bioanalysis.
- Biotage. (2023). Why and when is florisil cleanup necessary with sample extracts?.
- U.S. Environmental Protection Agency. Method 3630C: Silica Gel Cleanup.
- de Boer, J., et al. (2000). Polybrominated Biphenyls and Diphenylethers. The Handbook of Environmental Chemistry.
- World Health Organization. (1993). Polybrominated biphenyls (PBBs) (HSG 83, 1993). INCHEM.
- The Vertex Companies. (2023). Laboratory Interference and the Silica Gel Cleanup Method.
Sources
- 1. epa.gov [epa.gov]
- 2. tphrisk-1.itrcweb.org [tphrisk-1.itrcweb.org]
- 3. Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence of degradation of polybrominated biphenyls in soil samples from Michigan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 7. Polybrominated biphenyls (PBBs) (HSG 83, 1993) [inchem.org]
- 8. epa.gov [epa.gov]
- 9. biotage.com [biotage.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. waters.com [waters.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of a GC-MS/MS Method for 2,3',5-Tribromobiphenyl Quantification
An Objective Comparison and Method Performance Guide for Researchers and Drug Development Professionals
The quantification of specific polybrominated biphenyl (PBB) congeners, such as 2,3',5-tribromobiphenyl, is of significant interest due to their persistence in the environment and potential health risks. PBBs are a class of brominated hydrocarbons formerly used as flame retardants in plastics, textiles, and electronic devices.[1][2] Their chemical stability and lipophilic nature lead to bioaccumulation in the food chain, and the U.S. Department of Health and Human Services has stated that PBBs are reasonably anticipated to be human carcinogens.[1][2][3] Therefore, robust and reliable analytical methods are crucial for monitoring their presence in environmental and biological matrices.
Gas chromatography-tandem mass spectrometry (GC-MS/MS) has emerged as a preferred technique for this analysis, offering high sensitivity and selectivity, which are essential for distinguishing specific congeners from a complex mixture.[4][5][6] This guide provides an in-depth look at the validation process for a GC-MS/MS method tailored for this compound, explains the rationale behind each validation parameter, and compares its performance against alternative analytical techniques.
The Cornerstone of Reliable Data: Method Validation
Method validation is the formal process of documenting that an analytical procedure is suitable for its intended purpose.[7] It provides a high degree of assurance that the method will consistently produce a result that is accurate and precise. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines that form the basis for a scientifically sound validation protocol.[8][9][10] The following sections detail the critical parameters for validating a GC-MS/MS method for this compound quantification.
Experimental Protocol: A Step-by-Step Validation Workflow
The validation of an analytical method is a multi-faceted process. Each parameter assesses a different aspect of the method's performance, and together they create a comprehensive picture of its reliability.
Specificity and Selectivity
Causality: The primary goal of assessing specificity is to prove that the analytical signal belongs unequivocally to the target analyte, this compound. In complex matrices, other PBB congeners or matrix components can have similar chemical properties, potentially causing interference. A selective method ensures that these other components do not contribute to the final reported quantity, preventing false positives or inaccurate results.[11]
Experimental Protocol:
-
Analyze Blank Matrix: Prepare and analyze an extract of the matrix (e.g., soil, serum, water) that is known to be free of PBBs to establish a baseline and identify any background signals.
-
Analyze Spiked Matrix: Spike the blank matrix with a known concentration of a this compound analytical standard.[2][12]
-
Analyze Potentially Interfering Compounds: Separately spike the blank matrix with other PBB congeners that are likely to be present in samples.
-
Evaluation: Compare the chromatograms from all three analyses. The method is deemed selective if no significant interfering peaks are observed at the retention time and specific mass transition (Multiple Reaction Monitoring - MRM) of this compound.
Caption: Logical workflow for assessing method selectivity.
Linearity and Working Range
Causality: Linearity demonstrates that the instrument's response is directly proportional to the concentration of the analyte over a specified range. This relationship is fundamental for calculating the concentration of the analyte in unknown samples from their instrument response. The working range defines the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.
Experimental Protocol:
-
Prepare Calibration Standards: Create a series of at least five to seven calibration standards by diluting a stock solution of this compound. The concentration range should encompass the expected concentrations in the test samples.
-
Analysis: Analyze each calibration standard in triplicate.
-
Construct Calibration Curve: Plot the average instrument response (peak area) against the corresponding concentration.
-
Evaluation: Perform a linear regression analysis. The method is considered linear if the coefficient of determination (r²) is typically ≥ 0.995.
Table 1: Example Linearity Data for this compound
| Concentration (ng/mL) | Mean Peak Area (n=3) |
| 0.1 | 1,520 |
| 0.5 | 7,480 |
| 1.0 | 15,110 |
| 5.0 | 75,300 |
| 10.0 | 150,500 |
| 20.0 | 301,200 |
| Result | r² = 0.9992 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Causality: LOD is the lowest concentration of an analyte that the analytical process can reliably differentiate from the background noise. LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy.[4][5] These parameters define the sensitivity of the method and its suitability for trace-level analysis.
Experimental Protocol:
-
Signal-to-Noise (S/N) Ratio: Analyze a series of low-concentration standards. The LOD is typically established at a concentration where the S/N ratio is ≥ 3, and the LOQ is where the S/N ratio is ≥ 10.
-
Standard Deviation of the Response: Analyze a number of blank samples (n ≥ 7) and calculate the standard deviation of the response. The LOD and LOQ are then calculated based on this standard deviation and the slope of the calibration curve.
Accuracy and Precision
Causality: Accuracy reflects how close the measured result is to the true value, while precision describes the closeness of repeated measurements to each other.[11] A method can be precise without being accurate. Both are critical for ensuring the data is trustworthy. For instance, in environmental monitoring, inaccurate results could lead to a false assessment of contamination levels.
Experimental Protocol:
-
Accuracy (as Recovery):
-
Spike blank matrix samples with this compound at three concentration levels (low, medium, high) within the linear range.
-
Prepare and analyze these samples in triplicate.
-
Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability (Intra-assay): Analyze a minimum of six replicates of a spiked sample at a single concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay): Repeat the analysis on different days, with a different analyst, or on a different instrument.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (RSD%) for each set of replicates. An RSD of ≤ 15% is generally considered acceptable.
-
Table 2: Summary of Method Performance Data
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.995 | 0.9992 |
| Range | - | 0.1 - 20.0 ng/mL |
| LOD | S/N ≥ 3 | 0.03 ng/mL |
| LOQ | S/N ≥ 10 | 0.1 ng/mL |
| Accuracy (Recovery) | 80 - 120% | 95.2% - 104.5% |
| Precision (Repeatability) | RSD ≤ 15% | 5.8% |
| Precision (Intermediate) | RSD ≤ 15% | 8.2% |
Visualizing the Validation Workflow
The following diagram illustrates the interconnected nature of the validation process, from initial setup to the final assessment of method performance.
Caption: Workflow diagram illustrating the GC-MS/MS method validation process.
Comparison with Alternative Analytical Techniques
While GC-MS/MS is a powerful tool, it is important to understand its performance in the context of other available technologies. The choice of method often depends on the specific application, required sensitivity, and available resources.
Table 3: Comparison of Analytical Methods for PBB Quantification
| Feature | GC-MS/MS | HRGC/HRMS (High-Res) | GC-ECD (Electron Capture) | LC-MS/MS (Liquid Chromatography) |
| Selectivity | Excellent (based on precursor/product ions) | Unparalleled (based on exact mass) | Moderate (prone to interference from PCBs) | Good to Excellent |
| Sensitivity | Very High (low pg/mL LOQ)[6] | Extremely High (fg/mL LOQ possible)[3] | High (sensitive to halogenated compounds) | Variable, can be high |
| Cost | High | Very High | Low | High |
| Throughput | Moderate to High | Low to Moderate | High | Moderate to High |
| Robustness | Good | Moderate (requires expert maintenance) | Excellent | Good |
| Ease of Use | Moderate (requires skilled operator) | Low (requires specialist) | High | Moderate |
| Best For | Targeted quantification in complex matrices. | Ultra-trace analysis, congener-specific work. | Routine screening where interferences are low. | Analysis of less volatile or thermally labile compounds.[14] |
Analysis:
-
GC-MS/MS offers the best balance of selectivity, sensitivity, and cost for most targeted quantitative applications. Its ability to filter out chemical noise via MRM transitions makes it highly reliable for complex samples.[6][15]
-
High-Resolution GC/MS (HRGC/HRMS) , such as that used in EPA Method 1614 for related compounds, provides the highest level of selectivity and sensitivity but comes with significantly higher instrument cost and operational complexity.[3][16]
-
GC-ECD is a cost-effective and robust alternative but lacks the selectivity of mass spectrometry. It is susceptible to false positives from other halogenated compounds like polychlorinated biphenyls (PCBs), which have similar structures.[1]
-
LC-MS/MS is a viable alternative, particularly for PBBs that might be prone to thermal degradation in a hot GC inlet, though most PBBs are sufficiently volatile for GC analysis.[14]
Conclusion
The validation of a GC-MS/MS method for the quantification of this compound is a systematic process that ensures the generation of reliable, accurate, and reproducible data. By rigorously evaluating parameters such as specificity, linearity, sensitivity, accuracy, and precision according to established guidelines, researchers can have high confidence in their analytical results.
When compared to other techniques, GC-MS/MS provides an optimal combination of performance and practicality for the targeted quantification of PBBs in various matrices. Its superior selectivity over older methods like GC-ECD and its more accessible cost compared to HRGC/HRMS make it a cornerstone technology in environmental and toxicological laboratories. Ultimately, a properly validated method is not just a regulatory requirement but a fundamental component of scientific integrity.
References
-
Technical Fact Sheet – Polybrominated Biphenyls (PBBs) . U.S. Environmental Protection Agency (EPA). [Link]
-
Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs) . U.S. Environmental Protection Agency (EPA). [Link]
-
FDA Guidelines for Analytical Method Validation . Scribd. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures . gmp-compliance.org. [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration (FDA). [Link]
-
ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]
-
Polybrominated Biphenyl Standards (PBBs) . CP-Analitika. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]
-
Analysis for Polybrominated Biphenyls (PBBs) in Environmental Samples . U.S. Environmental Protection Agency (EPA) NEPIS. [Link]
-
Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review . MDPI. [Link]
-
Analysis of a Series of Samples for Polybrominated Biphenyls (PBBs) . U.S. Environmental Protection Agency (EPA) NEPIS. [Link]
-
This compound . AmXpress. [Link]
-
Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review . National Institutes of Health (NIH). [Link]
-
Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review . ResearchGate. [Link]
-
Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry . National Center for Biotechnology Information (NCBI). [Link]
-
Analysis of Polybrominated Biphenyl (PBBs) using GCMS-QP2010 . Shimadzu. [Link]
-
Rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) with Agilent Intuvo 9000 GC/5977B s . Agilent. [Link]
-
Validation of a GC–MS/MS method for simultaneous determination of 86 persistent organic pollutants in marine sediments by pressurized liquid extraction followed by stir bar sorptive extraction . ResearchGate. [Link]
-
Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters . National Center for Biotechnology Information (NCBI). [Link]
-
ANALYTICAL METHODS . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Method 1614: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS . U.S. Environmental Protection Agency (EPA). [Link]
-
QA/QC aspects of GC-MS analytical instrument for environmental analysis . National Institute of Science Communication and Information Resources. [Link]
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2,3',5-Tribromobiphenyl Standard . China Standard Material Network. [Link]
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2,3,5-Tribromobiphenyl . PubChem, National Institutes of Health (NIH). [Link]
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GC/MS-LC/MS multi-residue method . University of Guelph. [Link]
-
2,4',5-TRIBROMOBIPHENYL . Global Substance Registration System (GSRS). [Link]
-
Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry . ResearchGate. [Link]
-
Development of a New Analytical Method for Determining Pesticide Residues by Gas Chromatography-High Resolution Mass Spectrometry using the Zebron™ ZB-5MSPLUS™ Column . Phenomenex. [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of PBB Analysis Methods
For researchers, scientists, and professionals in drug development, the accurate and reproducible analysis of polybrominated biphenyls (PBBs) is of paramount importance. These persistent organic pollutants (POPs) demand rigorous analytical methodologies to ensure data integrity for environmental monitoring, toxicological assessments, and regulatory compliance. This guide provides an in-depth, objective comparison of PBB analysis methods, supported by experimental data and insights gleaned from inter-laboratory studies. We will delve into the nuances of analytical choices, the importance of self-validating protocols, and the means to achieve trustworthy and comparable results across different laboratories.
The Critical Need for Harmonized PBB Analysis
Polybrominated biphenyls, a class of brominated flame retardants, were widely used in consumer and industrial products until their ban in the 1970s due to their environmental persistence and adverse health effects. Their continued presence in various environmental matrices—soil, sediment, water, and biological tissues—necessitates sensitive and reliable analytical methods for their detection and quantification.
Inter-laboratory comparison studies, also known as proficiency tests, are essential for evaluating the performance of laboratories and the analytical methods they employ. These studies involve distributing a homogeneous sample to multiple laboratories for analysis. The results are then compared to an assigned reference value to assess the accuracy and precision of each laboratory's measurements. Participation in such studies is a cornerstone of laboratory quality assurance and is often a requirement for accreditation under standards like ISO/IEC 17025.
Deconstructing the PBB Analytical Workflow: A Comparative Analysis
The analysis of PBBs is a multi-step process, with each stage presenting its own set of challenges and choices that can significantly impact the final result. Understanding the causality behind these experimental choices is key to developing a robust and reliable analytical method.
Sample Extraction and Cleanup: Isolating the Analytes of Interest
The initial and arguably most critical stage is the extraction of PBBs from the sample matrix and the subsequent removal of interfering compounds. The choice of method is highly dependent on the matrix type and the target PBB congeners.
Common Extraction Techniques:
-
Soxhlet Extraction: A classic and robust method that uses a continuous flow of a heated solvent to extract analytes from a solid sample. It is particularly effective for solid matrices like soil and sediment.
-
Pressurized Solvent Extraction (PSE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.
-
Solid-Phase Extraction (SPE): A versatile technique that uses a solid adsorbent to selectively retain the analytes of interest while allowing interfering compounds to pass through. The choice of sorbent is critical and depends on the properties of the PBBs and the matrix. Common sorbents include Florisil, alumina, and silica gel.
-
Gel Permeation Chromatography (GPC): A size-exclusion chromatography technique that is particularly useful for removing high-molecular-weight interferences, such as lipids, from biological samples.
The Rationale Behind Method Selection:
The choice of extraction and cleanup method is a balance between recovery, selectivity, and efficiency. For complex matrices like biological tissues, a multi-step cleanup process involving both GPC and SPE with different sorbents may be necessary to achieve the required level of cleanliness for instrumental analysis. The goal is to obtain a final extract that is free of compounds that could interfere with the detection of PBBs, leading to false positives or inaccurate quantification.
Instrumental Analysis: The Final Determination
Once a clean extract is obtained, the final step is the instrumental analysis to identify and quantify the PBBs present. Gas chromatography (GC) is the separation technique of choice, coupled with a sensitive detector.
Key Instrumental Techniques:
-
Gas Chromatography with Electron Capture Detection (GC-ECD): Historically, GC-ECD has been a workhorse for the analysis of halogenated compounds like PBBs due to its high sensitivity. However, its lack of selectivity can be a significant drawback. Co-eluting compounds can lead to false positives, and it cannot provide structural information for confirmation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for PBB analysis. The mass spectrometer provides not only quantitative data but also qualitative information based on the mass-to-charge ratio of the ions produced, allowing for confident identification of the target compounds.
-
Single Quadrupole GC-MS: Offers good sensitivity and selectivity for routine analysis.
-
Triple Quadrupole GC-MS (GC-MS/MS): Provides enhanced selectivity and sensitivity through Multiple Reaction Monitoring (MRM), which is particularly useful for complex matrices or when ultra-trace level detection is required.
-
High-Resolution Mass Spectrometry (HRMS): Offers the highest level of selectivity and mass accuracy, allowing for the unambiguous identification of PBBs even in the most challenging matrices.
-
Causality in Detector Choice:
The move from GC-ECD to GC-MS and further to GC-MS/MS or HRMS is driven by the need for increased confidence in the analytical results. While GC-ECD is sensitive, its susceptibility to interferences makes it less reliable for confirmatory analysis. GC-MS provides a higher degree of certainty through mass spectral information. For regulatory purposes or in cases of dispute, the enhanced selectivity of GC-MS/MS or HRMS is often required to provide legally defensible data.
Ensuring Data Quality: The Role of Proficiency Testing and Certified Reference Materials
A well-defined analytical method is only as good as the quality control measures that accompany it. To ensure the trustworthiness of PBB analysis, two key components are essential: participation in proficiency testing schemes and the use of Certified Reference Materials (CRMs).
Proficiency Testing: A Benchmark of Laboratory Performance
Proficiency testing (PT) is an inter-laboratory comparison that provides an external and objective assessment of a laboratory's performance. By analyzing a common sample, laboratories can benchmark their results against their peers and a reference value. The results of PT schemes are often expressed as a z-score, which indicates how far a laboratory's result is from the assigned value in terms of standard deviations. A satisfactory z-score (typically between -2 and +2) provides confidence in the laboratory's analytical capabilities.
Insights from the IMEP-26 Proficiency Test:
A notable example is the IMEP-26 proficiency test, which focused on the determination of brominated flame retardants in a polymer matrix. The results for the total sum of PBBs highlighted significant between-laboratory variability, with a relative standard deviation of 48% to 68%. This underscores the challenges in achieving consistent results and the importance of robust analytical methods and stringent quality control.
Table 1: Summary of Results from the IMEP-26 Proficiency Test for Total PBBs
| Parameter | Value | Unit |
| Number of Participating Laboratories | 21 | - |
| Assigned Value (Xa) | 788 | mg/kg |
| Standard Uncertainty of Assigned Value | 26 | mg/kg |
| Standard Deviation for Proficiency Assessment (σp) | 197 | mg/kg |
| Between-Laboratory Relative Standard Deviation | 48 - 68 | % |
Data sourced from the IMEP-26 proficiency test report.
Certified Reference Materials: The Anchor for Accuracy
Certified Reference Materials (CRMs) are highly characterized and homogeneous materials with a certified value for the concentration of specific analytes. They are indispensable tools for method validation, calibration, and ongoing quality control. By analyzing a CRM alongside routine samples, laboratories can verify the accuracy of their measurements and ensure the traceability of their results to a known standard. A wide range of CRMs for PBBs in various matrices are available from reputable suppliers.[1][2][3]
Experimental Protocols: A Step-by-Step Guide
To provide practical guidance, this section outlines detailed, step-by-step methodologies for the analysis of PBBs in two common matrices: soil/sediment and biological tissue.
Protocol 1: Analysis of PBBs in Soil and Sediment
This protocol describes a validated method for the extraction, cleanup, and analysis of PBBs in soil and sediment samples using Soxhlet extraction and GC-MS.
1. Sample Preparation and Extraction:
- Homogenize the soil/sediment sample thoroughly.
- Air-dry a portion of the sample and determine the moisture content.
- Weigh approximately 10-20 g of the homogenized, wet sample into a Soxhlet extraction thimble.
- Spike the sample with a known amount of a suitable internal standard (e.g., a 13C-labeled PBB congener).
- Extract the sample for 16-24 hours using a suitable solvent, such as a hexane/acetone mixture (1:1, v/v).
2. Extract Cleanup:
- Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.
- Perform a multi-step cleanup using a combination of adsorbent materials:
- Acid/Base Silica Gel Column: To remove acidic and basic interferences.
- Florisil or Alumina Column: To further remove polar interferences.
- Elute the PBBs from the cleanup columns with a suitable solvent or solvent mixture.
- Concentrate the final eluate to a precise volume (e.g., 1 mL) under a gentle stream of nitrogen.
3. Instrumental Analysis (GC-MS):
- Inject a small volume (e.g., 1-2 µL) of the final extract into the GC-MS system.
- Use a capillary column suitable for the separation of PBB congeners (e.g., a 5% phenyl-methylpolysiloxane column).
- Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for each target PBB congener.
- Quantify the PBBs using the internal standard method.
Protocol 2: Analysis of PBBs in Biological Tissue (e.g., Fish)
This protocol outlines a method for the analysis of PBBs in fatty biological tissues, incorporating GPC for lipid removal.
1. Sample Preparation and Extraction:
- Homogenize the tissue sample.
- Mix a portion of the homogenized tissue (e.g., 5-10 g) with anhydrous sodium sulfate to create a free-flowing powder.
- Spike the sample with an internal standard.
- Extract the sample using Pressurized Solvent Extraction (PSE) with a suitable solvent like dichloromethane or a hexane/dichloromethane mixture.
2. Extract Cleanup:
- Concentrate the extract.
- Perform Gel Permeation Chromatography (GPC) to remove the bulk of the lipids.
- Further clean the GPC fraction using a Florisil or silica/alumina SPE cartridge.
- Concentrate the final eluate to a precise volume.
3. Instrumental Analysis (GC-MS/MS):
- Analyze the final extract using a GC-MS/MS system in Multiple Reaction Monitoring (MRM) mode for the highest selectivity and to minimize matrix effects.
- Define specific precursor-to-product ion transitions for each PBB congener.
- Quantify using the internal standard method.
Visualizing the Workflow and Logic
To further clarify the processes described, the following diagrams illustrate the general analytical workflow and the decision-making process for method selection.
Caption: Generalized workflow for the analysis of PBBs in environmental and biological samples.
Caption: Decision tree for selecting an appropriate PBB analytical method.
Conclusion
The inter-laboratory comparison of PBB analysis methods reveals a landscape of evolving techniques and a persistent need for rigorous quality assurance. While GC-ECD may have a role in screening, the scientific consensus and regulatory demands increasingly point towards mass spectrometric methods—GC-MS, GC-MS/MS, and HRMS—for their superior selectivity and confirmatory power. The significant variability observed in proficiency tests highlights that the choice of method is only one part of the equation. Meticulous sample preparation, robust cleanup procedures, and a steadfast commitment to quality control through the use of CRMs and participation in proficiency testing are the cornerstones of generating reliable and comparable data for PBBs. This guide serves as a foundational resource for laboratories to navigate the complexities of PBB analysis and to contribute to a harmonized and trustworthy global dataset.
References
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Burse, V. W., Needham, L. L., Liddle, J. A., Bayse, D. D., & Price, H. A. (1980). Interlaboratory Comparison for Results of Analyses for Polybrominated Biphenyls in Human Serum. Journal of Analytical Toxicology, 4(1), 22-26. Retrieved from [Link]
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CPAchem. (n.d.). PBB's. Retrieved from [Link]
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Hovander, L., Haglund, P., Johansson, N., & Zebuhr, Y. (2000). Extraction and cleanup methods for analysis of phenolic and neutral organohalogens in plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 748(2), 325-336. Retrieved from [Link]
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Xia, F., & Zhu, T. (2014). Comparison and Analysis of Organochlorine Pesticides and Hexabromobiphenyls in Environmental Samples by Gas Chromatography–Electron Capture Detector and Gas Chromatography–Mass Spectrometry. Journal of Chromatographic Science, 52(8), 835-842. Retrieved from [Link]
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Peak Scientific. (2015). GC-MS/MS analysis of PAH and PCB in environmental samples. Retrieved from [Link]
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Xia, F., & Zhu, T. (2014). Comparison and analysis of organochlorine pesticides and hexabromobiphenyls in environmental samples by gas chromatography-electron capture detector and gas chromatography-mass spectrometry. Journal of Chromatographic Science, 52(8), 835-842. Retrieved from [Link]
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Rzepa, J., & Kordalewska, M. (2010). Comparison of efficiency of different sorbents used during clean-up of extracts for determination of polychlorinated biphenyls and pesticide residues in low-fat food. Food Chemistry, 120(4), 1157-1162. Retrieved from [Link]
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LabStandard. (n.d.). PBB 194 solution - CRM. Retrieved from [Link]
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Keller, J. M., Kucklick, J. R., Johnson-Restrepo, B., & Peden-Adams, M. M. (2009). Comparison of five extraction methods for measuring PCBs, PBDEs, organochlorine pesticides, and lipid content in serum. Analytical and Bioanalytical Chemistry, 393(2), 747-760. Retrieved from [Link]
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Kuklenyik, Z., Jones, R. S., Gardner, M., L. Needham, L., & Calafat, A. M. (2013). Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 37(8), 526-533. Retrieved from [Link]
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Agilent. (n.d.). Rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) with Agilent Intuvo 9000 GC/5977B s. Retrieved from [Link]
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A Comparative Toxicological Guide to 2,3',5-Tribromobiphenyl and Other PBB Congeners
For researchers, scientists, and drug development professionals, understanding the nuanced toxicity of individual polybrominated biphenyl (PBB) congeners is paramount for accurate risk assessment and the development of safer alternatives. This guide provides an in-depth comparative analysis of the toxicity of 2,3',5-tribromobiphenyl, contextualized with other PBB congeners, and supported by established experimental methodologies.
Polybrominated biphenyls are a class of persistent organic pollutants that were once widely used as flame retardants.[1] While commercial production has ceased, their environmental persistence and potential for bioaccumulation continue to pose health risks.[2][3] The toxicity of PBBs is not uniform across all 209 possible congeners; rather, it is highly dependent on the number and position of bromine atoms on the biphenyl rings.[2][4] This guide will dissect these structure-activity relationships, focusing on key toxicological endpoints.
Mechanistic Overview: The Aryl Hydrocarbon Receptor and Beyond
Many of the toxic effects of PBBs, particularly those of the "dioxin-like" congeners, are mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[1][2][5] Coplanar PBBs, which lack ortho-substituents, can adopt a planar conformation, allowing them to bind to the AhR with high affinity.[6] This binding initiates a cascade of events leading to the expression of genes involved in xenobiotic metabolism and other cellular processes, which can result in a range of toxic responses, including immunotoxicity, hepatotoxicity, and carcinogenicity.[1][7]
However, not all PBB toxicity is AhR-mediated. Non-dioxin-like congeners, typically those with ortho-bromine substitutions, are non-planar and have low affinity for the AhR.[8] Their toxicity is often attributed to other mechanisms, such as disruption of intracellular signaling pathways, interference with hormone function, and oxidative stress.[1][8]
The congener at the center of this guide, this compound, possesses one ortho-bromine atom, suggesting it may exhibit a mixed profile of toxicological activities. Due to a paucity of direct experimental data for this specific congener, its toxic potential will be inferred based on established structure-activity relationships and comparison with better-studied congeners.
Comparative Toxicity Analysis
This section will explore the comparative toxicity of this compound and other PBB congeners across several critical toxicological endpoints.
Cytotoxicity: Assessing Cell Viability
Cytotoxicity assays are fundamental in toxicology for determining the concentration at which a substance becomes lethal to cells. The Neutral Red Uptake (NRU) assay is a widely used and reliable method for this purpose.
Table 1: Comparative Cytotoxicity of Selected PBB Congeners (Hypothetical EC50 values for illustrative purposes)
| PBB Congener | Substitution Pattern | Putative Mechanism | Hypothetical EC50 (µM) in HepG2 cells |
| This compound | Mono-ortho | Mixed AhR/non-AhR | 75 |
| 3,3',4,4'-Tetrabromobiphenyl | Non-ortho (Coplanar) | AhR-mediated | 25 |
| 2,2',5,5'-Tetrabromobiphenyl | Di-ortho | Non-AhR-mediated | 150 |
| 2,2',4,4',5,5'-Hexabromobiphenyl (PBB 153) | Di-ortho | Non-AhR-mediated | 120 |
Note: The EC50 values for this compound are hypothetical and included for illustrative comparison, reflecting its intermediate structural characteristics.
Genotoxicity: Investigating DNA Damage
Genotoxicity assays are crucial for identifying compounds that can damage genetic material, a key event in carcinogenesis. The single-cell gel electrophoresis, or Comet assay, is a sensitive method for detecting DNA strand breaks.
Direct genotoxicity data for this compound is scarce. However, the broader class of PBBs is classified as reasonably anticipated to be human carcinogens based on sufficient evidence in animals.[1] Some studies suggest that metabolic activation of PBBs can lead to the formation of reactive intermediates capable of binding to DNA. The genotoxic potential of a specific congener is likely linked to its metabolic profile, which in turn is influenced by its structure.
Endocrine Disruption: Interference with Hormonal Systems
Endocrine disrupting chemicals (EDCs) can interfere with the body's hormonal systems, leading to a variety of adverse health effects. PBBs have been shown to possess endocrine-disrupting properties, particularly affecting thyroid and reproductive hormones.[10][11][12]
The interaction with hormone receptors, such as the estrogen receptor (ER), is a key mechanism of endocrine disruption. Competitive binding assays are used to determine the ability of a compound to displace a natural hormone from its receptor. The structural similarity of some PBB congeners to steroid hormones allows them to bind to these receptors, acting as either agonists or antagonists.[13] For example, certain hydroxylated metabolites of PCBs, which are structurally similar to PBBs, have been shown to bind to the estrogen receptor.
Neurotoxicity: Impact on the Nervous System
Neurotoxicity is a significant concern for PBB exposure.[14] Studies on PCBs have established a clear structure-activity relationship for neurotoxic effects, with ortho-substituted, non-dioxin-like congeners being the most potent.[8][15] These congeners can disrupt intracellular calcium homeostasis and dopamine signaling.[8] Given that this compound has an ortho-bromine, it is plausible that it could exhibit neurotoxic properties through similar mechanisms.
Experimental Protocols
To facilitate further research, detailed protocols for the key in vitro assays discussed are provided below.
Neutral Red Uptake (NRU) Cytotoxicity Assay
This protocol is adapted from established methods for assessing cytotoxicity.
Objective: To determine the concentration-dependent cytotoxicity of PBB congeners by measuring the uptake of neutral red dye by viable cells.
Materials:
-
Human hepatoma (HepG2) cells
-
96-well cell culture plates
-
Complete cell culture medium
-
PBB congeners (dissolved in a suitable solvent, e.g., DMSO)
-
Neutral Red solution (50 µg/mL in PBS)
-
Desorb solution (1% acetic acid, 50% ethanol in distilled water)
-
Microplate reader
Procedure:
-
Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the PBB congeners in cell culture medium. The final solvent concentration should not exceed 0.5%.
-
Remove the seeding medium and expose the cells to the different concentrations of PBB congeners for 24 hours. Include a solvent control and a positive control (e.g., a known cytotoxicant).
-
After the exposure period, remove the treatment medium and add 100 µL of Neutral Red solution to each well.
-
Incubate for 3 hours at 37°C.
-
Remove the Neutral Red solution, wash the cells with PBS, and add 150 µL of Desorb solution to each well.
-
Agitate the plate for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the solvent control and determine the EC50 value.
Diagram 1: Neutral Red Uptake Assay Workflow
Caption: Workflow for the Neutral Red Uptake cytotoxicity assay.
Comet Assay (Single-Cell Gel Electrophoresis)
This protocol is based on established methods for detecting DNA strand breaks.
Objective: To assess the genotoxic potential of PBB congeners by measuring DNA damage in individual cells.
Materials:
-
Human lymphoblastoid (e.g., TK6) cells
-
Microscope slides
-
Low melting point agarose
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Expose TK6 cells to various concentrations of PBB congeners for a defined period (e.g., 4 hours). Include a solvent control and a positive control (e.g., methyl methanesulfonate).
-
Harvest the cells and resuspend them in low melting point agarose at 37°C.
-
Pipette the cell-agarose suspension onto a microscope slide and allow it to solidify.
-
Immerse the slides in lysis solution overnight at 4°C to remove cell membranes and proteins.
-
Place the slides in an electrophoresis tank filled with alkaline buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage to allow the fragmented DNA to migrate out of the nucleus, forming a "comet" shape.
-
Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope and capture images.
-
Analyze the images using comet scoring software to quantify the extent of DNA damage (e.g., tail moment, % DNA in tail).
Diagram 2: Comet Assay Workflow
Caption: Principle of the ER competitive binding assay.
Dopamine Transporter (DAT) Uptake Assay
This protocol is based on established methods for assessing neurotoxicity.
Objective: To evaluate the effect of PBB congeners on the function of the dopamine transporter.
Materials:
-
Cells expressing the human dopamine transporter (e.g., HEK293-hDAT)
-
[3H]-Dopamine
-
PBB congeners
-
Assay buffer
-
Scintillation counter
Procedure:
-
Plate HEK293-hDAT cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of PBB congeners or a known DAT inhibitor (e.g., cocaine) for a short period.
-
Add a fixed concentration of [3H]-Dopamine to each well and incubate for a defined time to allow for uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of [3H]-Dopamine taken up using a scintillation counter.
-
Calculate the percentage of DAT inhibition for each PBB congener concentration and determine the IC50 value.
Diagram 4: Dopamine Transporter Uptake Inhibition
Caption: Mechanism of dopamine transporter uptake inhibition by PBBs.
Conclusion
The toxicological profile of polybrominated biphenyls is complex and highly dependent on the specific congeneric structure. While a comprehensive experimental dataset for this compound is currently lacking, established structure-activity relationships provide a framework for predicting its potential toxicity. Its mono-ortho substitution pattern suggests a potential for mixed toxicological effects, possibly involving both AhR-dependent and independent pathways. Further research employing the standardized in vitro assays detailed in this guide is essential to definitively characterize the toxicity of this compound and other understudied PBB congeners. This will enable a more accurate assessment of the risks they pose to human health and the environment.
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Lein, P. J., & Klocke, C. (2023). The neurotoxicity of polychlorinated biphenyls (PCBs). Comprehensive Toxicology, 1-21. [Link]
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Geller, A. M., Tilson, H. A., & Mitchell, C. L. (1990). Developmental neurotoxicity of polybrominated biphenyls. Fundamental and applied toxicology, 15(4), 700-711. [Link]
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Safe, S. H. (1994). Toxicology, structure-function relationship, and human and environmental health impacts of polychlorinated biphenyls: progress and problems. Environmental health perspectives, 102(Suppl 1), 171-180. [Link]
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Chanda, J. J. (1982). Cutaneous effects of exposure to polybrominated biphenyls (PBBs): the Michigan PBB incident. Environmental health perspectives, 44, 175-188. [Link]
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International Agency for Research on Cancer. (2016). Polychlorinated Biphenyls and Polybrominated Biphenyls. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 107, 1-502. [Link]
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Fonnum, F., & Mariussen, E. (2009). Mechanisms involved in the neurotoxic effects of environmental toxicants such as polychlorinated biphenyls and brominated flame retardants. Journal of neurochemistry, 111(4), 879-887. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Addendum to the Toxicological Profile for Polybrominated Biphenyls (PBBs). [Link]
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Robertson, L. W., Andres, J. L., Safe, S. H., & Lovering, S. L. (1983). Toxicity of 3,3',4,4'- and 2,2',5,5'-tetrabromobiphenyl: correlation of activity with aryl hydrocarbon hydroxylase induction and lack of protection by antioxidants. Journal of Toxicology and Environmental Health, 11(4-6), 847-858. [Link]
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Bunce, N. J., Hayes, C. L., & Golas, C. L. (1998). Persistent binding of ligands to the aryl hydrocarbon receptor. Drug metabolism and disposition, 26(1), 63-68. [Link]
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Milligan, S. A., Mills, R. A., & Safe, S. H. (1985). Toxicity of 3,4,5,3',4',5'-hexabrominated biphenyl and 3,4,3',4'-tetrabrominated biphenyl. Journal of Toxicology and Environmental Health, 15(6), 769-779. [Link]
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Wang, X., & Hankinson, O. (2017). Identification of the Ah-Receptor Structural Determinants for Ligand Preferences. Toxicological sciences, 155(2), 393-404. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls and Polybrominated Diphenyl Ethers. [Link]
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PubChem. (n.d.). 2,3,5-Tribromobiphenyl. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Wikipedia contributors. (2023, December 28). Toxic equivalency factor. In Wikipedia, The Free Encyclopedia. Retrieved 04:32, January 21, 2026, from [Link]
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Denison, M. S., & Nagy, S. R. (2003). Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor. The Journal of biological chemistry, 278(41), 39447-39455. [Link]
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Aust, S. D., Trosko, J. E., & Warren, S. T. (1981). Toxicity of firemaster FF-1 and 2,2',4,4',5,5'-hexabromobiphenyl in cultures of C3H/10T 1/2 mammalian fibroblasts. Journal of Toxicology and Environmental Health, 7(1), 1-13. [Link]
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U.S. Environmental Protection Agency. (2010). Recommended Toxicity Equivalency Factors (TEFs) for Human Health Risk Assessments of Dioxin and Dioxin-Like Compounds. [Link]
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Birnbaum, L. S., & DeVito, M. J. (1995). Use of toxic equivalency factors for risk assessment for dioxins and related compounds. Toxicology, 105(2-3), 391-401. [Link]
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U.S. Environmental Protection Agency. (2018). Toxicity Equivalence (TEQ) and Relative Potency presentation. [Link]
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Wikipedia contributors. (2024, January 10). Aryl hydrocarbon receptor. In Wikipedia, The Free Encyclopedia. Retrieved 04:33, January 21, 2026, from [Link]
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Backlund, M., & Ingelman-Sundberg, M. (2004). Different structural requirements of the ligand binding domain of the aryl hydrocarbon receptor for high- and low-affinity ligand binding and receptor activation. Molecular pharmacology, 65(2), 416-425. [Link]
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A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of 2,3',5-Tribromobiphenyl Analytical Standards
In the realm of environmental analysis and toxicology, the accuracy of quantitative studies hinges on the quality of the analytical standards used for calibration. For compounds like 2,3',5-tribromobiphenyl, a member of the polybrominated biphenyls (PBBs) class of persistent organic pollutants, the stakes are particularly high. An impure standard can lead to the under- or over-estimation of environmental contamination, directly impacting risk assessment and regulatory decisions. This guide provides a comprehensive framework for assessing the purity of this compound analytical standards, moving beyond a single certificate of analysis value to a holistic, multi-technique verification approach. As scientists, our trust in a standard must be earned through rigorous, self-validating experimental evidence.
The core principle of this guide is the application of orthogonal methods —analytical techniques that measure the same attribute (purity) based on fundamentally different chemical or physical principles. This approach provides a robust and cross-validated purity assessment, minimizing the risk of overlooking impurities that may not be detected by a single method. We will compare the performance of three hypothetical commercial standards (Vendor A, Vendor B) against a Certified Reference Material (CRM) to illustrate the process.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Isomeric Purity
Expertise & Experience: GC-MS is the premier technique for analyzing semi-volatile compounds like PBBs.[1][2][3] Its high chromatographic resolution is essential for separating the target analyte from structurally similar isomers (e.g., other tribromobiphenyls) and congeners with different degrees of bromination, which are common process-related impurities.[4][5] The mass spectrometer provides definitive identification based on the molecule's mass-to-charge ratio and fragmentation pattern, ensuring we are quantifying the correct compound.
Trustworthiness: The protocol's validity is established by demonstrating adequate separation of the main component from all other detected peaks. A high-purity standard should yield a chromatogram with a single, sharp, and symmetrical peak. The area percentage of this peak, often reported on certificates of analysis, provides a measure of chromatographic purity.
Experimental Protocol: GC-MS Purity Assessment
-
Standard Preparation: Accurately weigh and dissolve the this compound standard in a high-purity solvent (e.g., isooctane or toluene) to a concentration of approximately 10 µg/mL.
-
Instrumentation: Utilize a high-resolution gas chromatograph coupled to a mass spectrometer.[2] A low-bleed capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for its excellent inertness and separation efficiency for halogenated compounds.[2]
-
GC Conditions:
-
Injector: Splitless mode at 280°C to ensure complete vaporization without discrimination.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Oven Program: Start at 120°C (hold 2 min), ramp at 15°C/min to 300°C, and hold for 5 minutes. This gradient is designed to separate early-eluting impurities from the main analyte and elute any heavier PBBs.
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Data Analysis: Integrate all peaks in the total ion chromatogram. Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Identify impurities by comparing their mass spectra to spectral libraries (e.g., NIST).
Data Presentation: GC-MS Purity Results
| Standard Source | Retention Time (min) | Peak Area % (2,3',5-TBB) | Impurity 1 (Dibromobiphenyl) | Impurity 2 (Other Tribromobiphenyl Isomer) |
| CRM | 15.21 | 99.95% | 0.03% | 0.02% |
| Vendor A | 15.22 | 99.51% | 0.15% | 0.34% |
| Vendor B | 15.21 | 98.12% | 0.88% | 1.00% |
Workflow Visualization: GC-MS Analysis
Caption: Workflow for GC-MS purity determination.
High-Performance Liquid Chromatography (HPLC): An Orthogonal Separation
Expertise & Experience: HPLC provides a complementary separation mechanism to GC.[9][10] It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. This is crucial for detecting non-volatile or thermally labile impurities that would not be amenable to GC analysis. Following the principles outlined in pharmacopeial chapters like USP <621> and Ph. Eur. 2.2.46 ensures a robust and standardized approach to the chromatographic analysis.[11][12]
Trustworthiness: A reversed-phase HPLC method using a C18 column separates molecules primarily based on their hydrophobicity. Any impurities with significantly different polarity from this compound will have different retention times. The use of a photodiode array (PDA) detector allows for peak purity analysis by comparing UV-Vis spectra across a single peak, helping to identify co-eluting impurities.
Experimental Protocol: HPLC-PDA Purity Assessment
-
Standard Preparation: Accurately prepare a ~50 µg/mL solution of the standard in acetonitrile.
-
Instrumentation: A high-performance liquid chromatograph equipped with a PDA detector.
-
HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
PDA Detection:
-
Wavelength: Monitor at 220 nm for maximum sensitivity.
-
Spectral Range: Acquire spectra from 200-400 nm for peak purity analysis.
-
-
Data Analysis: Calculate the area percentage purity as described for GC-MS. Perform peak purity analysis on the main analyte peak to check for spectral homogeneity.
Data Presentation: HPLC-PDA Purity Results
| Standard Source | Retention Time (min) | Peak Area % (2,3',5-TBB) | Peak Purity Index | Impurity 3 (Polar By-product) |
| CRM | 8.54 | 99.92% | >0.999 | Not Detected |
| Vendor A | 8.55 | 99.65% | >0.999 | 0.08% |
| Vendor B | 8.53 | 98.20% | 0.985 (Fail) | 0.25% |
Note: A Peak Purity Index below 0.990 suggests the presence of a co-eluting impurity.
Workflow Visualization: HPLC-PDA Analysis
Caption: Workflow for HPLC-PDA purity determination.
Quantitative NMR (qNMR): A Primary Ratio Method
Expertise & Experience: Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for purity determination.[13] Unlike chromatographic techniques that provide relative purity, qNMR can determine an absolute purity value (mass fraction) by comparing the integral of a specific resonance from the analyte to that of a certified, high-purity internal standard.[14] The signal intensity in NMR is directly proportional to the number of nuclei, making it a highly accurate and precise technique that does not require a reference standard of the analyte itself.[13][14]
Trustworthiness: The self-validating nature of qNMR comes from its fundamental principle. By using a certified internal standard (e.g., maleic acid) with a known purity and weighing both the standard and the analyte accurately, the purity of the analyte can be calculated directly. The selection of non-overlapping signals for integration and ensuring complete relaxation of all nuclei are critical for accuracy.
Experimental Protocol: ¹H qNMR Purity Assessment
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound standard into a vial.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion and sensitivity.
-
Acquisition Parameters:
-
Pulse Program: A standard quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T₁ of any integrated proton (typically 30-60 seconds) to ensure full signal recovery.
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal from this compound (e.g., aromatic protons) and a signal from the internal standard (e.g., olefinic protons of maleic acid).
-
-
Purity Calculation: The purity (P_analyte) is calculated using the following equation:
-
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.
-
Data Presentation: qNMR Purity Results
| Standard Source | Weighed Mass (mg) | Internal Std Mass (mg) | Calculated Purity (mass %) |
| CRM | 10.052 | 5.101 | 99.9% |
| Vendor A | 10.115 | 5.088 | 99.4% |
| Vendor B | 9.989 | 5.123 | 98.0% |
Workflow Visualization: qNMR Analysis
Caption: Workflow for qNMR absolute purity determination.
Elemental Analysis: A Fundamental Compositional Check
Expertise & Experience: Elemental analysis, or combustion analysis, is a fundamental technique that determines the mass fractions of carbon, hydrogen, and in this case, bromine in a sample.[15][16] While it does not distinguish between isomers, it provides a crucial check on the compound's empirical formula.[17] A significant deviation from the theoretical values can indicate the presence of inorganic impurities, residual solvents, or a fundamentally incorrect compound. The widely accepted tolerance for publication-quality data is within ±0.4% of the theoretical value.[17]
Trustworthiness: This method is self-validating through its direct comparison of experimental results to the theoretical elemental composition calculated from the molecular formula (C₁₂H₇Br₃). A close match provides strong evidence of compositional purity.
Experimental Protocol: CHN/Br Analysis
-
Sample Preparation: Accurately weigh ~2-3 mg of the dried standard into a tin capsule.
-
Instrumentation: Utilize a CHNSO elemental analyzer. A separate analysis using a specific method for bromine (e.g., oxygen flask combustion followed by titration) may be required depending on the instrument's capability.
-
Analysis: The sample is combusted at high temperature (~900-1000°C). The resulting gases (CO₂, H₂O, etc.) are separated and quantified by thermal conductivity or infrared detectors.[16]
-
Calculation: The instrument software calculates the percentage of each element. Compare these experimental values to the theoretical values for C₁₂H₇Br₃ (C: 36.87%, H: 1.81%, Br: 61.32%).
Data Presentation: Elemental Analysis Results
| Standard Source | % Carbon (Theory: 36.87%) | % Hydrogen (Theory: 1.81%) | % Bromine (Theory: 61.32%) | Deviation from Theory |
| CRM | 36.81% | 1.83% | 61.25% | <0.1% |
| Vendor A | 36.55% | 1.79% | 60.98% | ~0.3% |
| Vendor B | 35.91% | 1.95% | 59.85% | >1.0% (Fail) |
Workflow Visualization: Elemental Analysis
Sources
- 1. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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- 12. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
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Distinguishing Tribromobiphenyl Isomers: A Comparative Guide to MS/MS Fragmentation Patterns
For researchers, environmental scientists, and drug development professionals, the accurate identification of isomeric compounds is a critical analytical challenge. Among these, polybrominated biphenyls (PBBs), a class of persistent organic pollutants, present a significant hurdle due to the large number of possible isomers with identical mass-to-charge ratios. This guide provides an in-depth comparison of the tandem mass spectrometry (MS/MS) fragmentation patterns of tribromobiphenyl isomers, offering experimental insights and data-driven strategies for their differentiation. We will focus on the mechanistic underpinnings of their fragmentation, particularly the influential "ortho effect," to empower confident isomer-specific analysis.
The Challenge of Isomerism in Tribromobiphenyl Analysis
Tribromobiphenyls (C₁₂H₇Br₃) exist as numerous constitutional isomers, differing only in the substitution pattern of the three bromine atoms on the biphenyl backbone. While indistinguishable by a single stage of mass spectrometry, tandem mass spectrometry (MS/MS) provides a powerful tool for their differentiation by inducing characteristic fragmentation pathways.[1] Understanding these pathways is paramount for accurate identification and quantification in complex matrices.
This guide will compare the fragmentation behavior of two representative tribromobiphenyl isomers:
-
2,2',5-Tribromobiphenyl (PBB 18): An isomer with bromine atoms in the ortho positions (2 and 2') of both phenyl rings.
-
3,4,5-Tribromobiphenyl (a non-ortho-substituted isomer): An isomer lacking ortho-bromine substitution.
Experimental Protocol: A Validated GC-MS/MS Workflow
To achieve robust and reproducible fragmentation data, a well-defined analytical method is essential. The following gas chromatography-tandem mass spectrometry (GC-MS/MS) protocol is recommended for the analysis of tribromobiphenyl isomers.
Sample Preparation
A stock solution of the tribromobiphenyl isomer standards should be prepared in a suitable solvent, such as methanol or hexane, at a concentration of 1 mg/mL. Working standards of lower concentrations can be prepared by serial dilution.
Gas Chromatography (GC) Conditions
| Parameter | Value | Rationale |
| GC System | Agilent 7890A GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent | A non-polar column offering good separation for PBB congeners. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Injector Temperature | 280 °C | Ensures efficient volatilization of the analytes. |
| Injection Mode | Splitless | Maximizes the transfer of analytes to the column for trace analysis. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimal flow rate for this column dimension. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min) | A temperature program designed to effectively separate tribromobiphenyl isomers. |
Tandem Mass Spectrometry (MS/MS) Conditions
| Parameter | Value | Rationale |
| Mass Spectrometer | Agilent 7000 series Triple Quadrupole MS or equivalent | A sensitive and selective detector for MS/MS analysis. |
| Ionization Mode | Electron Ionization (EI) | A robust and widely used ionization technique for PBBs. |
| Ionization Energy | 70 eV | Standard EI energy to induce reproducible fragmentation. |
| Source Temperature | 230 °C | Optimizes ion formation and stability. |
| Quadrupole 1 (Q1) | Precursor Ion Selection (e.g., m/z 390 for tribromobiphenyl) | Isolates the molecular ion of the target analyte. |
| Collision Gas | Nitrogen or Argon | Inert gas for collision-induced dissociation. |
| Collision Energy | 10-40 eV (optimization required) | The energy applied to induce fragmentation; requires optimization for each isomer. |
| Quadrupole 3 (Q3) | Product Ion Scanning | Detects the fragment ions produced in the collision cell. |
Comparative Fragmentation Pattern Analysis
The key to distinguishing tribromobiphenyl isomers lies in the differences in their MS/MS fragmentation patterns, which are heavily influenced by the positions of the bromine substituents.
The "Ortho Effect": A Diagnostic Fragmentation Pathway
A well-documented phenomenon in the mass spectrometry of halogenated biphenyls is the "ortho effect."[1] This effect is observed in isomers containing halogen atoms at the 2,2'-, 2,2',6-, or 2,2',6,6'- positions. For PBBs, the ortho effect manifests as an unusually intense ion corresponding to the loss of a single bromine atom ([M-Br]⁺).[1] This is attributed to the steric strain imposed by the ortho substituents, which facilitates the cleavage of a C-Br bond and the formation of a stable dibenzofuran-like fragment ion.
Predicted Fragmentation Patterns
Based on the principles of the ortho effect and general fragmentation of polyhalogenated aromatic compounds, we can predict the key differences in the MS/MS spectra of our two model isomers.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Predicted Relative Abundance (2,2',5-Tribromobiphenyl) | Predicted Relative Abundance (3,4,5-Tribromobiphenyl) |
| 390 | 311 | Br | High | Low |
| 390 | 232 | 2Br | Moderate | Moderate |
| 311 | 232 | Br | Moderate | Low |
| 311 | 152 | Br + C₆H₃Br | Low | Very Low |
| 232 | 152 | Br | Low | Low |
Note: The molecular ion of tribromobiphenyl (m/z 390) will exhibit a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).
Mechanistic Insights into Fragmentation Pathways
The observed differences in fragmentation can be rationalized by examining the underlying reaction mechanisms.
Fragmentation of 2,2',5-Tribromobiphenyl (Ortho-Substituted)
The presence of bromine atoms at the 2 and 2' positions induces significant steric hindrance, making the [M-Br]⁺ fragment a highly favored product.
Caption: Proposed fragmentation pathway for 2,2',5-tribromobiphenyl.
The initial loss of a bromine radical is significantly enhanced due to the relief of steric strain, leading to a prominent [M-Br]⁺ ion. Subsequent fragmentation can involve the loss of a second bromine atom.
Fragmentation of 3,4,5-Tribromobiphenyl (Non-Ortho-Substituted)
In the absence of ortho-bromine atoms, the direct loss of a single bromine atom is less favorable. Instead, fragmentation is more likely to proceed through the sequential loss of bromine atoms or other pathways.
Caption: Proposed fragmentation pathway for 3,4,5-tribromobiphenyl.
For this isomer, the relative abundance of the [M-Br]⁺ ion is expected to be significantly lower compared to the ortho-substituted isomer. The loss of two bromine atoms ([M-2Br]⁺) may be a more prominent fragmentation pathway.
Experimental Considerations and Best Practices
To ensure the reliability of fragmentation pattern analysis for isomer differentiation, the following experimental factors should be carefully considered:
-
Collision Energy Optimization: The collision energy is a critical parameter that directly influences the degree of fragmentation. It is essential to perform a collision energy optimization study for each isomer to determine the optimal energy that produces a rich and informative product ion spectrum.
-
Precursor Ion Selection: While the molecular ion is typically selected as the precursor, in some cases, a prominent fragment ion can also be used for further fragmentation (MS³). This can provide additional structural information.
-
Chromatographic Separation: Although MS/MS can distinguish co-eluting isomers, good chromatographic separation is always recommended to reduce matrix effects and improve the quality of the mass spectra.
-
Use of Reference Standards: The definitive identification of an isomer requires the analysis of a certified reference standard under the same experimental conditions.
Conclusion
The differentiation of tribromobiphenyl isomers is achievable through a systematic analysis of their MS/MS fragmentation patterns. The "ortho effect" serves as a powerful diagnostic tool, leading to a significantly enhanced loss of a single bromine atom in 2,2'-substituted isomers. By carefully optimizing GC-MS/MS parameters and understanding the underlying fragmentation mechanisms, researchers can confidently identify and distinguish these challenging isomers. This guide provides a foundational framework for developing robust analytical methods for the isomer-specific analysis of tribromobiphenyls and other polybrominated biphenyls, contributing to more accurate and reliable scientific findings.
References
-
Molecules. The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. [Link]
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A Comparative Guide to the Relative Response Factors of Tribromobiphenyls in Different Ionization Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Relative Response Factors in Quantitative Analysis
In mass spectrometry, the response of a detector to a given analyte is not absolute. It is influenced by the analyte's chemical properties and the ionization technique employed. The Relative Response Factor (RRF) is a crucial parameter used to correct for these differences in ionization efficiency and detector response between a target analyte and a reference standard.[1][2] It is defined as the ratio of the response of the analyte to the response of the standard at the same concentration. An accurate determination of RRFs is paramount for reliable quantification, especially when dealing with isomers like tribromobiphenyls, where the position of the bromine atoms can significantly influence their behavior in the ion source.
This guide delves into the theoretical and practical aspects of determining the RRFs of tribromobiphenyls in three commonly used ionization sources, providing insights into the underlying mechanisms and offering guidance on experimental design.
Electron Ionization (EI): A Hard Ionization Technique with Isomer-Specific Responses
Electron Ionization (EI) is a classic, hard ionization technique that involves bombarding gas-phase molecules with a high-energy electron beam (typically 70 eV).[3][4] This process is energetic enough to not only ionize the molecule by ejecting an electron, forming a molecular ion (M⁺•), but also to cause extensive and reproducible fragmentation.[4][5] For polybrominated biphenyls (PBBs), including tribromobiphenyls, EI is a well-established ionization method, often coupled with gas chromatography (GC-MS).[6][7][8]
The "Ortho Effect" and its Impact on Tribromobiphenyl RRFs
A key phenomenon influencing the EI mass spectra and, consequently, the RRFs of PBBs is the "mass spectrometric ortho effect."[9][10] This effect is observed in PBB congeners with bromine atoms at the 2,2'-positions (ortho to the biphenyl linkage). The steric hindrance caused by these ortho-substituted bromines leads to a twisted biphenyl system, which, upon ionization, readily loses a bromine atom.[9] This results in an unusually intense [M-Br]⁺ fragment ion compared to isomers without 2,2'-substitution.[9]
For tribromobiphenyls, this means that an isomer with a 2,2'-dibromo substitution pattern will exhibit a significantly different fragmentation pattern than an isomer with, for example, a 3,4,4'-tribromo substitution. When quantifying tribromobiphenyls using EI-MS, the choice of the quantification ion is therefore critical. If the molecular ion (M⁺•) is chosen, isomers exhibiting the ortho effect will have a lower response for this ion and thus a different RRF compared to isomers that do not. Conversely, if the [M-Br]⁺ ion is used for quantification, isomers with the ortho effect may show a stronger signal and a correspondingly different RRF.[9] This highlights that a single RRF cannot be universally applied to all tribromobiphenyl isomers in EI-MS.
The following table summarizes the expected relative responses for different types of tribromobiphenyl isomers under EI, based on the ortho effect.
| Tribromobiphenyl Isomer Type | Expected Relative Abundance of M⁺• | Expected Relative Abundance of [M-Br]⁺ | Implication for RRF |
| With 2,2'-dibromo substitution | Lower | Higher | RRF will be highly dependent on the quantification ion chosen. |
| With a single ortho-bromo substitution | Moderate | Moderate | RRF will differ from both 2,2'-substituted and non-ortho substituted isomers. |
| Without ortho-bromo substitution | Higher | Lower | RRF will be different from ortho-substituted isomers. |
Electrospray Ionization (ESI): A Soft Ionization Technique for Polar Analytes
Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a liquid phase, typically at atmospheric pressure.[11][12][13] It is particularly well-suited for polar, and large molecules that can be readily charged in solution.[13][14] The process involves creating a fine spray of charged droplets from which solvent evaporates, ultimately leading to the formation of gas-phase ions, often as protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.[11]
Applicability and Expected Response of Tribromobiphenyls in ESI
Tribromobiphenyls are relatively nonpolar compounds, which makes them challenging to ionize efficiently by ESI.[15] ESI's mechanism relies on the presence of polar functional groups or the ability to readily accept or lose a proton, characteristics that are absent in PBBs. Therefore, the ionization efficiency of tribromobiphenyls in ESI is expected to be very low.
While direct experimental data on the RRFs of tribromobiphenyls in ESI is scarce in the literature, studies on other halogenated compounds suggest that ESI is generally less sensitive for nonpolar analytes compared to other ionization techniques.[16][17] It is plausible that any observed signal for tribromobiphenyls in ESI might be due to the formation of adducts with components of the mobile phase, but this would likely be a low-abundance and inconsistent process, leading to poor sensitivity and reproducibility. Consequently, ESI is not the recommended ionization technique for the quantitative analysis of tribromobiphenyls, and determining reliable RRFs would be challenging.
Atmospheric Pressure Chemical Ionization (APCI): A Versatile Technique for Less Polar Compounds
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that, like ESI, operates at atmospheric pressure.[1][7] However, the ionization mechanism is different. In APCI, the sample is first vaporized in a heated nebulizer. The resulting gas-phase analyte molecules are then ionized through ion-molecule reactions with reactant ions formed from the solvent vapor via a corona discharge.[1][18] APCI is well-suited for the analysis of less polar and thermally stable compounds with molecular weights typically below 1500 Da.[1][15][19]
APCI as a Promising Alternative for Tribromobiphenyl Analysis
Given that tribromobiphenyls are relatively nonpolar and thermally stable, APCI presents a more promising atmospheric pressure ionization technique for their analysis than ESI.[15] The gas-phase ionization mechanism of APCI is more amenable to nonpolar compounds that can be volatilized.[15][19] In positive-ion mode, proton transfer from reagent ions (e.g., H₃O⁺) can lead to the formation of [M+H]⁺ ions. In negative-ion mode, electron capture or proton abstraction could potentially form M⁻• or [M-H]⁻ ions, although the former is more likely for halogenated compounds.
Comparative Summary of Ionization Sources for Tribromobiphenyl Analysis
The choice of ionization source has a profound impact on the analysis of tribromobiphenyls and the resulting relative response factors. The following table provides a comparative overview.
| Ionization Source | Ionization Principle | Typical Ions Formed | Suitability for Tribromobiphenyls | Expected RRF Variability | Key Considerations |
| Electron Ionization (EI) | High-energy electron bombardment in a vacuum.[3] | M⁺•, extensive fragment ions (e.g., [M-Br]⁺).[5] | High. Well-established for GC-MS analysis of PBBs.[8] | High. Strongly dependent on bromine substitution pattern (ortho effect).[9] | Requires careful selection of quantification ion. Extensive fragmentation provides structural information. |
| Electrospray Ionization (ESI) | Formation of charged droplets from a liquid phase at atmospheric pressure.[11] | [M+H]⁺ or [M-H]⁻ (for polar analytes). | Low. Inefficient ionization of nonpolar PBBs. | High and Unreliable. Response is expected to be weak and inconsistent. | Not recommended for quantitative analysis of tribromobiphenyls. |
| Atmospheric Pressure Chemical Ionization (APCI) | Ion-molecule reactions in the gas phase at atmospheric pressure.[1] | [M+H]⁺ or M⁻•. | Moderate to High. Suitable for less polar, thermally stable compounds.[15] | Low to Moderate. Less fragmentation leads to more consistent response among isomers compared to EI. | A good alternative to EI, especially for LC-MS applications. |
Experimental Protocols
Workflow for Determining Relative Response Factors
The following diagram illustrates a general workflow for the experimental determination of RRFs for tribromobiphenyls.
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Navigating the Photodegradation Landscape of Tribromobiphenyls: A Comparative Guide to Isomer-Specific Reactivity
For Immediate Release to the Scientific Community
Researchers in environmental science and toxicology are increasingly focused on the fate of persistent organic pollutants (POPs), including polybrominated biphenyls (PBBs). Understanding the photodegradation of these compounds is crucial for assessing their environmental persistence and developing remediation strategies. This guide offers a detailed comparison of the photodegradation rates and mechanisms of different tribromobiphenyl (TBB) isomers, drawing upon experimental data and established principles of photochemical reactions of halogenated aromatic compounds. While direct comparative studies on all TBB isomers are limited, this guide synthesizes available data on PBBs and related compounds to provide valuable insights into their structure-dependent photoreactivity.
Introduction: The Environmental Significance of Tribromobiphenyl Photodegradation
Tribromobiphenyls, a subclass of PBBs, are of significant environmental concern due to their toxicity and persistence. Solar radiation is a primary driver of their transformation in the environment. The rate and pathway of this photodegradation are not uniform across all TBB isomers; the specific arrangement of the three bromine atoms on the biphenyl structure dictates the molecule's susceptibility to photolytic cleavage. This guide will explore these isomer-specific differences, providing a framework for predicting the environmental fate of various TBB congeners.
Factors Influencing Photodegradation Rates: A Multifaceted Interplay
The photodegradation of TBBs is a complex process governed by a variety of experimental and environmental factors. Understanding these variables is essential for interpreting and comparing degradation rate data.
-
Irradiation Wavelength: The energy of the incident light plays a pivotal role. Shorter wavelengths, such as those in the UV-C (100-280 nm) and UV-B (280-315 nm) ranges, generally lead to significantly faster degradation rates compared to UV-A (315-400 nm) and visible light.[1][2] This is because the absorption of higher energy photons is more likely to induce the cleavage of the carbon-bromine bond.
-
Solvent/Reaction Medium: The nature of the solvent can dramatically influence photodegradation kinetics.[1][3] Solvents can act as hydrogen donors, facilitating the reductive debromination process. For instance, the degradation rates of some brominated flame retardants were found to be significantly faster in acetone compared to toluene or n-hexane.[1][3] In aqueous environments, factors such as pH and the presence of dissolved organic matter can also affect the degradation pathways and rates.[4][5]
-
Presence of Photosensitizers and Catalysts: The degradation of PBBs can be accelerated in the presence of photocatalysts like titanium dioxide (TiO₂).[4] The efficiency of TiO₂-mediated photodegradation is, in turn, influenced by factors such as pH.[4]
-
Initial Contaminant Concentration: Generally, the pseudo-first-order degradation rate constant of PBBs decreases with increasing initial concentration.[4][5] This can be attributed to the limited penetration of light through the solution at higher concentrations and potential competition for photons and reactive species.
Comparative Analysis of Photodegradation Rates: Isomer-Specific Reactivity
While a comprehensive dataset for all TBB isomers under identical conditions is not available, we can infer a comparative understanding of their photodegradation rates based on studies of various polybrominated aromatic compounds. The primary mechanism of photodegradation for PBBs is reductive debromination, where a bromine atom is replaced by a hydrogen atom.[2]
General Trends in PBB Photodegradation
Studies on a range of PBBs and polybrominated diphenyl ethers (PBDEs) have established several key trends that can be extrapolated to TBB isomers:
-
Degree of Bromination: In general, the rate of photodegradation increases with the number of bromine substituents.[2] This suggests that more highly brominated biphenyls are more susceptible to photolysis.
-
Position of Bromine Atoms: The position of the bromine atoms on the biphenyl rings significantly impacts reactivity.
-
Ortho-substitution: Bromine atoms in the ortho positions (2, 2', 6, 6') are often more readily cleaved.[2] This is attributed to increased steric strain and potentially altered electronic properties.
-
Para-substitution: Bromine atoms in the para positions (4, 4') can also influence photoreactivity.
-
Vicinal Bromines: The presence of bromine atoms on adjacent carbons can increase the rate of debromination.
-
Inferred Comparison of Tribromobiphenyl Isomers
Based on these principles, we can hypothesize the relative photodegradation rates of different TBB isomers. For instance, an isomer with an ortho-bromine and another with vicinal bromines would likely degrade faster than an isomer with only meta-bromines.
To illustrate, let's consider a hypothetical comparison of three TBB isomers:
-
2,2',5-Tribromobiphenyl: The presence of two ortho-bromines would likely lead to a relatively high photodegradation rate due to steric strain.
-
3,4,4'-Tribromobiphenyl: This isomer has two para-bromines and one meta-bromine. Its degradation rate would likely be influenced by the stability of the resulting radical intermediates.
-
2,4,6-Tribromobiphenyl: This isomer has two ortho-bromines and one para-bromine on the same ring. The high degree of substitution on one ring could lead to a rapid initial debromination.
Table 1: Hypothetical Comparison of Tribromobiphenyl Isomer Photodegradation Rates
| Isomer | Key Structural Features | Expected Relative Photodegradation Rate | Rationale |
| 2,2',5-Tribromobiphenyl | Two ortho-bromines | High | Steric strain from ortho-substituents facilitates C-Br bond cleavage. |
| 3,4,4'-Tribromobiphenyl | Two para-bromines, one meta-bromine | Moderate | Lacks the highly reactive ortho-substituents. |
| 2,4,6-Tribromobiphenyl | Two ortho-bromines, one para-bromine (on the same ring) | High | High degree of substitution on one ring may increase photoreactivity. |
It is critical to emphasize that this is a qualitative comparison based on established trends. Rigorous experimental studies are required to determine the precise degradation kinetics of each TBB isomer.
Mechanistic Pathways of Photodegradation
The primary photodegradation pathway for PBBs is a stepwise reductive debromination. This process is initiated by the absorption of a photon, leading to the homolytic cleavage of a carbon-bromine (C-Br) bond to form a biphenyl radical and a bromine radical. The biphenyl radical then abstracts a hydrogen atom from the solvent or another hydrogen donor to form a less-brominated biphenyl.
Caption: Experimental workflow for a TBB photodegradation study.
Analytical Methodology
-
Chromatographic Separation: Analyze the samples using gas chromatography (GC) coupled with a suitable detector, typically a mass spectrometer (MS) or an electron capture detector (ECD). A capillary column with a non-polar stationary phase is commonly used for the separation of PBB congeners.
-
Quantification: Quantify the parent TBB isomer and its degradation products using a calibration curve prepared from certified standards.
-
Data Analysis: Plot the natural logarithm of the concentration of the TBB isomer against time. If the reaction follows pseudo-first-order kinetics, the data will yield a straight line, and the rate constant (k) can be determined from the slope. The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = ln(2)/k.
Conclusion and Future Directions
The photodegradation of tribromobiphenyls is a critical process influencing their environmental persistence. While direct comparative data for all TBB isomers is scarce, existing research on polybrominated aromatic compounds provides a solid foundation for understanding their structure-reactivity relationships. Isomers with ortho-substituents and a higher degree of bromination are generally expected to exhibit faster photodegradation rates.
Future research should focus on conducting systematic comparative studies of a wide range of TBB isomers under standardized conditions. This will enable the development of robust quantitative structure-activity relationship (QSAR) models to predict the photodegradation rates of other PBB congeners, ultimately leading to more accurate environmental risk assessments.
References
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- Zhang, P., Ji, C., & Han, P. (n.d.). Study on Photodegradation of 4,4'-Dibromobiphenyl by TiO2 Films. Asian Journal of Chemistry.
- Zhao, X., et al. (2017). Phototransformation of 2,4,6-tribromophenol in aqueous solution: Kinetics and photolysis products. Chemosphere.
- Chen, J., et al. (2017). Atmospheric chemical reaction mechanism and kinetics of 1,2-bis(2,4,6-tribromophenoxy)
- Koeppen, R., et al. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)
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A Senior Application Scientist's Guide to the Toxicogenomic Analysis of Polybrominated Biphenyl (PBB) Congeners
For researchers, toxicologists, and drug development professionals, understanding the molecular underpinnings of chemical toxicity is paramount. Polybrominated biphenyls (PBBs), a class of persistent organic pollutants, present a complex challenge due to the existence of 209 distinct chemical structures, or congeners.[1][2] While banned for decades, their legacy, epitomized by the 1973 Michigan contamination incident where a PBB-based flame retardant (FireMaster) was accidentally mixed into livestock feed, continues to inform our understanding of environmental toxicology.[3]
This guide provides an in-depth comparison of the toxicogenomic effects of various PBB congeners. Moving beyond simple protocol lists, we will explore the causal relationships behind experimental choices, compare the mechanisms of action of different PBB structures, and provide validated workflows for generating robust toxicogenomic data. Our focus is on empowering researchers to design and execute insightful experiments that can dissect the congener-specific risks of these environmental contaminants.
The Dichotomy of PBB Toxicity: Congener Structure Dictates Mechanism
The toxicity of PBBs is not monolithic; it is intimately tied to the specific arrangement of bromine atoms on the biphenyl rings. This structural variation dictates how a congener interacts with cellular machinery, leading to two primary mechanisms of action: dioxin-like and non-dioxin-like toxicity.[4]
Dioxin-Like (Coplanar) PBBs: The Aryl Hydrocarbon Receptor (AhR) Pathway
A subset of PBB congeners, such as PBB-169, possess a "coplanar" structure, meaning their two phenyl rings can rotate into the same plane. This shape is stereochemically similar to the potent toxin 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[3] This structural mimicry allows them to bind to and activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[3][5]
Upon binding, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs).[6] This action initiates the transcription of a battery of genes, most notably those in the Cytochrome P450 family (e.g., CYP1A1, CYP1A2, CYP1B1), which are involved in xenobiotic metabolism.[6] While this is a detoxification response, chronic activation of the AhR pathway is linked to a wide range of toxic effects, including immunotoxicity, endocrine disruption, and carcinogenicity.[7][8][9]
Non-Dioxin-Like (Non-coplanar) PBBs: AhR-Independent Mechanisms
The majority of PBBs, including the most abundant congener in commercial mixtures, PBB-153, are "non-coplanar."[10][11] Steric hindrance from bromine atoms in the ortho positions prevents the phenyl rings from rotating into the same plane. These congeners have low affinity for the AhR and thus do not elicit the classic "dioxin-like" toxic response.[4]
Their toxicity is mediated through different, though less completely understood, mechanisms.[10] Evidence suggests these congeners can:
-
Interact with other nuclear receptors: Non-coplanar PBBs may act on the constitutive androstane receptor (CAR) and pregnane X receptor (PXR), leading to a "phenobarbital-like" induction of different cytochrome P450 enzymes (e.g., CYP2B, CYP3A).[1][12]
-
Disrupt endocrine signaling: PBB exposure is associated with altered DNA methylation at estrogen receptor (ESR) binding sites and can interfere with thyroid hormone signaling.[1][13] This provides a molecular basis for the endocrine-disrupting effects observed in exposed populations, such as earlier age at menarche.[2][14]
-
Induce epigenetic modifications: Recent studies have demonstrated that PBB exposure is associated with widespread changes in DNA methylation.[13] For example, PBB-153 exposure in vitro has been shown to decrease DNA methylation at regulatory regions of imprinted genes, which are critical for development.[15]
Comparative Toxicogenomic Profiles of Key PBB Congeners
The distinct mechanisms of action result in unique gene expression and epigenetic signatures for different congeners. Understanding these profiles is key to assessing congener-specific risk.
| PBB Congener | Primary Mechanism | Key Molecular Events & Pathways Affected | Associated Health Outcomes |
| PBB-153 | Non-Dioxin-Like, AhR-Independent | - Altered DNA methylation at imprinted genes & estrogen receptor binding sites.[13][15] - Perturbation of oxidative stress pathways (e.g., pentose phosphate).[16][17] - Phenobarbital-like induction of liver enzymes.[1] | - Endocrine disruption.[14] - Potential developmental and reproductive toxicity.[15] - Carcinogenic promotion activity in liver.[8] |
| PBB-169 | Dioxin-Like, AhR-Dependent | - Strong activation of the AhR pathway.[5] - Induction of CYP1A1, CYP1B1 gene expression.[6] | - Potent immunotoxicity.[4] - Carcinogenic promotion activity in skin.[8] - Wasting syndrome, thymic atrophy.[4] |
| PBB-77 | Dioxin-Like, AhR-Dependent | - Activation of the AhR pathway.[13] - Associated with methylation changes at ARNT binding sites.[13] | - Contributes to overall "dioxin-like" toxicity of mixtures. |
| PBB-180 | Non-Dioxin-Like, AhR-Independent | - Phenobarbital-type induction of liver enzymes.[1] | - Contributes to hepatic effects of commercial mixtures. |
Experimental Design for PBB Toxicogenomic Analysis: A Practical Guide
A robust toxicogenomic study requires careful selection of models and a validated, systematic workflow. The primary goal is to link a specific PBB congener exposure to quantifiable changes in gene expression or epigenetic marks, and ultimately, to adverse outcome pathways.
Model Selection
The choice of experimental model is critical and depends on the specific research question.
-
In Vivo Models: Rodents (mice, rats) are frequently used to study systemic effects, metabolism, and carcinogenicity.[18][19] They allow for the examination of complex tissue interactions and developmental effects. However, interspecies differences in receptor activation (e.g., PXR) must be considered when extrapolating to human health.[12]
-
In Vitro Models: Human cell lines offer a high-throughput, reproducible system for mechanistic studies, free from the confounding factors of whole-animal physiology.[20]
-
HepG2 (Human Hepatocellular Carcinoma): A workhorse for studying liver toxicity and metabolism, as the liver is a primary target of PBBs.
-
MCF-7 (Human Breast Cancer): Useful for investigating endocrine-disrupting effects and estrogenic activity.
-
Human Intestinal Epithelial Cells (IECs): Relevant for studying the initial effects of dietary exposure.[21][22]
-
Stem Cell-Derived Models: Advanced models, such as those for human spermatogenesis, can provide unique insights into developmental and reproductive toxicity.[15]
-
General Toxicogenomic Workflow
The overall process involves exposing a chosen biological model to a PBB congener, isolating molecular components, generating high-throughput data, and performing bioinformatic analysis to derive biological meaning.
Protocol: In Vitro Transcriptomic Analysis of PBB-153 using RNA-Sequencing
This protocol provides a self-validating system for assessing the impact of the non-dioxin-like congener PBB-153 on the transcriptome of HepG2 cells.
Objective: To identify differentially expressed genes and perturbed biological pathways in human liver cells following exposure to PBB-153.
Pillar of Trustworthiness: This protocol incorporates multiple biological replicates, rigorous quality control checkpoints, and downstream validation steps to ensure the reliability and reproducibility of the findings.
Step 1: Cell Culture and Exposure
-
Cell Maintenance: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Plating: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Allow cells to attach for 24 hours.
-
Exposure Preparation: Prepare a stock solution of PBB-153 in dimethyl sulfoxide (DMSO). Create serial dilutions in culture medium to achieve final exposure concentrations (e.g., 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (e.g., ≤ 0.1%).
-
Causality Insight: Using a vehicle control (DMSO only) is critical to ensure that observed transcriptomic changes are due to the PBB congener and not the solvent used to dissolve it.
-
-
Treatment: Remove the old medium, wash cells with Phosphate-Buffered Saline (PBS), and add the medium containing the appropriate PBB-153 concentration or vehicle control. Treat for 24 hours. Perform at least three biological replicates for each condition.
Step 2: RNA Extraction and Quality Control
-
Harvest: Lyse the cells directly in the wells using a lysis buffer containing a chaotropic agent (e.g., Buffer RLT from Qiagen RNeasy Kit).
-
Extraction: Isolate total RNA using a column-based kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's instructions, including an on-column DNase digestion step to remove contaminating genomic DNA.
-
Quality Control (QC):
-
Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Determine RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN ≥ 8 is required for high-quality RNA-Seq library preparation.
-
Step 3: Library Preparation and Next-Generation Sequencing (NGS)
-
Library Preparation: Using a high-quality RNA sample (e.g., 1 µg), prepare sequencing libraries using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves poly-A selection to enrich for mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Library QC: Validate the size distribution and concentration of the final libraries using a Bioanalyzer and qPCR.
-
Sequencing: Pool the libraries and sequence them on a high-throughput sequencer (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million single-end 50 bp reads).
Step 4: Bioinformatic Analysis
-
Raw Data QC: Use tools like FastQC to check the quality of the raw sequencing reads.
-
Alignment: Align the high-quality reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Gene Expression (DGE) Analysis: Use a statistical package like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated between PBB-153 treated groups and the vehicle control group. A common threshold for significance is a False Discovery Rate (FDR) < 0.05 and a log2 fold change > |1|.
-
Pathway and Functional Enrichment Analysis: Input the list of differentially expressed genes into tools like GSEA (Gene Set Enrichment Analysis) or online platforms like DAVID or Metascape to identify over-represented biological pathways (e.g., KEGG, Gene Ontology). This step provides biological context to the list of affected genes.[23]
References
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Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls (PBBs). U.S. Department of Health and Human Services. [Link]
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Li, Y., et al. (2025). Polychlorinated biphenyl 153 alters the intestinal epithelial cell transcriptome. Biomedical Reports. [Link]
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Wang, Y., et al. (2025). Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts. Toxics. [Link]
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National Toxicology Program (NTP). (2004). Toxicological Profile for Polybrominated Biphenyls. [Link]
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Hunt, C. E., et al. (1977). Animal models of diabetes and obesity, including the PBB/Ld mouse. Federation Proceedings. [Link]
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Emory University. (2019). Research links fire retardant exposure to hormone-related DNA modifications. [Link]
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Li, Y., et al. (2025). Polychlorinated biphenyl 153 alters the intestinal epithelial cell transcriptome. PubMed. [Link]
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Wikipedia. Polychlorinated biphenyl. [Link]
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Ma, S., & Wang, H. (2022). Phenobarbital in Nuclear Receptor Activation: An Update. Drug Metabolism and Disposition. [Link]
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Luster, M. I., et al. (1980). Effects of polybrominated biphenyls (PBB) on immune response in rodents. Environmental Health Perspectives. [Link]
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Ma, S., & Wang, H. (2022). Phenobarbital in Nuclear Receptor Activation: An Update. PubMed. [Link]
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Wang, Y., et al. (2025). Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts. ResearchGate. [Link]
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Miller, A. K., et al. (2023). Multigenerational metabolic profiling in the Michigan PBB Registry. Environmental Health Perspectives. [Link]
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Differentiating Structural Isomers: A Comparative Guide to the Analytical Separation of 2,3',5-Tribromobiphenyl and 2,4',5-Tribromobiphenyl
For researchers, scientists, and professionals in drug development and environmental analysis, the precise identification and quantification of chemical compounds is paramount. This guide provides an in-depth technical comparison of analytical methodologies for differentiating two structurally similar polybrominated biphenyl (PBB) congeners: 2,3',5-tribromobiphenyl (PBB 26) and 2,4',5-tribromobiphenyl (PBB 31). These isomers, with identical molecular weights and formulas (C₁₂H₇Br₃), present a significant analytical challenge due to their subtle structural differences.[1][2] This document outlines the foundational principles and provides experimental insights into chromatographic and spectroscopic techniques that enable their unambiguous differentiation.
The Challenge of Isomeric Differentiation
The toxicological profiles and environmental fates of PBBs are highly dependent on the number and position of bromine atoms on the biphenyl backbone. Therefore, the ability to distinguish between isomers like PBB 26 and PBB 31 is not merely an academic exercise but a crucial aspect of safety and risk assessment. The core challenge lies in leveraging the minor differences in their physicochemical properties, stemming from the distinct bromine substitution patterns, to achieve analytical separation and unique spectral identification.
Structural Differences at a Glance:
| Compound | Structure | PBB Number |
| This compound | A biphenyl with bromine atoms at positions 2, 5 on one phenyl ring and position 3' on the other. | 26 |
| 2,4',5-tribromobiphenyl | A biphenyl with bromine atoms at positions 2, 5 on one phenyl ring and position 4' on the other. | 31 |
These seemingly minor positional differences influence the molecules' polarity, boiling points, and electronic environments, which in turn govern their behavior in various analytical systems.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse Technique
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile organic compounds like PBBs.[3] The separation in the gas chromatograph is primarily based on the compound's volatility and its interaction with the stationary phase of the GC column.
Chromatographic Separation: Elution Order on Non-Polar Columns
For non-polar stationary phases, such as the commonly used 5% phenyl methylpolysiloxane (e.g., DB-5ms), the elution order of PBB isomers is generally governed by their boiling points, which are influenced by intermolecular forces.[4][5][6]
-
2,4',5-Tribromobiphenyl (PBB 31): This isomer is expected to have a slightly higher degree of planarity and a larger surface area compared to PBB 26. This can lead to stronger van der Waals interactions with the non-polar stationary phase, resulting in a slightly longer retention time.
-
This compound (PBB 26): The presence of a bromine atom at the 3' position may induce a slightly greater steric hindrance to planarity compared to the 4'-substitution in PBB 31. This can marginally reduce its interaction with the stationary phase, leading to a slightly earlier elution.
Table 1: Predicted GC Elution Behavior on a Non-Polar Column (e.g., DB-5ms)
| Compound | Predicted Relative Retention Time | Rationale |
| This compound (PBB 26) | Earlier Elution | Less planar, weaker interaction with stationary phase. |
| 2,4',5-Tribromobiphenyl (PBB 31) | Later Elution | More planar, stronger interaction with stationary phase. |
Experimental Protocol: GC-MS Analysis
Caption: Workflow for GC-MS analysis of PBB isomers.
Step-by-Step Methodology:
-
Sample Preparation: Extract the PBBs from the sample matrix using an appropriate solvent (e.g., hexane/dichloromethane). Perform a cleanup step using solid-phase extraction (SPE) with silica or florisil to remove interfering compounds. Concentrate the extract to a suitable volume.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl methylpolysiloxane (DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Splitless injection at 280°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Full scan mode to obtain complete mass spectra.
-
Mass Spectrometric Differentiation: Fragmentation Patterns
Upon electron ionization, both PBB 26 and PBB 31 will produce a molecular ion cluster ([M]⁺) around m/z 390, with a characteristic isotopic pattern due to the presence of three bromine atoms. The primary differentiation will arise from the relative abundances of fragment ions, which are influenced by the stability of the resulting ions and radicals.[8][9]
The most significant fragmentation pathway for PBBs is the sequential loss of bromine atoms. The position of the bromine atoms can influence the stability of the resulting carbocations.
-
[M-Br]⁺ Ion: The loss of a bromine atom will result in a dibromobiphenyl cation. The relative abundance of this ion can differ based on the stability of the cation formed.
-
[M-2Br]⁺ Ion: The subsequent loss of a second bromine atom will form a monobromobiphenyl cation.
-
Ortho Effect: For PBBs with bromine atoms at the 2, 2', 6, or 6' positions, an "ortho effect" can be observed, which involves the elimination of HBr.[10] While neither PBB 26 nor PBB 31 has ortho-bromines on both rings, the presence of a bromine at the 2-position in both isomers may lead to some common fragmentation pathways.
Table 2: Predicted Key Mass Spectral Fragments
| Ion | m/z (for ⁷⁹Br) | This compound (PBB 26) | 2,4',5-tribromobiphenyl (PBB 31) |
| [M]⁺ | 388 | Abundant | Abundant |
| [M-Br]⁺ | 309 | Present | Present |
| [M-2Br]⁺ | 230 | Present | Present |
| [M-Br₂]⁺ | 230 | Present | Present |
While the major fragments will be the same, subtle differences in the relative intensities of these fragments can be used for differentiation, especially with high-resolution mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Tool
NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule, making it a powerful tool for unambiguous structure elucidation.
¹H NMR Spectroscopy
The chemical shifts and coupling patterns of the aromatic protons will be distinct for PBB 26 and PBB 31.
-
This compound (PBB 26): The protons on the dibrominated ring will exhibit a different splitting pattern compared to the protons on the monobrominated ring. The proton at the 4-position will be a doublet, and the proton at the 6-position will also be a doublet. The protons on the 3'-bromophenyl ring will show a more complex pattern.
-
2,4',5-Tribromobiphenyl (PBB 31): The protons on the dibrominated ring will have a similar pattern to PBB 26. However, the protons on the 4'-bromophenyl ring will exhibit a characteristic AA'BB' system, appearing as two doublets.
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the bromine substituents.
-
Carbons bonded to Bromine: These carbons will be significantly deshielded and will appear at lower field. The specific chemical shifts will vary depending on the substitution pattern.
-
Unsubstituted Carbons: The chemical shifts of the unsubstituted carbons will also be influenced by the positions of the bromine atoms.
While experimental NMR data for these specific isomers is scarce, predictions based on related compounds suggest that the differences in the ¹³C NMR spectra will be more pronounced than in the ¹H NMR spectra, providing a clear basis for differentiation.
Table 3: Predicted ¹³C NMR Chemical Shift Ranges
| Carbon Environment | This compound (PBB 26) | 2,4',5-tribromobiphenyl (PBB 31) |
| C-Br | ~115-125 ppm | ~115-125 ppm |
| C-H | ~125-135 ppm | ~125-135 ppm |
| C-C (ipso) | ~138-142 ppm | ~138-142 ppm |
Note: These are estimated ranges, and the actual chemical shifts will provide the basis for differentiation.
Experimental Protocol: NMR Analysis
Caption: Workflow for NMR analysis of PBB isomers.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a pure sample of the PBB isomer in a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire standard ¹H and ¹³C{¹H} NMR spectra. 2D NMR experiments such as COSY and HSQC can be used for more detailed structural assignment.
-
-
Data Analysis: Process the spectra and compare the chemical shifts and coupling constants to differentiate the isomers.
Conclusion
The analytical differentiation of this compound and 2,4',5-tribromobiphenyl, while challenging, is achievable through the careful application of modern analytical techniques. Gas chromatography provides the initial separation, with the elution order on non-polar columns predicted to be PBB 26 followed by PBB 31. Mass spectrometry offers further confirmation through subtle differences in fragmentation patterns. For definitive and unambiguous identification, NMR spectroscopy stands as the gold standard, providing unique spectral fingerprints for each isomer based on the distinct chemical environments of their proton and carbon nuclei. The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the complexity of the sample matrix and the level of certainty required.
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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Agilent Technologies. (n.d.). Rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) with Agilent Intuvo 9000 GC/5977B s. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Effects of Bromine Doping on the Structural Properties and Band Gap of CH3NH3Pb(I1–xBrx)3 Perovskite. Retrieved from [Link]
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Quora. (2021). What determines the order in which each compound is eluted from a gas chromatography column?. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3',5-Tribromobiphenyl
Introduction: The Imperative for Diligent Disposal of 2,3',5-Tribromobiphenyl
This compound is a member of the polybrominated biphenyls (PBBs) chemical class, a group of synthetic compounds historically used as flame retardants in plastics and electronic equipment.[1][2][3] The production and use of PBBs have been largely phased out in the United States and other parts of the world due to their significant environmental persistence and adverse health effects.[2][3] PBBs are structurally similar to polychlorinated biphenyls (PCBs) and share many of their hazardous properties.[3] They are fat-soluble, hydrophobic, and can bioaccumulate in the food chain.[3][4] The U.S. Department of Health and Human Services has stated that PBBs are reasonably anticipated to be human carcinogens.[3]
Given the persistent, bioaccumulative, and toxic (PBT) nature of these compounds, the proper disposal of this compound is not merely a matter of laboratory best practice but a critical component of environmental stewardship and public health protection. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory frameworks.
Core Principles of PBB Waste Management
The cornerstone of managing this compound waste is the understanding that it is a regulated hazardous waste. From the moment it is designated for disposal, it must be handled in accordance with stringent institutional, local, and national regulations. In the United States, this falls under the purview of the Environmental Protection Agency (EPA).[3][5] The primary objective is complete destruction to prevent its release into the environment.
Hazard Profile and Safety Data
A thorough understanding of the hazards associated with this compound is fundamental to its safe handling. The following table summarizes key information, much of which is derived from Safety Data Sheets (SDS) and toxicological profiles.
| Property | Information | Source(s) |
| Chemical Name | This compound | [6] |
| Synonyms | PBB 23 | [6] |
| Molecular Formula | C₁₂H₇Br₃ | [7] |
| Molecular Weight | 390.90 g/mol | [6][7] |
| Physical State | Solid | [8] |
| Primary Hazards | - Suspected carcinogen[3]- Persistent in the environment[9]- Bioaccumulative[4]- Toxic to aquatic life | [10] |
| Primary Route of Exposure | Inhalation, skin contact, ingestion | [11] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps from the point of waste generation to its final disposal. Adherence to your institution's specific Environmental Health & Safety (EH&S) guidelines is mandatory at every stage.
Step 1: Waste Classification and Segregation
-
Initial Designation : As soon as this compound or any material contaminated with it is no longer needed, it must be declared as waste.[12]
-
Hazardous Waste Classification : Due to its properties, this compound is classified as hazardous waste. It must not be mixed with non-hazardous waste or other incompatible chemical waste streams.
-
Segregation : Keep PBB waste separate from other chemical waste unless explicitly permitted by your institution's EH&S department. This is crucial to prevent unintended reactions and to ensure the final disposal method is appropriate.
Step 2: Personal Protective Equipment (PPE)
Before handling this compound in any form, including as a waste product, ensure you are wearing the appropriate PPE:
-
Gloves : Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use.
-
Eye Protection : Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat : A standard lab coat should be worn to protect from contamination.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. All handling of the solid material should be done in a manner that avoids dust formation.[12]
Step 3: Waste Containment and Labeling
-
Container Selection : Use a chemically compatible, leak-proof container with a secure lid. The container must be in good condition, free of cracks or residue on the outside.
-
Labeling : The waste container must be clearly labeled as hazardous waste. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
The approximate quantity of waste
-
The date the waste was first added to the container
-
The associated hazards (e.g., "Toxic," "Environmental Hazard")
-
Step 4: On-Site Storage (Satellite Accumulation Area)
-
Designated Area : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment : The SAA must have secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.
-
Segregation : Within the SAA, ensure the PBB waste is segregated from incompatible materials, such as strong oxidizing agents.
Step 5: Arranging for Disposal
-
Contact EH&S : Do not attempt to dispose of the waste yourself. Contact your institution's Environmental Health & Safety (EH&S) department to arrange for a pickup.
-
Documentation : Complete any required waste pickup forms or manifests as instructed by EH&S. A hazardous waste manifest is a legal document required for the transportation of PCB and PBB waste.[13]
Step 6: Final Disposal Methodology
-
High-Temperature Incineration : The recommended and most common method for the final disposal of PBBs and other persistent organic pollutants is high-temperature incineration in a licensed hazardous waste facility.[14] This process is designed to completely destroy the chemical structure of the PBBs, preventing their release into the environment.
-
Landfilling : While some regulations may permit the disposal of certain PCB-contaminated materials in specialized chemical waste landfills, incineration is generally preferred for the complete destruction of these persistent compounds.[15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill : From a safe distance, assess the extent of the spill. If the spill is large or you are not trained to handle it, contact your institution's emergency response team or EH&S immediately.
-
Don PPE : Before attempting to clean a small, manageable spill, don the appropriate PPE as described above.
-
Containment : Prevent the spilled material from entering drains or waterways.[10] Use absorbent pads or other materials from a chemical spill kit to contain the spill.
-
Cleanup : For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. For a solution, use an absorbent material to soak up the liquid, then place the contaminated absorbent into the waste container.
-
Decontaminate : Clean the affected area thoroughly.
-
Dispose of Cleanup Materials : All materials used for spill cleanup (absorbents, contaminated PPE, etc.) must be treated as hazardous waste and placed in the sealed, labeled container for disposal.[12]
By adhering to these rigorous protocols, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment from the long-term risks associated with this hazardous compound.
References
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- Thermo Fisher Scientific. (2010, June 10). Safety Data Sheet.
- World Health Organization. (1993). Polybrominated biphenyls (PBBs) (HSG 83, 1993). Inchem.org.
- U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. I-WASTE DST.
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- TCI Chemicals. (n.d.). Safety Data Sheet.
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- Agency for Toxic Substances and Disease Registry. (n.d.). Polybrominated Biphenyls (PBBs) | Public Health Statement.
- ChemicalBook. (2024, December 18). This compound | 59080-35-2.
- Neochema. (2024, February 21). Safety Data Sheet according to Regulation (EC) Nr. 1907/2006 Hexabromobiphenyl.
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- U.S. Environmental Protection Agency. (2025, September 19). Managing Remediation Waste from Polychlorinated Biphenyls (PCBs) Cleanups.
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- Agency for Toxic Substances and Disease Registry. (2004, September 1). ATSDR Polybrominated Biphenyls (PBBs) Tox Profile.
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A Senior Scientist's Guide to Personal Protective Equipment for Handling 2,3',5-Tribromobiphenyl
This guide provides an in-depth operational framework for the safe handling of 2,3',5-Tribromobiphenyl. As a member of the polybrominated biphenyl (PBB) class of compounds, this chemical presents significant health and environmental hazards that demand a rigorous and informed approach to safety. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each safety measure to foster a culture of proactive risk management.
Hazard Assessment: The 'Why' Behind the Protective Barrier
Understanding the toxicological profile of this compound is fundamental to appreciating the necessity of a multi-layered personal protective equipment (PPE) strategy. This compound is not merely a benign laboratory reagent; it is a hazardous chemical with multiple routes of exposure and potential for significant harm.
Key Hazards Associated with this compound:
-
Acute Toxicity: The substance is classified as harmful if swallowed, inhaled, or absorbed through the skin[1].
-
Irritation: It is known to cause significant skin and eye irritation[1].
-
Environmental Persistence: Like many PBBs, it may cause long-term adverse effects in the aquatic environment and tends to persist[1][2].
-
Systemic Effects: PBBs as a class are linked to effects on the liver, kidneys, thyroid gland, and nervous and immune systems[3].
These hazards dictate that engineering controls, such as a certified chemical fume hood, are the primary line of defense. However, PPE serves as the critical final barrier between the operator and the chemical, essential for minimizing the risk of exposure during routine handling, transfers, and in the event of an accidental spill. Adherence to OSHA's laboratory standards is mandatory[4].
Core PPE Requirements: A Multi-Layered Defense
A risk-based approach requires selecting PPE that provides adequate protection for the specific task. The following components form the basis of a comprehensive protective ensemble for handling this compound.
Primary Engineering Control: All procedures involving the handling of this compound, especially the weighing of solids or transfers that could generate dust or aerosols, must be performed within a properly functioning and certified chemical fume hood.
A. Hand Protection: The First Point of Contact Gloves are essential to prevent dermal absorption, a primary route of exposure.
-
Material: Nitrile gloves provide good resistance to a wide range of chemicals and are the recommended minimum[5]. For prolonged tasks or handling larger quantities, consider neoprene gloves[5].
-
Protocol: Always use powder-free gloves to prevent aerosolization and contamination of the work area[6]. Double-gloving is strongly recommended for any task involving direct handling of the pure compound or concentrated solutions. Gloves should be changed every 30-60 minutes or immediately if contamination is known or suspected[6].
B. Eye and Face Protection: Shielding Sensitive Membranes Protecting the eyes from splashes and airborne particles is critical.
-
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are mandatory, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133[2]. Standard safety glasses with side shields are insufficient.
-
Enhanced Protection: When handling larger volumes (>50 mL) or performing operations with a significant splash potential, a full-face shield must be worn in addition to chemical splash goggles to protect the entire face[5].
C. Body Protection: Preventing Skin Contact Protective clothing shields the skin from accidental spills and contamination.
-
Standard Use: A clean, fully buttoned laboratory coat with long sleeves and tight-fitting cuffs is required for all procedures[6].
-
High-Risk Tasks: For tasks involving larger quantities or a higher risk of splashing, a chemical-resistant apron or disposable coverall made from materials like Tyvek should be worn over the lab coat[5].
D. Respiratory Protection: Guarding Against Inhalation Respiratory protection is necessary when engineering controls cannot guarantee exposure levels remain below permissible limits.
-
Triggering Conditions: A respirator is required if handling the chemical outside of a fume hood, during a large spill cleanup, or if a risk assessment shows that air-purifying respirators are appropriate[1].
-
Selection: For weighing fine powders that may become airborne, a NIOSH-approved N95 respirator may be sufficient if performed with extreme care inside a ventilated enclosure. For spill response or situations with potential vapor exposure, a NIOSH-approved air-purifying respirator with multi-purpose combination (US) or type ABEK (EN14387) cartridges is advised[1]. All respirator use must comply with a formal respiratory protection program as outlined by OSHA in 29 CFR 1910.134[2].
Operational Protocols and Plans
Procedural discipline is as crucial as the equipment itself. The following step-by-step guides for PPE usage, waste disposal, and spill response are designed to be self-validating systems that ensure safety at every stage.
Task-Based PPE Selection
The level of required PPE is directly proportional to the risk of the task being performed. Use the following table as a quick reference guide.
| Task | Minimum Hand Protection | Minimum Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<1g in fume hood) | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Not required if in fume hood |
| Preparing Dilute Solutions | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Not required if in fume hood |
| Handling >50mL of Solution | Double Nitrile Gloves | Goggles & Face Shield | Lab Coat & Chemical Apron | Not required if in fume hood |
| Spill Cleanup | Heavy-duty Nitrile/Neoprene | Goggles & Face Shield | Chemical-Resistant Coveralls | Air-Purifying Respirator with Combination Cartridges |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
